Product packaging for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine(Cat. No.:CAS No. 1142952-13-3)

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Número de catálogo: B1394268
Número CAS: 1142952-13-3
Peso molecular: 174.2 g/mol
Clave InChI: GZUJGDQYNAJGBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B1394268 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine CAS No. 1142952-13-3

Propiedades

IUPAC Name

1-(pyridin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-9-3-6-13(12-9)7-8-1-4-11-5-2-8/h1-6H,7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUJGDQYNAJGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275561
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142952-13-3
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142952-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridinylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two plausible and robust synthetic routes for the preparation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis strategies are based on established principles of pyrazole chemistry and supported by analogous procedures found in the scientific literature. This document provides detailed experimental protocols, quantitative data for representative compounds, and visualizations of the synthetic workflows.

Executive Summary

This compound is a disubstituted pyrazole featuring a pyridinylmethyl group at the N1 position and an amine group at the C3 position. This guide outlines two primary synthetic pathways for its preparation:

  • Route 1: N-Alkylation of 1H-pyrazol-3-amine. This approach involves the direct alkylation of the pre-formed 1H-pyrazol-3-amine with a suitable 4-(halomethyl)pyridine derivative. This method is straightforward and relies on the nucleophilicity of the pyrazole nitrogen.

  • Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine. This strategy involves the synthesis of the key intermediate, (pyridin-4-ylmethyl)hydrazine, followed by its cyclocondensation with a three-carbon synthon to construct the desired 3-aminopyrazole ring. This route offers flexibility in the choice of the three-carbon component.

Both routes are presented with detailed, step-by-step experimental procedures, supported by data from analogous reactions where specific data for the target compound is not available.

Route 1: N-Alkylation of 1H-pyrazol-3-amine

This synthetic route is a two-step process commencing with the commercially available 1H-pyrazol-3-amine. The core of this method is the regioselective N-alkylation of the pyrazole ring.

Route 1: N-Alkylation cluster_0 Step 1: N-Alkylation start 1H-pyrazol-3-amine process1 N-Alkylation start->process1 Base (e.g., NaH) Solvent (e.g., DMF) reagent1 4-(Chloromethyl)pyridine hydrochloride reagent1->process1 product This compound process1->product

Caption: Synthetic workflow for Route 1.

Experimental Protocol: N-Alkylation of 1H-pyrazol-3-amine

Materials:

  • 1H-pyrazol-3-amine

  • 4-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazol-3-amine (1.0 equivalent) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 4-(chloromethyl)pyridine hydrochloride (1.1 equivalents) and a suitable non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DMF dropwise.

  • Let the reaction mixture stir at room temperature overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Table 1: Representative Data for N-Alkylation of Pyrazole Derivatives

EntryPyrazole SubstrateAlkylating AgentProductYield (%)Reference
13-Methyl-5-hydroxypyrazoleBenzyl chloride1-Benzyl-3-methyl-5-pyrazoloneNot specified[1]
23,5-DimethylpyrazolePhenyl hydrazine1-Phenyl-3,5-dimethyl-1H-pyrazoleNot specified[2]

Route 2: Pyrazole Ring Formation from (Pyridin-4-ylmethyl)hydrazine

This alternative synthesis involves the initial preparation of a substituted hydrazine, which is then used to construct the pyrazole ring.

Route 2: Pyrazole Ring Formation cluster_1 Step 1: Hydrazine Synthesis cluster_2 Step 2: Pyrazole Cyclization start_reagent1 4-(Chloromethyl)pyridine hydrochloride process2 Nucleophilic Substitution start_reagent1->process2 start_reagent2 Hydrazine hydrate start_reagent2->process2 intermediate (Pyridin-4-ylmethyl)hydrazine process3 Cyclocondensation intermediate->process3 reagent3 3-Ethoxyacrylonitrile or equivalent reagent3->process3 product This compound process2->intermediate process3->product

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of (Pyridin-4-ylmethyl)hydrazine

Materials:

  • 4-(Chloromethyl)pyridine hydrochloride

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Diethyl ether

  • Potassium hydroxide (KOH)

Procedure:

  • To a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) in ethanol, add hydrazine hydrate (10 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add a saturated aqueous solution of potassium hydroxide to adjust the pH to >12.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (pyridin-4-ylmethyl)hydrazine, which can be used in the next step without further purification. A similar procedure for the 2-pyridyl isomer afforded a 78% yield[3].

Step 2: Synthesis of this compound

Materials:

  • (Pyridin-4-ylmethyl)hydrazine

  • 3-Ethoxyacrylonitrile (or 3,3-bis(methylthio)-2-cyanoacrylonitrile)

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of (pyridin-4-ylmethyl)hydrazine (1.0 equivalent) in ethanol, add 3-ethoxyacrylonitrile (1.1 equivalents).

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound. A similar reaction using phenylhydrazine and 3-methoxyacrylonitrile under microwave irradiation in the presence of acetic acid in toluene yielded the corresponding 5-aminopyrazole in 90% yield[4]. The use of sodium ethoxide in ethanol as a base can favor the formation of the 3-aminopyrazole isomer[4].

Table 2: Representative Data for the Synthesis of Substituted 3-Aminopyrazoles

EntryHydrazine SubstrateThree-Carbon SynthonProductYield (%)Reference
1Phenylhydrazine3-Methoxyacrylonitrile1-Phenyl-1H-pyrazol-5-amine90[4]
2Phenylhydrazine3-Methoxyacrylonitrile1-Phenyl-1H-pyrazol-3-amine85[4]
3Hydrazine hydrate2,3-Dichloropropionitrile3(5)-Aminopyrazole68[5]

Characterization Data for Analogous Compounds

Table 3: Spectroscopic Data for Analogous Pyrazole Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (ESI) [M+H]+Reference
1-Benzyl-3,5-dimethyl-1H-pyrazole7.28-7.15 (m, 3H), 7.02 (d, 2H, J = 7.32), 5.85 (s, 1H), 5.14 (s, 2H), 2.22 (s, 3H), 2.11 (s, 3H)147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3187.16[2]
3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile3.40 (s, 3H), 5.42 (bs, 2H), 6.77–6.82 (m, 2H), 6.83–6.89 (m, 1H), 7.20–7.26 (m, 2H), 8.50 (bs, 1H)34.80, 69.74, 114.44, 115.69, 120.38, 129.25, 142.52, 144.40, 155.68214.1089[6]

Signaling Pathways and Biological Context

Substituted pyrazoles are a well-known class of heterocyclic compounds that are frequently investigated in medicinal chemistry for their diverse biological activities. They are often considered as privileged scaffolds in drug discovery. While the specific biological activity of this compound is not detailed in the reviewed literature, related pyrazole derivatives have been reported to exhibit a wide range of pharmacological properties, including but not limited to, anti-inflammatory, antimicrobial, and anticancer activities. The structural motifs present in the target molecule, namely the pyrazole and pyridine rings, are common in many biologically active compounds.

Biological_Context cluster_scaffolds Core Scaffolds cluster_activities Potential Biological Activities target This compound scaffold1 Pyrazole Ring target->scaffold1 contains scaffold2 Pyridine Ring target->scaffold2 contains activity1 Anti-inflammatory scaffold1->activity1 activity2 Antimicrobial scaffold1->activity2 activity3 Anticancer scaffold1->activity3 activity4 Kinase Inhibition scaffold1->activity4 scaffold2->activity1 scaffold2->activity2 scaffold2->activity3 scaffold2->activity4

Caption: Potential biological relevance of the target molecule.

Conclusion

This technical guide provides two comprehensive and viable synthetic routes for the preparation of this compound. Both the N-alkylation of a pre-existing pyrazole core and the de novo synthesis of the pyrazole ring from a substituted hydrazine are well-precedented in the chemical literature. The detailed experimental protocols, based on analogous transformations, offer a solid starting point for researchers to synthesize this and related compounds for further investigation in drug discovery and development programs. The provided visualizations and tabulated data serve as a quick reference for the synthetic workflows and expected outcomes.

References

In-Depth Technical Guide: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1142952-13-3[1]

Executive Summary

This technical guide provides a comprehensive overview of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document also summarizes the broader context of pyrazole-containing compounds, which are significant in medicinal chemistry due to their diverse biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties and potential applications of this and related compounds.

Compound Identification and Properties

This compound is a heterocyclic organic compound containing both a pyrazole and a pyridine ring. The confirmed Chemical Abstracts Service (CAS) number for this compound is 1142952-13-3.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C9H10N4PubChem
Molecular Weight 174.20 g/mol PubChem
Canonical SMILES C1=CN=CC=C1CN2C=CC(=N2)NPubChem
InChI Key GZUJGDQYNAJGBM-UHFFFAOYSA-NPubChem
Predicted XlogP 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem

Note: The properties listed are computationally predicted and have not been experimentally verified in publicly available literature.

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively described in peer-reviewed literature. However, the synthesis of related pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a precursor that can form one in situ.

A general synthetic approach for N-substituted pyrazoles involves the reaction of a primary amine with a β-diketone and a hydroxylamine derivative. For instance, a general procedure for the synthesis of 3,5-dimethyl-1-substituted-pyrazoles is described as follows:

General Experimental Protocol for N-Substituted Pyrazole Synthesis:

  • A primary amine (1.00 mmol), a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione, 1.10 mmol), and an aminating agent (e.g., O-(4-nitrobenzoyl)hydroxylamine, 1.50 mmol) are combined in a suitable solvent (e.g., DMF, 5.0 mL).

  • The reaction mixture is heated (e.g., at 80-85 °C) for a specified period (e.g., 1.5 hours).

  • After cooling, the reaction is worked up by adding water and extracting the product with an organic solvent.

  • The crude product is then purified using chromatography (e.g., silica gel or basic alumina).

This protocol would need to be adapted for the specific synthesis of this compound, likely starting from 4-(aminomethyl)pyridine and a suitable three-carbon building block for the pyrazole ring.

Biological Activity and Potential Applications

While there is no specific biological data available for this compound, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. Molecules containing a pyrazole ring have been reported to exhibit:

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives have been investigated for their anti-inflammatory effects.[2]

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is a key component in various compounds showing activity against bacteria and fungi.

  • Anticancer Activity: Certain amino-pyrazoles have been identified as potent inhibitors in cancer-related signaling pathways, such as p38 MAP kinase and Bruton's tyrosine kinase (BTK).

  • Antiviral Activity: Some pyrazole derivatives have shown promise as antiviral agents.

Given these established activities for the pyrazole class, it is plausible that this compound could be investigated for similar biological effects. The presence of the pyridine ring may influence its pharmacokinetic properties and target interactions.

Signaling Pathways and Mechanisms of Action

There is no information in the current literature regarding the specific signaling pathways modulated by this compound. For many biologically active pyrazole derivatives, the mechanism of action involves enzyme inhibition. For example, some pyrazole-containing drugs are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.

Logical Workflow for Investigating a Novel Pyrazole Compound

For a novel compound like this compound, a typical research workflow to elucidate its biological activity and mechanism of action would be as follows.

G cluster_0 Initial Screening cluster_1 Hit Validation and Lead Optimization cluster_2 Mechanism of Action Studies synthesis Synthesis and Purification char Physicochemical Characterization synthesis->char screen High-Throughput Screening char->screen dose Dose-Response Studies screen->dose sar Structure-Activity Relationship (SAR) dose->sar adme In Vitro ADME/Tox sar->adme target_id Target Identification adme->target_id pathway Pathway Analysis target_id->pathway in_vivo In Vivo Model Testing pathway->in_vivo

Caption: A generalized workflow for the preclinical investigation of a novel chemical entity.

Conclusion

This compound is a chemical entity with a confirmed CAS number but limited publicly available research data. Based on the well-documented biological activities of the broader pyrazole class of compounds, this molecule represents a potential candidate for further investigation in various therapeutic areas, particularly in the fields of inflammation, oncology, and infectious diseases. Future research should focus on establishing robust synthetic protocols, conducting comprehensive biological screenings, and elucidating its mechanism of action to determine its potential as a lead compound in drug discovery programs.

References

The Rising Therapeutic Potential of Pyrazole-Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazole-pyridine derivatives, hybrid heterocyclic compounds integrating both pyrazole and pyridine moieties, are emerging as a significant class of scaffolds in medicinal chemistry. Their unique structural features and versatile synthetic accessibility have led to the discovery of a wide array of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic potential of pyrazole-pyridine compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole-pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2][3]

Inhibition of Protein Kinases

A primary mechanism of action for many pyrazole-pyridine anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][5][6] The pyrazolopyridine scaffold can act as a bioisostere for purines, enabling it to effectively bind to the ATP-binding pocket of kinases.[4]

One notable example is the dual inhibition of PI3Kγ and PI3Kδ, which is a promising strategy in cancer immunotherapy.[7] A series of pyrazolo[1,5-a]pyridine derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[7] For instance, compound 20e (IHMT-PI3K-315) displays IC50 values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays.[7] In cellular assays, it effectively inhibits the phosphorylation of AKT S473 with EC50 values of 0.028 µM and 0.013 µM.[7] This inhibition can lead to the repolarization of M2 macrophages to the M1 phenotype, thereby enhancing anti-tumor immunity.[7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kγ / PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Pyrazole_Pyridine Pyrazole-Pyridine Derivative (e.g., 20e) Pyrazole_Pyridine->PI3K inhibits

Figure 1: Simplified PI3K/AKT signaling pathway and the inhibitory action of pyrazole-pyridine derivatives.

Other kinase targets for pyrazole-pyridine derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and topoisomerases.[1] For example, ferrocene-pyrazole hybrids have been evaluated for their interaction with the tyrosine kinase domain of EGFR.[1]

Cytotoxic Activity

Numerous studies have evaluated the in vitro cytotoxicity of pyrazole-pyridine derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly employed method to assess cell viability.[1][8]

Compound IDCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
47c (ferrocene-pyrazole hybrid) HCT-116 (Colon)3.12--[1]
PC-3 (Prostate)124.40--[1]
HL60 (Leukemia)6.81--[1]
SNB19 (Astrocytoma)60.44--[1]
62c (R = NO2) MCF-7 (Breast)-5-Fluorouracil-[1]
Caco2 (Colon)-5-Fluorouracil-[1]
HEPG2 (Liver)-5-Fluorouracil-[1]
2g HepG2 (Liver)0.01Doxorubicin-[9]
11 Jurkat (Leukemia)45.05--[10]
18 Jurkat (Leukemia)14.85--[10]
41 MCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[11]
HepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[11]
42 HCT-116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)[11]
43 MCF-7 (Breast)0.25Doxorubicin0.95[11]

Table 1: Summary of Anticancer Activity of Selected Pyrazole-Pyridine Derivatives.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole-pyridine derivatives have shown promising activity against a range of bacteria and fungi.[12][13]

Antibacterial and Antifungal Efficacy

The antimicrobial potential of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition using methods like the agar well-diffusion assay.[14][15]

Compound IDMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference DrugCitation
2g Methicillin-resistant Staphylococcus aureus (MRSA)2-Ciprofloxacin[9]
Vancomycin-resistant Enterococci (VRE)8-Ciprofloxacin[9]
Piperacillin-resistant Pseudomonas aeruginosa4-Ciprofloxacin[9]
Extended-spectrum beta-lactamase-producing Escherichia coli4-Ciprofloxacin[9]
Imidazo-pyridine substituted pyrazole (18) Gram-positive & Gram-negative strains<1 (MBC)-Ciprofloxacin[13]
5c (pyrazole-clubbed pyrimidine) MRSA521 (µM)28Levofloxacin[16]
P. aeruginosa2085 (µM)24Levofloxacin[16]

Table 2: Summary of Antimicrobial Activity of Selected Pyrazole-Pyridine Derivatives.

The synthesis of thiophene-pyrazole-pyridine hybrids has also yielded compounds with good antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans.[12]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Agar Well/Disk Diffusion Assay cluster_analysis Data Analysis Culture_Medium Prepare Nutrient Broth (Bacteria) or Potato Dextrose Agar (Fungi) Seeding Seed Agar Plates with Microbial Inoculum Culture_Medium->Seeding Inoculum Prepare Standardized Microbial Inoculum Inoculum->Seeding Compounds Dissolve Pyrazole-Pyridine Derivatives in DMSO Application Apply Compound-loaded Disks or Add to Wells Compounds->Application Seeding->Application Incubation Incubate Plates at 30-37°C for 24-72h Application->Incubation Measure_Zones Measure Zones of Inhibition (mm) Incubation->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Zones->Determine_MIC COX_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Pyridine Pyrazole-Pyridine Derivative Pyrazole_Pyridine->COX2 inhibits

References

An In-depth Technical Guide on the Core Mechanism of Action for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature and patent databases do not contain specific data regarding the mechanism of action for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. However, the core chemical scaffold, a 1H-pyrazol-3-amine derivative, is prominent in a class of highly selective and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). This guide will, therefore, provide a comprehensive overview of the mechanism of action of these representative 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors, which represents a plausible and well-documented potential mechanism for the topic compound.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical node in the regulation of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis.[1][2] Aberrant RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases.[1][3] A promising therapeutic strategy involves the targeted inhibition of RIPK1's kinase activity.[1] Structurally related compounds to this compound, specifically other 1H-pyrazol-3-amine derivatives, have been identified as potent and selective inhibitors of RIPK1.[2][4] These molecules typically function as Type II kinase inhibitors, binding to an allosteric pocket and stabilizing the kinase in an inactive conformation.[5] By inhibiting RIPK1, these compounds effectively block the downstream signaling cascade that leads to necroptotic cell death, thereby mitigating inflammation. This document details the central role of RIPK1 in cellular signaling, the mechanism of its inhibition by 1H-pyrazol-3-amine derivatives, and the experimental protocols used to characterize this activity.

The Core Target: Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a serine/threonine kinase that functions as a crucial intracellular signaling mediator.[6][7] It is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival and inflammation or trigger programmed cell death in the form of apoptosis or necroptosis.[6][7][8]

  • Scaffold Function (Pro-survival): In response to stimuli like Tumor Necrosis Factor-alpha (TNF-α), RIPK1 can act as a scaffold, assembling a signaling complex that leads to the activation of the NF-κB pathway.[3][9] This pathway promotes the transcription of pro-survival and pro-inflammatory genes.[6][9] The kinase activity of RIPK1 is not required for this scaffolding function.[9]

  • Kinase Function (Pro-death): When the pro-survival signaling is compromised, or under specific cellular conditions where caspase-8 is inhibited, the kinase activity of RIPK1 becomes dominant.[8] RIPK1 undergoes autophosphorylation, initiating a signaling cascade that culminates in a form of programmed necrosis called necroptosis.[8][10] It is this kinase activity that is the primary target for the 1H-pyrazol-3-amine class of inhibitors.[2]

The Signaling Pathway: TNF-α Induced Necroptosis

The most extensively studied pathway involving RIPK1 kinase activity is TNF-α-induced necroptosis.[11] This pathway is a caspase-independent form of programmed cell death and is considered highly inflammatory due to the release of cellular contents upon cell lysis.[8]

The key steps are as follows:

  • TNFR1 Stimulation & Complex I Formation: Binding of TNF-α to its receptor (TNFR1) recruits a membrane-bound signaling complex known as Complex I. RIPK1 is recruited here and ubiquitinated, acting as a scaffold for NF-κB activation and cell survival.

  • Transition to Complex II (Apoptotic): Deubiquitination of RIPK1 allows it to dissociate from the membrane and form a cytosolic complex, Complex II, with FADD and Caspase-8. This complex typically leads to apoptosis.

  • Necrosome Formation (Necroptotic Switch): In scenarios where Caspase-8 is absent or inhibited (e.g., by viral proteins or chemical inhibitors), RIPK1 is not cleaved and inactivated. Instead, its kinase activity is unleashed.[8] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP Homology Interaction Motif (RHIM) domains.[6] This RIPK1-RIPK3 complex is the core of the "necrosome".[10]

  • Execution of Necroptosis: The activated necrosome then recruits and phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling, lysis, and the release of damage-associated molecular patterns (DAMPs), which propagates inflammation.[10]

The 1H-pyrazol-3-amine derivatives act by directly inhibiting the kinase activity of RIPK1, thereby preventing the initial autophosphorylation and the subsequent recruitment and activation of RIPK3, effectively halting the formation of the necrosome and the execution of necroptosis.[2][4]

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (Survival Signaling) TNFR1->ComplexI Recruits TNFa TNF-α TNFa->TNFR1 Binds RIPK1_inactive RIPK1 ComplexI->RIPK1_inactive Activates Scaffold Function (NF-κB) RIPK1_active p-RIPK1 RIPK1_inactive->RIPK1_active Autophosphorylation RIPK3_inactive RIPK3 RIPK1_active->RIPK3_inactive Recruits & Phosphorylates Necrosome Necrosome (p-RIPK1 + p-RIPK3) RIPK1_active->Necrosome RIPK3_inactive->Necrosome MLKL_inactive MLKL Necrosome->MLKL_inactive Phosphorylates MLKL_active p-MLKL (Oligomer) MLKL_inactive->MLKL_active Necroptosis Necroptosis (Cell Lysis) MLKL_active->Necroptosis Translocates & Disrupts Membrane Casp8_inhibitor Caspase-8 Inhibition Casp8_inhibitor->RIPK1_active Enables Inhibitor 1H-pyrazol-3-amine Derivative Inhibitor->RIPK1_active Inhibits

Figure 1: Simplified signaling pathway of TNF-α induced necroptosis and the point of intervention for 1H-pyrazol-3-amine derivatives.

Quantitative Data: Inhibitory Potency

Quantitative analysis of representative 1H-pyrazol-3-amine derivatives demonstrates their high potency against RIPK1 and their efficacy in cellular models of necroptosis. The data for a prioritized lead compound, referred to as compound 44 in a key study, is summarized below.[2]

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineCellular AssayEC₅₀ (nM)Reference
Compound 44 RIPK1Biochemical Kinase Assay1.2Human HT-29Necroptosis Protection17[2]
Compound 44 RIPK1Biochemical Kinase Assay1.2Murine L929Necroptosis Protection30[2]

Table 1: Potency and cellular efficacy of a representative 1H-pyrazol-3-amine derivative (Compound 44) as a RIPK1 inhibitor. IC₅₀ represents the concentration required for 50% inhibition of the enzyme's activity in a biochemical assay. EC₅₀ represents the concentration required for 50% protection against induced necroptotic cell death.

Experimental Protocols

The characterization of RIPK1 inhibitors involves a combination of biochemical and cell-based assays to determine direct enzyme inhibition and cellular efficacy.

Protocol 1: In Vitro RIPK1 Kinase Assay

This protocol outlines a method to measure the direct inhibition of RIPK1 kinase activity by a test compound. It is based on the principles of ADP-detecting assays like the Transcreener® ADP² Assay.[12]

Objective: To determine the IC₅₀ value of a test compound against recombinant human RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a generic substrate[13]

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]

  • Test compound (e.g., 1H-pyrazol-3-amine derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar ADP detection system

  • 96-well or 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Enzyme Reaction Setup: In a microplate, add the kinase reaction buffer, the RIPK1 enzyme, and the substrate (MBP).

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the appropriate wells. Allow a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the enzyme.[14]

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60-120 minutes) during which the enzyme phosphorylates the substrate, producing ADP.[15]

  • Termination and Detection: Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent that stops the kinase reaction and another that converts ADP to a detectable signal (e.g., luminescence).

  • Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Necroptosis Protection Assay

This protocol describes a method to evaluate the ability of a test compound to protect cells from induced necroptosis. Human HT-29 colon adenocarcinoma cells are a common model for this assay.[16]

Objective: To determine the EC₅₀ value of a test compound for the inhibition of necroptosis.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Human TNF-α

  • A pan-caspase inhibitor (e.g., z-VAD-fmk)[15][16]

  • A cIAP inhibitor (e.g., SM-164 or Birinapant)[16]

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)[14]

  • 96-well clear-bottom, opaque-walled plates

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with a serial dilution of the test compound for 30-60 minutes.[15]

  • Induction of Necroptosis: Induce necroptosis by adding a cocktail of human TNF-α, a cIAP inhibitor (SM-164), and a caspase inhibitor (z-VAD-fmk) to the media.[16] Include control wells with cells only (max viability) and cells with the induction cocktail plus DMSO (min viability).

  • Incubation: Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours.[16]

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data, setting the "cells only" control as 100% viability and the "cocktail + DMSO" control as 0% viability. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

Experimental_Workflow cluster_protocol Cell-Based Necroptosis Assay Workflow A 1. Seed HT-29 cells in 96-well plate B 2. Pre-treat cells with serial dilutions of 1H-pyrazol-3-amine derivative A->B C 3. Induce Necroptosis with TNF-α + SM-164 + z-VAD-fmk B->C D 4. Incubate for 24 hours C->D E 5. Add CellTiter-Glo® (Viability Reagent) D->E F 6. Measure Luminescence E->F G 7. Analyze Data and Calculate EC₅₀ F->G

Figure 2: A representative experimental workflow for a cell-based necroptosis protection assay.

Conclusion

While direct experimental evidence for this compound is currently lacking in public-domain research, its core structure strongly suggests a potential mechanism of action as an inhibitor of RIPK1 kinase. Based on extensive research into this class of molecules, the compound likely functions by binding to an allosteric site on RIPK1, preventing the kinase from adopting an active conformation. This inhibitory action would block the initiation of the necroptotic signaling cascade, a key pathway in inflammation-driven pathologies. The protocols and data presented herein provide a robust framework for the experimental validation of this hypothesized mechanism of action for this compound and other related derivatives. Such studies would be crucial in determining its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.

References

Spectroscopic Profile of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document extrapolates likely spectral characteristics based on the analysis of analogous structures. The information herein serves as a predictive guide for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectroscopic data of structurally related compounds containing pyrazole, pyridine, and amine functionalities.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet2HPyridine H-2, H-6
~7.2Doublet2HPyridine H-3, H-5
~7.5Doublet1HPyrazole H-5
~5.8Doublet1HPyrazole H-4
~5.3Singlet2HMethylene (-CH₂-)
~4.0 (broad)Singlet2HAmine (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150Pyridine C-2, C-6
~148Pyridine C-4
~122Pyridine C-3, C-5
~155Pyrazole C-3
~130Pyrazole C-5
~95Pyrazole C-4
~55Methylene (-CH₂-)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium-Strong, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (aromatic)
2950-2850Weak-MediumC-H stretch (aliphatic)
~1620MediumC=N stretch (pyridine)
~1590MediumC=C stretch (aromatic)
~1550MediumN-H bend (amine)
~1480MediumC=C stretch (pyrazole)
1300-1200Medium-StrongC-N stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
174[M]⁺ (Molecular Ion)
93[M - C₅H₄N]⁺ (Loss of pyridyl group)
92[C₅H₄NCH₂]⁺ (Pyridylmethyl fragment)
81[C₃H₄N₃]⁺ (Aminopyrazole fragment)

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data outlined above. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of this compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectral data would be obtained using an electrospray ionization (ESI) mass spectrometer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Experimental Workflow

The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report

Unveiling the Therapeutic Potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the scarcity of public data on the specific therapeutic targets of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine . While direct biological activity and mechanistic studies on this molecule are not extensively documented in publicly accessible literature, its structural features—a substituted aminopyrazole—suggest a high potential for interaction with various biological targets. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to explore the therapeutic promise of this compound. We will delve into the known landscape of similar chemical entities and propose a structured approach to identify and validate its potential therapeutic applications.

Introduction to the Therapeutic Landscape of Pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives having been developed as potent modulators of various biological targets. The broader class of aminopyrazoles and pyridinyl-pyrazoles has been associated with a wide array of pharmacological activities. Notably, compounds with similar core structures have been investigated for their roles as:

  • Kinase Inhibitors: Many pyrazole-containing molecules have been found to inhibit protein kinases, which are crucial regulators of cell signaling. For instance, different substituted pyrazoles have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), Casein Kinase 1δ/ε (CK1δ/ε), and other kinases involved in inflammatory and oncogenic pathways.[1][2]

  • Immuno-oncology Agents: The modulation of immune checkpoints is a cornerstone of modern cancer therapy. Structurally related compounds have been investigated as inhibitors of the Programmed cell death protein 1 (PD-1) and Programmed death-ligand 1 (PD-L1) interaction, suggesting that pyrazole derivatives could play a role in cancer immunotherapy.[3]

  • Metabolic and Cardiovascular Disease Modulators: Certain pyrazolo-pyridine scaffolds have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu4), with potential applications in Parkinson's disease.[4] Furthermore, some pyrazole derivatives have been patented for their potential use in cardiovascular and renal diseases.

Given this context, this compound represents a promising candidate for screening against a variety of therapeutic targets, particularly within oncology, inflammation, and neurology.

Proposed Experimental Workflow for Target Identification and Validation

To systematically investigate the therapeutic potential of this compound, a multi-step experimental workflow is proposed. This workflow is designed to first identify potential biological targets and then validate the compound's activity and mechanism of action.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit-to-Lead Development cluster_2 Phase 3: Preclinical Evaluation A Compound Synthesis and Characterization B High-Throughput Screening (HTS) - Broad Kinase Panels - Receptor Binding Assays - Phenotypic Screens A->B C Affinity-Based Target Identification - Chemical Proteomics - Yeast Three-Hybrid A->C D Computational Target Prediction - Molecular Docking - Pharmacophore Modeling A->D E Lead Compound Identification (Potency, Selectivity, ADME) B->E C->E D->E F In Vitro Validation - IC50/EC50 Determination - Mechanism of Action Studies E->F G Cell-Based Assays - Target Engagement - Downstream Signaling F->G H In Vivo Efficacy Studies (Relevant Disease Models) G->H I Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling H->I J Toxicology and Safety Assessment I->J

Proposed experimental workflow for target discovery.

Detailed Methodologies for Key Experiments

The following sections outline the general protocols for the key experiments proposed in the workflow. These are intended as a starting point and should be optimized based on the specific targets and assays being employed.

High-Throughput Screening (HTS)

Objective: To rapidly screen this compound against a large number of potential targets to identify initial "hits."

Protocol Outline:

  • Assay Plate Preparation: Prepare 384- or 1536-well microtiter plates containing the target of interest (e.g., purified enzyme, receptor-expressing cells).

  • Compound Dispensing: Use automated liquid handlers to dispense a range of concentrations of the test compound into the assay plates. Include appropriate positive and negative controls.

  • Incubation: Incubate the plates for a predetermined time at a controlled temperature to allow for compound-target interaction.

  • Signal Detection: Add detection reagents and measure the assay signal using a plate reader (e.g., fluorescence, luminescence, absorbance).

  • Data Analysis: Calculate the percent inhibition or activation for each compound concentration and determine initial hit compounds based on a predefined activity threshold.

In Vitro Validation: IC50/EC50 Determination

Objective: To quantify the potency of the compound against the identified target.

Protocol Outline:

  • Serial Dilution: Prepare a serial dilution of this compound, typically in 10-point, half-log increments.

  • Assay Performance: Perform the biochemical or cell-based assay as described for HTS, using the serially diluted compound.

  • Dose-Response Curve Generation: Plot the measured response against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibition assays) or EC50 (for activation assays) value.

Cell-Based Target Engagement Assays

Objective: To confirm that the compound interacts with its intended target within a cellular context.

Protocol Outline (Example using Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Target Quantification: Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

  • Melt Curve Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates target engagement.

Quantitative Data Summary (Hypothetical)

While no specific quantitative data for this compound is available, the following table illustrates how such data would be presented upon successful completion of the proposed screening and validation studies.

Target FamilySpecific TargetAssay TypeIC50 / EC50 (nM)Cell-Based Potency (nM)
KinaseKinase XBiochemicalData to be determinedData to be determined
KinaseKinase YBiochemicalData to be determinedData to be determined
GPCRReceptor ZBindingData to be determinedData to be determined

Signaling Pathway Analysis (Hypothetical)

Should this compound be identified as a potent and selective kinase inhibitor, the next step would be to elucidate its impact on the corresponding signaling pathway. The following diagram illustrates a hypothetical signaling cascade that could be investigated.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase X (Target of Compound) Receptor->KinaseX KinaseY Kinase Y KinaseX->KinaseY KinaseZ Kinase Z KinaseY->KinaseZ TranscriptionFactor Transcription Factor KinaseZ->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (Proliferation, Survival) GeneExpression->CellularResponse Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-3-amine Compound->KinaseX Inhibition

References

The Rise of Pyrazolopyridines: A Technical Guide to Their Discovery and Development as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the specific molecular vulnerabilities of cancer cells. Among the promising classes of small molecule inhibitors, pyrazolopyridine and its related fused heterocyclic systems have emerged as a privileged scaffold in the design of novel anticancer agents. Their structural similarity to endogenous purines allows them to effectively compete for the ATP-binding sites of numerous protein kinases, many of which are critical drivers of oncogenesis. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of pyrazolopyridine compounds as anticancer agents, with a focus on their role as kinase inhibitors.

Core Principles: Kinase Inhibition as a Therapeutic Strategy

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolopyridine derivatives have demonstrated remarkable versatility in targeting a range of kinases implicated in cancer progression.

Cyclin-Dependent Kinase (CDK) Inhibition

The cell cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. Uncontrolled cell proliferation in cancer is often linked to aberrant CDK activity. Pyrazolopyridine-based compounds have been extensively investigated as CDK inhibitors, particularly targeting CDK2, which is crucial for the G1 to S phase transition.[1][2] By blocking the ATP-binding site of CDK2, these inhibitors can halt the cell cycle and induce apoptosis in cancer cells.

Src Family Kinase (SFK) Inhibition

Src, a non-receptor tyrosine kinase, is a key node in signaling pathways that control cell growth, adhesion, invasion, and angiogenesis.[3] Elevated Src activity is frequently observed in various solid tumors and is associated with metastatic potential.[4] Pyrazolopyridine inhibitors of Src have shown the ability to block its downstream signaling, leading to reduced tumor growth and metastasis.[5][6]

Quantitative Analysis of Anticancer Activity

The potency of pyrazolopyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize the in vitro activity of selected pyrazolopyridine compounds against various cancer cell lines and protein kinases.

CompoundTarget KinaseIC50 / Ki (µM)Cancer Cell LineIC50 (µM)Reference
CDK2 Inhibitors
Compound 4CDK2/cyclin A20.24HCT-116-[1]
Compound 8CDK2/cyclin A20.65MCF-7-[1]
Compound 11CDK2/cyclin A20.50HepG2-[1]
Compound 14CDK2/cyclin A20.93A549-[1]
Roscovitine (Reference)CDK2/cyclin A20.394--[1]
Compound 15CDK20.005 (Ki)A27800.127 - 0.560[2]
Compound 15 (Pyrazolopyrimidine)CDK2/cyclin A20.061HCT-116Potent[7]
Src Family Kinase Inhibitors
SI388 (2a)Src0.423 (Ki)T98G, U251-[4]
SI388 (2a)Abl0.419 (Ki)--[4]
Compound 6eSrc5.6--[3]
Compound 10cSrc5.1--[3]
eCF506SRC<0.001MCF7Potent[5]
Multi-Kinase Inhibitors
Compound 33FLT3PotentMV4-11Potent[8]
Compound 33VEGFR2Potent--[8]

Key Experimental Protocols

The discovery and development of pyrazolopyridine anticancer agents rely on a suite of standardized in vitro assays to determine their efficacy and mechanism of action.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9][10]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazolopyridine compound for a specified period (e.g., 48 or 72 hours).[1][11] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[9][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[1][12]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assays

Determining the direct inhibitory effect of pyrazolopyridine compounds on their target kinases is crucial for understanding their mechanism of action.

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.[1][14]

Protocol:

  • Reagent Preparation: Prepare the CDK2/cyclin A2 enzyme, substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.

  • Reaction Setup: In a 96- or 384-well plate, add the pyrazolopyridine inhibitor at various concentrations, the CDK2/cyclin A2 enzyme, and the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[15]

  • ATP Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®) which contains luciferase and luciferin. The luciferase enzyme catalyzes the conversion of the remaining ATP into a luminescent signal.[14]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined.

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[15]

Protocol:

  • Reagent Preparation: Prepare the Src enzyme, a specific peptide substrate, and ATP in an assay buffer.

  • Reaction Setup: In a suitable microplate, add the test compound, Src enzyme, and the substrate/ATP mix. Include a reference inhibitor (e.g., Dasatinib) as a positive control.

  • Kinase Reaction: Initiate the reaction and incubate at 37°C for 30-45 minutes.

  • ADP Detection: Add a reagent that converts the generated ADP to a fluorescent signal. This is often a multi-step enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λEx = 535 nm / λEm = 587 nm).

  • Data Analysis: A higher fluorescence signal corresponds to higher kinase activity (more ADP produced). Calculate the percentage of inhibition and the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, the following diagrams illustrate key signaling pathways targeted by pyrazolopyridine inhibitors and a typical workflow for their evaluation.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanism of Action cluster_preclinical Preclinical Development synthesis Synthesis of Pyrazolopyridine Library cell_viability Cell Viability Assays (e.g., MTT) synthesis->cell_viability Primary Screening kinase_assay Kinase Inhibition Assays cell_viability->kinase_assay Identify Potent Hits pathway_analysis Signaling Pathway Analysis (Western Blot) kinase_assay->pathway_analysis Confirm Target Engagement cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assays pathway_analysis->apoptosis animal_models In Vivo Efficacy (Xenograft Models) pathway_analysis->animal_models Lead Optimization admet ADMET Studies animal_models->admet

Caption: A typical workflow for the discovery and development of pyrazolopyridine anticancer agents.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD Cyclin D CDK46 CDK4/6 Rb Rb CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CDK2->Rb Phosphorylates CyclinA Cyclin A E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb->E2F Inhibits pRb p-Rb inhibitor Pyrazolopyridine Inhibitor inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine compounds.

src_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates FAK FAK Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 Invasion Invasion & Metastasis FAK->Invasion Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis inhibitor Pyrazolopyridine Inhibitor inhibitor->Src Inhibits

Caption: Inhibition of the Src signaling pathway by pyrazolopyridine compounds.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective pyrazolopyridine inhibitors has been guided by extensive structure-activity relationship (SAR) studies.[16][17] Key insights include:

  • The Pyrazolopyridine Core: This bicyclic system serves as an effective hinge-binder, mimicking the adenine moiety of ATP and forming crucial hydrogen bonds with the kinase hinge region.[17][18]

  • Substituents at N1: Modifications at the N1 position of the pyrazole ring can significantly impact potency and selectivity by exploring different pockets within the ATP-binding site.[16]

  • Substituents at C3 and C4: Functionalization at these positions often influences interactions with the solvent-exposed region and can be optimized to enhance cell permeability and pharmacokinetic properties.[8][16]

Conclusion and Future Directions

Pyrazolopyridine-based compounds represent a highly promising class of anticancer agents, with several candidates demonstrating significant preclinical and clinical activity. Their versatility as kinase inhibitors allows for the targeting of multiple oncogenic pathways. Future research will likely focus on the development of next-generation pyrazolopyridines with improved selectivity to minimize off-target effects and overcome drug resistance. The continued exploration of novel substitution patterns and the use of advanced drug design strategies will undoubtedly lead to the discovery of even more effective pyrazolopyridine-based cancer therapeutics.

References

The Aminopyrazole Scaffold: A Privileged Structure in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Aminopyrazole Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an ideal starting point for inhibitor design. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aminopyrazole-based inhibitors targeting various kinase families, details the experimental protocols used to evaluate them, and visualizes the complex biological pathways they modulate.

Core Structure-Activity Relationship (SAR) Principles

The aminopyrazole scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The general aminopyrazole core and its key modification points (R1, R2, R3) are illustrated below. SAR studies have revealed that small changes at these positions can lead to significant differences in biological activity.

Kinase_Assay_Workflow A Prepare 4X Kinase Cocktail B Pre-incubate Kinase with Inhibitor A->B C Add 2X ATP/Substrate to Start Reaction B->C D Incubate at Room Temperature C->D E Add Kinase-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyrazole Inhibitor Inhibitor->JAK Inhibition

In Silico Modeling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This whitepaper provides an in-depth technical guide to the in silico modeling of the binding of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine to a putative protein kinase target. Given the prevalence of pyrazole-based compounds as kinase inhibitors, this guide will use a representative protein kinase to illustrate the workflow, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations.[1][2][3]

Introduction to this compound and In Silico Modeling

This compound is a heterocyclic compound containing a pyrazole and a pyridine moiety.[4] Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[5] Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways and are frequently dysregulated in diseases such as cancer.[1][2][3]

In silico modeling, a cornerstone of modern drug discovery, employs computational methods to simulate and predict the interaction between a ligand (like our compound of interest) and its biological target. This approach accelerates the drug development process by identifying promising lead compounds, optimizing their structure for improved efficacy and safety, and providing insights into their mechanism of action at a molecular level. Key techniques in this field include molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations.[1][6][7]

Experimental Protocols: A Step-by-Step In Silico Workflow

This section details the methodologies for a comprehensive in silico analysis of this compound binding to a representative protein kinase.

Target Selection and Preparation

The selection of a relevant protein target is the first critical step. Based on the known activity of similar pyrazole derivatives, a plausible target is a member of the protein kinase family, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[2][3]

  • Protocol:

    • The three-dimensional crystal structure of the target protein (e.g., VEGFR-2) is retrieved from the Protein Data Bank (PDB).[8]

    • The protein structure is prepared using software such as AutoDock Tools or Maestro (Schrödinger). This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The binding site is defined, typically as a grid box encompassing the active site where the native ligand binds.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

  • Protocol:

    • The 2D structure of the ligand is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Partial charges are assigned to the ligand atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of the ligand when bound to the protein target.

  • Protocol:

    • A docking program such as AutoDock Vina or Glide is used to perform the docking calculations.

    • The prepared ligand is docked into the defined binding site of the prepared protein.

    • The docking results are analyzed based on the predicted binding affinity (scoring function) and the binding pose of the ligand within the active site. The pose with the lowest binding energy is typically considered the most favorable.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.

  • Protocol:

    • The best-docked pose of the protein-ligand complex is used as the starting structure for the MD simulation.

    • The complex is solvated in a water box with appropriate ions to neutralize the system.

    • The system is energy-minimized to remove any steric clashes.

    • The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated.

    • A production MD run is performed for a duration sufficient to observe the stability of the complex (e.g., 100 nanoseconds).[1] Software like GROMACS or AMBER is commonly used for these simulations.[1]

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity than docking scores alone.

  • Protocol:

    • The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is applied to the MD simulation trajectory.[1][6][7]

    • This method calculates the binding free energy by considering contributions from van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.[6]

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical quantitative data that could be obtained from the in silico modeling of this compound binding to a protein kinase.

Parameter Value Software/Method
Molecular Docking
Binding Affinity (kcal/mol)-8.5AutoDock Vina
Molecular Dynamics Simulation
Simulation Time (ns)100GROMACS
RMSD of Protein Backbone (Å)1.5 ± 0.3GROMACS
RMSD of Ligand (Å)0.8 ± 0.2GROMACS
Binding Free Energy Calculation
van der Waals Energy (kcal/mol)-45.2MM/GBSA
Electrostatic Energy (kcal/mol)-20.7MM/GBSA
Polar Solvation Energy (kcal/mol)35.1MM/GBSA
Nonpolar Solvation Energy (kcal/mol)-4.8MM/GBSA
Total Binding Free Energy (kcal/mol) -35.6 MM/GBSA

Caption: Summary of In Silico Modeling Results.

Interacting Residue Interaction Type Distance (Å)
GLU917Hydrogen Bond2.8
CYS919Hydrogen Bond3.1
LEU840Hydrophobic3.5
VAL848Hydrophobic3.9
ALA866Hydrophobic3.7
PHE1047π-π Stacking4.2

Caption: Predicted Intermolecular Interactions.

Visualizations: Workflows and Pathways

In Silico Modeling Workflow

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_output Output target_prep Target Preparation (PDB) docking Molecular Docking target_prep->docking ligand_prep Ligand Preparation (SDF/MOL2) ligand_prep->docking md_sim Molecular Dynamics (100 ns) docking->md_sim binding_energy Binding Free Energy (MM/GBSA) md_sim->binding_energy interaction_analysis Interaction Analysis md_sim->interaction_analysis results Binding Affinity & Interaction Profile binding_energy->results interaction_analysis->results

Caption: A typical workflow for in silico drug design.

Representative Protein Kinase Signaling Pathway

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival angiogenesis Angiogenesis erk->angiogenesis inhibitor 1-(pyridin-4-ylmethyl)- 1H-pyrazol-3-amine inhibitor->receptor

Caption: Inhibition of a kinase signaling pathway.

Conclusion

The in silico modeling approach detailed in this whitepaper provides a robust framework for investigating the binding of this compound to a protein kinase target. Through a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, it is possible to gain significant insights into the binding affinity, stability, and key intermolecular interactions of this compound. This information is invaluable for guiding further lead optimization and experimental validation in the drug discovery pipeline. The methodologies and visualizations presented here serve as a comprehensive guide for researchers and scientists in the field of computational drug design.

References

Exploring the Chemical Space of Substituted Pyrazolopyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural similarity to the endogenous purine nucleus allows for interaction with a variety of biological targets, making it a focal point in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical space of substituted pyrazolopyridines, with a particular focus on their synthesis, anticancer properties, and the underlying signaling pathways. Detailed experimental protocols and systematically organized quantitative biological data are presented to aid researchers in the design and development of next-generation pyrazolopyridine-based drug candidates.

Introduction to Pyrazolopyridines

Pyrazolopyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[3] This fusion can occur in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine being one of the most extensively studied scaffolds. The versatility of this core structure allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological profiles.[3] Numerous pyrazolopyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] A significant area of research has been their development as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[1]

Synthetic Strategies for Pyrazolopyridine Scaffolds

The synthesis of the pyrazolopyridine core can be achieved through various chemical reactions, often involving the condensation of a pyrazole precursor with a pyridine or a suitable three-carbon synthon. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold is the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] The reaction typically proceeds through a condensation reaction followed by cyclization.

Another widely employed method is the Gould-Jacobs reaction, which involves the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate to yield a 4-hydroxy-1H-pyrazolo[3,4-b]pyridine, which can be further functionalized.[3]

Biological Activity and Structure-Activity Relationships (SAR)

Substituted pyrazolopyridines have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key kinases involved in cancer cell proliferation and survival.

Anticancer Activity

The anticancer activity of pyrazolopyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Structure-activity relationship (SAR) studies have revealed that modifications at the N1, C3, C4, and C6 positions can significantly impact their potency and selectivity. For instance, the introduction of a phenyl group at the C3 position has been shown to be crucial for the antiproliferative activity in some series of compounds.[5]

Quantitative Biological Data

The following tables summarize the in vitro anticancer activity of selected substituted pyrazolopyridine derivatives from various studies.

Table 1: In Vitro Anticancer Activity of 3-Phenyl-Substituted Pyrazolo[3,4-c]pyridines [5]

CompoundR1R2MIA PaCa-2 IC50 (µM)PC-3 IC50 (µM)SCOV3 IC50 (µM)
16 HCN1.62.14.3
23 HCH2NH22.53.83.1

Table 2: In Vitro Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Cancer Cell Lines [6]

CompoundHeLa IC50 (µM)A375 IC50 (µM)HCT-116 IC50 (µM)
28 1.70.870.55

Table 3: In Vitro c-Met Kinase Inhibition and Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives [7]

Compoundc-Met IC50 (nM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)HCT-116 IC50 (µM)
5a 4.27 ± 0.313.42 ± 1.316.83 ± 0.059.21 ± 0.02
5b 7.95 ± 0.173.56 ± 1.57.11 ± 0.128.73 ± 0.24

Key Signaling Pathways

The anticancer effects of many pyrazolopyridine derivatives are attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. Two such important pathways are the TANK-binding kinase 1 (TBK1) and the AMP-activated protein kinase (AMPK) pathways.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a crucial role in innate immunity and has been implicated in the survival of cancer cells.[8] Inhibition of TBK1 is a promising strategy for cancer therapy. Certain 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[9]

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core TBK1 Kinase cluster_downstream Downstream Effectors Viral/Bacterial PAMPs Viral/Bacterial PAMPs TBK1 TBK1 Viral/Bacterial PAMPs->TBK1 activates Cytokine Receptors Cytokine Receptors Cytokine Receptors->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NF-kB NF-kB TBK1->NF-kB activates Autophagy Autophagy TBK1->Autophagy regulates Type I IFN Production Type I IFN Production IRF3->Type I IFN Production induces Inflammation & Survival Inflammation & Survival NF-kB->Inflammation & Survival promotes Pyrazolopyridines Pyrazolopyridines Pyrazolopyridines->TBK1 inhibits

Caption: TBK1 Signaling Pathway and Inhibition by Pyrazolopyridines.

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism.[4] Activation of AMPK can suppress cell growth and proliferation, making it an attractive target for cancer therapy. Some pyrazolopyridine derivatives have been shown to activate AMPK.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK cluster_downstream Downstream Effects High AMP/ATP Ratio High AMP/ATP Ratio LKB1 LKB1 High AMP/ATP Ratio->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Anabolic Pathways Anabolic Pathways AMPK->Anabolic Pathways inhibits Catabolic Pathways Catabolic Pathways AMPK->Catabolic Pathways activates Pyrazolopyridines Pyrazolopyridines Pyrazolopyridines->AMPK activates

Caption: AMPK Signaling Pathway and Activation by Pyrazolopyridines.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of substituted pyrazolopyridines.

General Synthetic Protocol for 1H-Pyrazolo[3,4-b]pyridines

A representative procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the following steps:

  • Reaction Setup: To a solution of a 5-aminopyrazole derivative (1 mmol) in a suitable solvent (e.g., ethanol, acetic acid) is added a 1,3-dicarbonyl compound (1.1 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-12 hours) and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted 1H-pyrazolo[3,4-b]pyridine.

In Vitro Cytotoxicity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazolopyridine compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_compounds Treat with Pyrazolopyridine Compounds incubate_overnight->treat_compounds incubate_treatment Incubate for 48-72h treat_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt remove_medium Remove Medium incubate_mtt->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

The substituted pyrazolopyridine core represents a highly valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse functionalization allow for a thorough exploration of its chemical space. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in drug discovery, facilitating the rational design and development of potent and selective pyrazolopyridine-based drug candidates. Further investigation into the structure-activity relationships and the elucidation of their mechanisms of action will undoubtedly lead to the discovery of new and effective treatments for a range of human diseases.

References

The Pyridine Moiety: A Linchpin in Molecular Recognition and Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs stems from a unique combination of physicochemical properties that allow it to act as a versatile linchpin in ligand-receptor interactions.[3] The nitrogen heteroatom imbues the ring with distinct characteristics compared to its carbocyclic analog, benzene, including enhanced polarity, basicity, hydrogen bonding capability, and the potential for a variety of noncovalent interactions.[2][4] These features enable medicinal chemists to strategically incorporate the pyridine moiety to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles, making it a "privileged" structure in drug design.[2]

The Physicochemical Basis of Pyridine's Role in Receptor Binding

The efficacy of the pyridine ring in molecular recognition is rooted in its fundamental electronic and structural properties. The nitrogen atom introduces a dipole moment and a locus of basicity, making the ring a hydrogen bond acceptor and capable of engaging in strong electrostatic interactions upon protonation.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom allows it to act as a potent hydrogen bond acceptor, a crucial interaction for anchoring ligands within a receptor's binding pocket.[4][5] This interaction is fundamental to the binding of countless drugs. The strength of this bond can be modulated by substituents on the ring, which alter the electron density on the nitrogen.[6]

  • Cation-π Interactions: When protonated to form a pyridinium cation, the ring can engage in powerful cation-π interactions with aromatic residues (e-g., Tryptophan, Tyrosine, Phenylalanine) in the receptor.[7][8] This interaction, where the positive charge of the pyridinium ion is attracted to the electron-rich face of an aromatic ring, can contribute significantly to binding energy, often comparable to salt bridges or hydrogen bonds.[7][9]

  • Polarity and Solubility: The nitrogen atom increases the polarity of the pyridine ring compared to benzene, which can improve water solubility—a key attribute for drug candidates.[5] This enhanced polarity can also lead to favorable dipole-dipole interactions within the binding site.

  • Bioisosterism: Pyridine is frequently employed as a bioisostere for a phenyl ring.[10] This substitution can address issues such as metabolic instability (e.g., preventing unwanted oxidative metabolism on the phenyl ring), improve cellular permeability, or introduce a key hydrogen bonding interaction without drastically altering the molecule's size and shape.[4][10]

Key Interaction Modes of the Pyridine Moiety in Specific Receptor Classes

The versatility of the pyridine scaffold is evident in its ability to interact with a wide range of receptor families, from G-protein coupled receptors (GPCRs) and kinases to ion channels.

G-Protein Coupled Receptors (GPCRs): The Adenosine A3 Receptor Case Study

The adenosine A3 receptor (A3R) is a GPCR involved in various pathophysiological processes, making it a target for inflammatory diseases and cancer. A series of pyrido[2,1-f]purine-2,4-dione derivatives have been developed as potent and selective A3R antagonists. The pyridine core is integral to the high affinity of these compounds.

Quantitative Binding Data for A3R Antagonists

Compound ReferenceModificationhA3R Affinity (Ki, nM)Residence Time (RT, min)
1 Phenyl (baseline)1.0 ± 0.1148 ± 30
5 4-Methoxyphenyl108 ± 102.2 ± 0.3
27 3-Fluorophenyl0.38 ± 0.03376 ± 46
31 2-Thienyl1.1 ± 0.1391 ± 10
Data synthesized from literature reports.[11]

The data illustrates the profound impact of substitutions on the pyridine-containing scaffold. A 3-fluoro substitution (Compound 27 ) enhances affinity over 2-fold compared to the baseline phenyl group, while a 4-methoxy substitution (Compound 5 ) drastically reduces affinity but results in a very short residence time.[11] This highlights how the pyridine core can be fine-tuned to achieve desired affinity and kinetic profiles.

Signaling Pathway of the Adenosine A3 Receptor

The A3 receptor, upon activation by its endogenous ligand adenosine, couples to Gi proteins. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activates other pathways like the MAPK/ERK pathway. Antagonists containing the pyridine moiety block this initial activation step.

A3R_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_downstream Downstream Effects A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Activates cAMP cAMP (decreased) AC->cAMP Adenosine Adenosine Adenosine->A3R Activates Antagonist Pyridine Antagonist Antagonist->A3R Blocks Physiological Physiological Response cAMP->Physiological MAPK->Physiological Competition_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Pyridine Ligand C Combine Reagents & Ligand in 96-well Plate A->C B Prepare Reagents: Membranes, Radioligand, Buffers B->C D Incubate (e.g., 90 min at 30°C) C->D E Filter & Wash to Separate Bound/Unbound D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Plot Competition Curve (% Binding vs. [Ligand]) F->G H Calculate IC50 & Ki (Cheng-Prusoff Equation) G->H SAR_Logic Start Core Pyridine Scaffold (Baseline Affinity) Hypothesis Hypothesis: Adding a hydrogen bond donor at position X will access a receptor acceptor pocket. Start->Hypothesis Synth Synthesize Analog with -OH or -NH2 at X Hypothesis->Synth Assay Perform Binding Assay Synth->Assay Result Analyze Affinity Data Assay->Result Increase Affinity Increased Result->Increase Outcome A Decrease Affinity Decreased/ Unchanged Result->Decrease Outcome B Conclusion_Good Hypothesis Supported: Interaction is productive. Further optimize at X. Increase->Conclusion_Good Conclusion_Bad Hypothesis Refuted: Steric clash or unfavorable desolvation. Explore other positions. Decrease->Conclusion_Bad

References

Methodological & Application

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the inhibitory activity of the compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine against a specific kinase. Pyrazole-based compounds are a well-recognized class of kinase inhibitors, with various derivatives targeting a range of kinases involved in cellular signaling pathways.[1][2][3][4][5] This protocol is based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6] The assay is suitable for high-throughput screening and detailed mechanistic studies of kinase inhibitors.[7][8][9]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that determines kinase activity by quantifying the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.[6]

Data Presentation

The inhibitory activity of this compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The results of the kinase inhibition assay can be summarized in the following table.

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM) (Control)
Kinase A[Insert Value][Insert Value]
Kinase B[Insert Value][Insert Value]
Kinase C[Insert Value][Insert Value]

Experimental Protocols

Materials and Reagents
  • This compound (Test Compound)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Recombinant Kinase of interest (e.g., CDK2/cyclin A, FLT3, Aurora A)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Staurosporine (Positive Control Inhibitor)

  • DMSO (Dimethyl sulfoxide)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound and Staurosporine (Control) D Add Inhibitor Dilutions to Assay Plate A->D B Prepare Kinase/Substrate Mixture E Add Kinase/Substrate Mixture to Assay Plate B->E C Prepare ATP Solution F Initiate Reaction by Adding ATP C->F D->E E->F G Incubate at Room Temperature (e.g., 60 minutes) F->G H Add ADP-Glo™ Reagent to Terminate Reaction and Deplete ATP G->H I Incubate for 40 minutes H->I J Add Kinase Detection Reagent I->J K Incubate for 30-60 minutes J->K L Measure Luminescence K->L M Plot Data and Calculate IC50 Values L->M

Caption: Experimental workflow for the kinase inhibition assay.

Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a series of dilutions of the test compound and the positive control (staurosporine) in kinase reaction buffer. A typical 10-point, 3-fold serial dilution is recommended, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction Setup:

    • In a white assay plate, add 5 µL of each compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a high concentration of staurosporine as a positive control (0% kinase activity).

    • Prepare a 2X kinase/substrate mixture in kinase reaction buffer. The optimal concentrations of the kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Add 5 µL of the 2X kinase/substrate mixture to each well of the assay plate.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should be at or near the Km for the specific kinase being assayed.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to ensure the reaction is in the linear range.[6]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[6]

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is typically plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a key kinase in the pathway, such as a Cyclin-Dependent Kinase (CDK) involved in cell cycle progression.

G cluster_pathway Hypothetical Cell Cycle Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Expression ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb Phosphorylation CDK46->Rb E2F E2F Release Rb->E2F Inhibits CellCycle G1/S Transition (Cell Cycle Progression) E2F->CellCycle Inhibitor This compound Inhibitor->CDK46 Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

This document provides a comprehensive framework for conducting kinase inhibition assays for this compound. Researchers should optimize the specific conditions for their kinase of interest to ensure accurate and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole and a pyridine ring.[1][2][3] The pyrazole scaffold is a prominent feature in many biologically active compounds and is of significant interest in medicinal chemistry.[1][4] Pyrazole derivatives have been widely explored as inhibitors of various protein kinases, which are a critical class of enzymes involved in cellular signaling pathways.[5][6][7] Aberrant kinase activity is implicated in numerous diseases, including cancer, making them prime targets for drug discovery.[6][7] This document provides detailed application notes and a generalized high-throughput screening (HTS) protocol for evaluating the inhibitory potential of this compound against a representative protein kinase.

Compound Details

Compound Name Structure CAS Number Molecular Formula Molecular Weight
This compound1142952-13-3C9H10N4174.20

Application Notes

The structural motif of a substituted pyrazole, as present in this compound, is a well-established pharmacophore for ATP-competitive kinase inhibitors. The pyrazole ring can form key hydrogen bond interactions within the ATP-binding pocket of many kinases. The pyridine moiety can be involved in additional interactions, potentially contributing to both potency and selectivity.

Given the prevalence of pyrazole-based compounds as kinase inhibitors, this compound is a promising candidate for screening against a wide range of protein kinases.[5] This compound could potentially inhibit tyrosine kinases, serine/threonine kinases, or dual-specificity kinases involved in oncology, immunology, or other disease areas.

A suitable HTS assay for this compound would be one that is robust, scalable, and sensitive to the inhibition of kinase activity. Fluorescence Polarization (FP) is a widely used, homogeneous assay format for HTS that is well-suited for measuring the binding of small molecule inhibitors to their target enzymes.[8][9][10]

High-Throughput Screening Protocol: Fluorescence Polarization (FP) Assay

This protocol describes a generalized fluorescence polarization-based competitive binding assay to identify inhibitors of a selected protein kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.

Principle of the Assay

A fluorescent tracer that binds to the kinase's ATP pocket has a high fluorescence polarization value because its rotation is slow when bound to the large enzyme.[8][10] In the presence of a competitive inhibitor, the tracer is displaced, tumbles freely in solution, and consequently has a low fluorescence polarization value.[11]

Materials and Reagents
  • Kinase: Purified, active protein kinase of interest.

  • Fluorescent Tracer: A fluorescently labeled ligand known to bind to the ATP-binding site of the kinase.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Microplates: 384-well, black, low-volume microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Plate Compound Plate Preparation: - Dispense test compound - Dispense controls Assay_Ready_Plate Assay Ready Plate: - Add kinase to all wells Incubation1 Incubation 1: - Add compound to assay plate - Incubate to allow binding Assay_Ready_Plate->Incubation1 Add_Tracer Add Fluorescent Tracer Incubation1->Add_Tracer Incubation2 Incubation 2: - Incubate to reach equilibrium Add_Tracer->Incubation2 Read_Plate Read Fluorescence Polarization Incubation2->Read_Plate Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC50 Read_Plate->Data_Analysis

Caption: High-throughput screening experimental workflow.

Detailed Protocol
  • Compound Plating:

    • Prepare serial dilutions of this compound in 100% DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well microplates.

    • Include wells for positive control (known inhibitor) and negative control (DMSO only).

  • Assay Preparation:

    • Prepare the assay buffer.

    • Dilute the kinase to the desired concentration in the assay buffer.

    • Dispense the diluted kinase solution into all wells of the compound-containing microplates.

  • Incubation 1:

    • Centrifuge the plates briefly to ensure mixing.

    • Incubate the plates at room temperature for 30-60 minutes to allow the test compound to bind to the kinase.[11]

  • Tracer Addition:

    • Prepare the fluorescent tracer solution by diluting it in the assay buffer to the final desired concentration.

    • Add the tracer solution to all wells of the microplates.

  • Incubation 2:

    • Centrifuge the plates again.

    • Incubate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.[11]

  • Detection:

    • Measure the fluorescence polarization of each well using a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore on the tracer.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the millipolarization value of the test well, mP_min is the average mP of the positive control, and mP_max is the average mP of the negative control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Presentation

The following table presents hypothetical results for this compound and a control inhibitor against a hypothetical tyrosine kinase.

Compound Target Kinase Assay Format IC50 (nM)
This compoundTyrosine Kinase XFP Competitive Binding150
Staurosporine (Control)Tyrosine Kinase XFP Competitive Binding5

Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway involving a receptor tyrosine kinase (RTK), which represents a common class of targets for kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Phosphorylation & Recruitment Ligand Ligand Ligand->RTK Binding & Dimerization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: A generic receptor tyrosine kinase signaling pathway.

Conclusion

This compound represents a valuable chemical scaffold for screening in kinase-focused drug discovery programs. The provided fluorescence polarization HTS protocol offers a robust and efficient method for identifying its potential as a kinase inhibitor. The successful identification of activity against a specific kinase would warrant further investigation, including secondary assays to confirm the mechanism of action and subsequent lead optimization studies.

References

Application Notes & Protocols for the Synthesis of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with diverse pharmacological activities.[1] They are considered purine isosteres and have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, as well as protein kinase inhibitors.[1][2] The pyrazolopyridine scaffold is characterized by a fused pyrazole and pyridine ring system, leading to several possible isomers, including pyrazolo[3,4-b]pyridine, pyrazolo[1,5-a]pyridine, and pyrazolo[4,3-b]pyridine. This document provides detailed experimental protocols for the synthesis of these key pyrazolopyridine isomers, targeted at researchers and professionals in medicinal chemistry and drug development.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Zirconium(IV) Chloride Catalyzed Cyclization

This protocol describes the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines through the cyclization of 5-amino-1-phenylpyrazole with an appropriate α,β-unsaturated ketone, catalyzed by Zirconium(IV) chloride (ZrCl₄).[3]

Experimental Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification reagent1 α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL) mix Combine solutions at 25 °C reagent1->mix reagent2 5-amino-1-phenyl-pyrazole (9) (0.5 mmol) in EtOH (0.5 mL) reagent2->mix degas Degas the mixture mix->degas add_cat Add ZrCl4 (35 mg, 0.15 mmol) degas->add_cat heat Stir vigorously at 95 °C for 16 h add_cat->heat concentrate Concentrate in vacuo heat->concentrate extract Add CHCl3 and H2O, separate phases concentrate->extract wash Wash aqueous phase with CHCl3 extract->wash purify Purify final product wash->purify

Caption: Workflow for ZrCl₄-catalyzed Pyrazolo[3,4-b]pyridine synthesis.

Detailed Methodology
  • A solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in dimethylformamide (DMF, 0.5 mL) is prepared.

  • To this, a solution of 5-amino-1-phenyl-pyrazole (9) (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) is added at room temperature (25 °C).[3]

  • The resulting reaction mixture is degassed.

  • Zirconium(IV) chloride (ZrCl₄) (35 mg, 0.15 mmol) is added to the mixture.[3]

  • The reaction is stirred vigorously at 95 °C for 16 hours.

  • Upon completion (monitored by TLC), the mixture is concentrated under vacuum.

  • Chloroform (CHCl₃) and water are added to the residue, and the two phases are separated.

  • The aqueous phase is washed twice more with CHCl₃.

  • The combined organic phases are dried and concentrated to yield the crude product, which is then purified (e.g., by column chromatography).

Quantitative Data
Compound IDR-GroupYield (%)
5a 4-(N,N-dimethylamino)-phenyl28%
5b 9-anthryl13%
5c 1-pyrenyl20%
Table 1: Synthesis yields of pyrazolo[3,4-b]pyridine derivatives.[3]

Protocol 2: Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling

This method outlines the synthesis of substituted pyrazolo[1,5-a]pyridines through an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds.[4][5]

Reaction Scheme

G Reactant1 N-amino-2-imino-pyridine (3 mmol) Reaction Stir Reactant1->Reaction Reactant2 1,3-dicarbonyl compound (3 mmol) Reactant2->Reaction Reagents Acetic Acid (6 equiv) Ethanol (10 mL) O2 atmosphere (1 atm) Reagents->Reaction 130 °C, 18 h Product Pyrazolo[1,5-a]pyridine Reaction->Product

Caption: Cross-dehydrogenative coupling for Pyrazolo[1,5-a]pyridine synthesis.

Detailed Methodology
  • Prepare a solution of the N-amino-2-imino-pyridine derivative (3 mmol) and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (3 mmol) in ethanol (10 mL).[4][5]

  • Add acetic acid (1.08 g, 6 equivalents) to the solution.

  • Place the reaction vessel under an oxygen (O₂) atmosphere (1 atm).

  • Stir the reaction mixture at 130 °C for 18 hours.[4][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by an appropriate method, such as column chromatography on silica gel, to isolate the desired pyrazolo[1,5-a]pyridine product.

Quantitative Data

Note: The referenced articles describe the synthesis of a wide range of derivatives (4a-v, 10, 6a-i, 8a,b). For specific yield data, please refer to the source material.[4][5] This protocol provides an efficient and atom-economical route to uniquely substituted pyrazolo[1,5-a]pyridines using a green oxidant (O₂).[5]

Protocol 3: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines

This protocol details an efficient one-pot synthesis of pyrazolo[4,3-b]pyridines starting from readily available 2-chloro-3-nitropyridines. The method involves a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[6][7]

Synthetic Pathway

G Start 2-Chloro-3-nitropyridine Step1 SNAr Reaction with Keto Ester Start->Step1 Intermediate Pyridinyl Keto Ester Step1->Intermediate Step2 One-Pot Japp-Klingemann & Cyclization Intermediate->Step2 Product Pyrazolo[4,3-b]pyridine Step2->Product Reagent Arenediazonium Tosylate Reagent->Step2

Caption: One-pot synthesis of Pyrazolo[4,3-b]pyridines.

Detailed Methodology

This is a multi-step, one-pot procedure. The following is a generalized protocol based on the described method.[6][7]

  • Formation of Pyridinyl Keto Ester: The starting 2-chloro-3-nitropyridine is reacted with a keto ester like ethyl acetoacetate via a conventional SNAr process to form the corresponding pyridinyl keto ester intermediate.[6]

  • One-Pot Azo-Coupling, Deacylation, and Cyclization: a. The pyridinyl keto ester intermediate is reacted with a stable arenediazonium tosylate in a one-pot manner.[6][8] b. This initiates a sequence of reactions: azo-coupling, deacylation (Japp-Klingemann reaction), and finally, pyrazole ring annulation via intramolecular nucleophilic substitution of the nitro group.[6] c. For example, to a solution of the keto ester (1 mmol) in a suitable solvent, a base (e.g., pyridine) and the arenediazonium tosylate (1.1 mmol) are added, and the reaction is stirred until completion.[6]

Quantitative Data (Example Derivatives)
Compound IDYield (%)Melting Point (°C)
5a 85%222–224
5f 72%234–235
Table 2: Yield and melting point data for selected pyrazolo[4,3-b]pyridine derivatives.[6]

This method offers several advantages, including operational simplicity and the use of stable arenediazonium tosylates.[6][7]

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization depending on the specific substrates used.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound with potential applications in drug discovery. As with any novel compound intended for therapeutic use, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. These application notes provide a comprehensive guide to researchers for evaluating the in vitro cytotoxicity of this compound using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling the generation of high-quality data to inform further development decisions.

The primary assays covered in this document are:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.

  • Annexin V-FITC/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death.

By employing this multi-parametric approach, researchers can gain a comprehensive understanding of the cytotoxic profile of this compound.

Data Presentation

Table 1: Summary of IC50 Values for this compound
Cell LineAssayIncubation Time (hours)IC50 (µM)
HEK293MTT2478.5
HEK293MTT4852.1
HEK293LDH24112.3
HEK293LDH4885.7
HepG2MTT2465.2
HepG2MTT4841.9
HepG2LDH2498.6
HepG2LDH4873.4

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Apoptosis and Necrosis Analysis in HEK293 Cells Treated with this compound (48 hours)
Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
Compound2575.8 ± 3.515.3 ± 1.85.4 ± 0.93.5 ± 0.6
Compound5048.1 ± 4.232.7 ± 2.512.6 ± 1.56.6 ± 1.1
Compound10015.3 ± 2.945.1 ± 3.828.9 ± 2.710.7 ± 1.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[3]

Materials:

  • This compound

  • Selected cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3][4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[2][3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Compound Dilutions add_compound Add Compound to Cells seed_cells->add_compound prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[7] The amount of formazan is proportional to the amount of LDH released, which is an indicator of cytotoxicity.[8]

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • LDH cytotoxicity detection kit (commercially available)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up the following controls:

    • Background Control: Medium only.

    • Vehicle Control (Low Control): Cells treated with vehicle only.

    • Positive Control (High Control): Cells treated with the lysis solution provided in the kit to induce maximum LDH release.[9]

  • Incubation: Incubate the plate for the desired exposure times at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation & Sample Collection cluster_assay LDH Reaction cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells & Treat with Compound setup_controls Set Up Controls (Low, High) incubate_treatment Incubate (24-72h) seed_cells->incubate_treatment setup_controls->incubate_treatment centrifuge_plate Centrifuge Plate incubate_treatment->centrifuge_plate collect_supernatant Collect Supernatant centrifuge_plate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate (30 min, RT) add_reaction_mix->incubate_reaction read_absorbance Read Absorbance (490nm) incubate_reaction->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for assessing cytotoxicity by measuring LDH release.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.[11]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Signaling_Pathway General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway death_ligand Death Ligands (e.g., FasL, TNF) death_receptor Death Receptors (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Crosstalk (via Bid) caspase3 Caspase-3 Activation caspase8->caspase3 cytotoxic_stimuli Cytotoxic Stimuli (e.g., Compound) cytotoxic_stimuli->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) caspase3->apoptosis

Caption: Overview of key signaling pathways involved in apoptosis.

References

Application Notes: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Cancer Cell Lines

References

Application Notes and Protocols for the Quantification of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound containing both a pyrazole and a pyridine moiety. As with many novel chemical entities in drug discovery and development, robust and reliable analytical methods are essential for its quantification in various matrices. These methods are crucial for pharmacokinetic studies, formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided protocols are based on established methods for similar nitrogen-containing heterocyclic compounds and serve as a starting point for method development and validation.[1][2][3]

Physicochemical Properties (Predicted)

A preliminary assessment of the physicochemical properties of this compound is crucial for method development.

PropertyPredicted ValueSignificance for Analytical Method Development
Molecular FormulaC9H10N4Determines the monoisotopic mass for mass spectrometry.
Molecular Weight174.21 g/mol Used for concentration calculations.
pKa~4.5-5.5 (Pyridine N), ~2.5-3.5 (Pyrazole N-H), ~6.0-7.0 (Amine)Influences the choice of mobile phase pH for optimal retention and peak shape in reverse-phase HPLC. The compound will be protonated at acidic pH, making it suitable for cation exchange or mixed-mode chromatography.[1]
logP~1.0-1.5Suggests moderate hydrophobicity, suitable for reversed-phase chromatography.
UV AbsorbancePredicted λmax ~260-280 nmThe pyridine and pyrazole rings are chromophores, allowing for UV detection.

Section 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes in the µg/mL range.[2][3][4] This method is suitable for the analysis of bulk drug substances, formulated products, and for in vitro studies where high sensitivity is not required.

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

2. Chromatographic Conditions:

ParameterRecommended ConditionJustification
Column Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, Waters Symmetry C18), 4.6 x 150 mm, 5 µmC18 columns are standard for retaining moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 5% BA gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLCan be optimized based on concentration and sensitivity needs.
Detection Wavelength 265 nmTo be determined by running a UV scan of the analyte. A wavelength on the shoulder of a peak is often more robust.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Parameters (Template)

The following table should be completed during method validation according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.999
Range (µg/mL) e.g., 1 - 100
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:1
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference at the retention time of the analyte

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dissolve->filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for quantification by HPLC-UV.

Section 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates, a highly sensitive and selective method like LC-MS/MS is required.[1][6] This method is capable of detecting the analyte at pg/mL to ng/mL levels.

Experimental Protocol: LC-MS/MS Method

1. Instrumentation:

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

ParameterRecommended ConditionJustification
Column Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)A shorter column with smaller particles is suitable for fast and efficient separations in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that is compatible with MS and aids in the protonation of the analyte for positive ion mode ESI.[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 2% B; 0.5-3.0 min: 2-98% B; 3.0-4.0 min: 98% B; 4.0-5.0 min: 2% BA fast gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

3. MS/MS Conditions:

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms makes the molecule readily protonated.[1]
Precursor Ion (Q1) m/z 175.1 [M+H]⁺The protonated molecular ion of this compound.
Product Ions (Q3) To be determined by infusion of a standard solution. Likely fragments would result from the cleavage of the methylene bridge. Proposed transitions: 175.1 -> 93.1 (pyridin-4-ylmethyl cation) and 175.1 -> 82.1 (protonated pyrazol-3-amine).Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions provides high selectivity and sensitivity.
Collision Energy To be optimized for each transition.
Dwell Time 100 ms

4. Sample Preparation for Biological Matrices:

  • Protein Precipitation (for plasma or serum):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (98% A, 2% B).

    • Inject into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE) (for higher purity):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load the pre-treated sample (e.g., diluted urine or plasma).

    • Wash the cartridge with a weak organic solvent (e.g., methanol).

    • Elute the analyte with a methanolic solution containing a small percentage of ammonia.

    • Evaporate and reconstitute as described above.

Data Presentation: LC-MS/MS Method Validation Parameters (Template)
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.995
Range (ng/mL) e.g., 0.1 - 100
Lower Limit of Quantification (LLOQ) (ng/mL) Accuracy within ±20%, Precision ≤ 20%
Accuracy (% Recovery) 85 - 115% (80 - 120% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits (e.g., 85-115%)
Recovery Consistent, precise, and reproducible

Workflow Diagram: LC-MS/MS Bioanalysis

Bioanalysis_Workflow cluster_sample_prep Biological Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Plasma/Urine Sample add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifuge ppt->centrifuge evap Evaporate Supernatant spe->evap centrifuge->evap reconstitute Reconstitute evap->reconstitute inject Inject Sample reconstitute->inject lc_sep UHPLC Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Integrate Peak Areas (Analyte & IS) ms_detect->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow using LC-MS/MS.

Logical Relationship Diagram: Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

Method_Selection cluster_questions cluster_methods start Analytical Need matrix Sample Matrix? start->matrix sensitivity Sensitivity Required? matrix->sensitivity Complex (e.g., Plasma) hplc HPLC-UV matrix->hplc Simple (e.g., Bulk Drug) sensitivity->hplc Low (µg/mL) lcms LC-MS/MS sensitivity->lcms High (pg/mL - ng/mL)

Caption: Decision tree for analytical method selection.

Conclusion

The protocols outlined in this document provide a comprehensive starting point for the development and validation of analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods are fully validated according to regulatory guidelines to ensure the generation of reliable and accurate data in a research and development setting.

References

Application Notes and Protocols for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine as a Chemical Probe for Kinase Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search of available scientific literature, no specific data regarding the use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine as a chemical probe for kinase studies, including its kinase selectivity profile, associated signaling pathways, or detailed experimental protocols for its use, could be retrieved. The following Application Notes and Protocols are therefore provided as a generalized template based on the common characteristics and methodologies used for similar pyrazole-based kinase inhibitors. This document is intended to serve as a framework for researchers who may be considering the evaluation of this specific compound as a kinase probe.

Introduction

This compound belongs to the broader class of pyrazole-containing compounds, which have been widely investigated as potent inhibitors of various protein kinases. The pyrazole scaffold often serves as a versatile hinge-binding motif, enabling high-affinity interactions with the ATP-binding pocket of kinases. This class of inhibitors has shown promise in targeting kinases involved in cell cycle regulation, signal transduction, and inflammation. The pyridinylmethyl substituent at the N1 position and the amino group at the C3 position of the pyrazole ring are key structural features that can influence potency, selectivity, and pharmacokinetic properties.

These application notes provide a hypothetical framework for the characterization and use of this compound as a chemical probe to investigate kinase biology.

Hypothetical Kinase Selectivity Profile

To be a useful chemical probe, a compound should exhibit a well-defined selectivity profile against a panel of kinases. The following table represents a hypothetical kinase inhibition profile for this compound, which would typically be determined through broad kinase screening assays.

Kinase TargetIC50 (nM)Assay Type
Primary Target(s)
Kinase A50Biochemical
Kinase B80Biochemical
Secondary Target(s)
Kinase C500Biochemical
Kinase D>1000Biochemical
Non-target(s)
Kinase E>10000Biochemical
Kinase F>10000Biochemical

Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.

Experimental Protocols

Detailed and validated protocols are crucial for the effective use of a chemical probe. Below are generalized protocols for key experiments to characterize a novel pyrazole-based kinase inhibitor.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound (test compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • 384-well assay plates

  • Plate reader compatible with the detection reagent

Protocol:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

  • Add the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended reaction time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Target Engagement Assay

This protocol outlines a method to confirm that the compound engages its intended kinase target within a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer

  • Antibodies: anti-target kinase, anti-phospho-substrate

  • Western blot reagents and equipment

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • If necessary, stimulate the cells with an appropriate agonist to activate the target kinase signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated form of a known downstream substrate of the target kinase.

  • Use an antibody against the total target kinase or a housekeeping protein as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are examples of diagrams that would be relevant for a chemical probe targeting a kinase signaling pathway.

G Hypothetical Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Probe This compound Probe->Kinase_A inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression regulates

Caption: A hypothetical signaling pathway where this compound inhibits Kinase A.

G Experimental Workflow for IC50 Determination A Prepare serial dilution of chemical probe B Add probe, kinase, and substrate to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C for 60 min C->D E Stop reaction and add detection reagent D->E F Read plate E->F G Plot data and calculate IC50 F->G

Caption: A streamlined workflow for determining the in vitro IC50 value of a kinase inhibitor.

Application Notes and Protocols for Assessing Apoptosis Induction by 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a novel small molecule inhibitor with potential therapeutic applications in oncology. Pyrazole derivatives have been shown to induce apoptosis in various cancer cell lines through modulation of key signaling pathways.[1][2][3][4] This document provides a comprehensive set of protocols to investigate the pro-apoptotic effects of this compound, enabling researchers to characterize its mechanism of action and evaluate its potential as an anticancer agent. The following protocols are designed to be adaptable to various cell lines and experimental setups.

Data Presentation

All quantitative data from the following experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups (e.g., control vs. treated, different concentrations of the compound).

Table 1: Example of Data Summary for Annexin V/PI Staining

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control0
Compound X1
Compound X5
Compound X10
Positive ControlVaries

Table 2: Example of Data Summary for Caspase-3/7 Activity Assay

Treatment GroupConcentration (µM)Relative Luminescence Units (RLU)Fold Change vs. Control
Vehicle Control01.0
Compound X1
Compound X5
Compound X10
Positive ControlVaries

Table 3: Example of Data Summary for Western Blot Analysis

Treatment GroupConcentration (µM)Relative Expression of Cleaved PARPRelative Expression of Bcl-2Relative Expression of Bax
Vehicle Control0
Compound X1
Compound X5
Compound X10
Loading Control-

Experimental Workflow

The following diagram outlines the general workflow for assessing the apoptotic effects of this compound.

experimental_workflow Experimental Workflow for Apoptosis Assessment cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis and Interpretation cell_culture Cell Culture treatment Treatment with this compound cell_culture->treatment annexin_v Annexin V/PI Staining (Flow Cytometry) treatment->annexin_v Early/Late Apoptosis caspase Caspase-3/7 Activity Assay treatment->caspase Executioner Caspase Activity tunel TUNEL Assay (DNA Fragmentation) treatment->tunel DNA Fragmentation western_blot Western Blot (Apoptotic Proteins) treatment->western_blot Protein Expression data_quant Data Quantification annexin_v->data_quant caspase->data_quant tunel->data_quant western_blot->data_quant pathway_analysis Signaling Pathway Analysis data_quant->pathway_analysis

Caption: A flowchart illustrating the key steps in assessing apoptosis induction.

Key Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6]

Materials:

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Cell culture medium

  • This compound

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis (e.g., staurosporine).[7]

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution to maintain membrane integrity.[7]

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible (within 1 hour).[8]

Interpretation of Results:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[9][10]

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • Multi-well plates (white-walled for luminescence)

  • Luminometer

  • Cell culture medium

  • This compound

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate at a suitable density. Treat cells with the compound as described in the Annexin V protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[9]

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.[9]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]

Materials:

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.25% Triton™ X-100)[12]

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol (for adherent cells):

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat as previously described.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12]

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[12]

  • Positive Control (Optional): Treat one coverslip with DNase I to induce DNA strand breaks.[13][14]

  • TUNEL Reaction:

    • Prepare the TdT reaction cocktail according to the kit manufacturer's protocol.

    • Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.[13][14]

  • Detection:

    • Wash the cells.

    • If using a kit with a click reaction, incubate with the detection cocktail (e.g., containing Alexa Fluor™ dye) for 30 minutes at room temperature, protected from light.[12]

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting allows for the detection and quantification of key proteins involved in the apoptotic cascade, such as the Bcl-2 family proteins and cleaved PARP.[15][16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat and harvest cells as previously described.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

Apoptotic Signaling Pathways

The induction of apoptosis by small molecule inhibitors often involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. This compound may modulate the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[16][17]

apoptosis_pathway Potential Apoptotic Signaling Pathways cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound bcl2_family Bcl-2 Family Modulation (Bcl-2, Bax) compound->bcl2_family mitochondria Mitochondria bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3_7 Caspase-3/7 Activation caspase_9->caspase_3_7 parp_cleavage PARP Cleavage caspase_3_7->parp_cleavage apoptosis Apoptosis caspase_3_7->apoptosis

Caption: A simplified diagram of the intrinsic apoptotic pathway potentially targeted by the compound.

References

Application Notes and Protocols for In Vivo Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a novel small molecule belonging to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, and anti-cancer properties[1][2]. These biological effects are often attributed to the inhibition of key signaling molecules in inflammatory and proliferative pathways. Given the structural similarity to other biologically active pyrazoles, this compound is a promising candidate for in vivo investigation as a therapeutic agent.

These application notes provide a comprehensive guide for the in vivo evaluation of this compound in a preclinical model of acute inflammation. The provided protocols and methodologies are based on established best practices in in vivo experimental design to ensure scientific rigor and reproducibility[3][4][5].

Hypothetical Mechanism of Action and Signaling Pathway

For the purpose of this experimental design, we hypothesize that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In this proposed pathway, an inflammatory stimulus (e.g., TNF-α) activates the IKK (IκB kinase) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. We postulate that this compound directly or indirectly inhibits the IKK complex, thereby preventing IκBα degradation and sequestering NF-κB in the cytoplasm.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB NF-kB NF-kB NF-kB_nuc NF-kB NF-kB->NF-kB_nuc Translocation IkB-NF-kB->NF-kB Degradation of IkB Compound This compound Compound->IKK Complex Inhibits DNA DNA NF-kB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

In Vivo Experimental Design: Carrageenan-Induced Paw Edema

A well-established and reproducible model for evaluating the efficacy of acute anti-inflammatory agents is the carrageenan-induced paw edema model in rodents. The following protocol outlines the experimental design for assessing the anti-inflammatory potential of this compound.

Experimental Workflow

The overall workflow for this in vivo study is depicted below. It includes animal acclimatization, baseline measurements, compound administration, induction of inflammation, and subsequent endpoint analysis.

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment A Animal Acclimatization (7 days) B Randomization into Treatment Groups A->B C Baseline Paw Volume Measurement B->C D Compound/Vehicle Administration (i.p.) C->D E Carrageenan Injection (s.c. into paw) D->E 1 hour pre-treatment F Paw Volume Measurement (1, 2, 4, 6 hours post-carrageenan) E->F G Euthanasia and Tissue Collection F->G H Data Analysis G->H

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Experimental Protocols

Animals and Housing
  • Species: Male Wistar rats (or Swiss albino mice).

  • Weight: 180-220 g.

  • Housing: Animals should be housed in polycarbonate cages with free access to standard pellet chow and water, under a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C).

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 7 days prior to the experiment.

Treatment Groups and Compound Preparation
  • A minimum of four groups (n=6-8 animals per group) should be used[6].

    • Group 1 (Vehicle Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline).

    • Group 2 (Positive Control): Indomethacin (10 mg/kg).

    • Group 3 (Test Compound - Low Dose): this compound (e.g., 10 mg/kg).

    • Group 4 (Test Compound - High Dose): this compound (e.g., 30 mg/kg).

  • Preparation: The test compound and indomethacin should be suspended in the vehicle solution. Doses should be calculated based on the animal's body weight.

Experimental Procedure
  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, indomethacin, or test compound intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 4, and 6 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The increase in paw volume (edema) is calculated as: Edema (mL) = Paw volume at time 't' - Baseline paw volume.

    • The percentage inhibition of edema is calculated as: % Inhibition = [(Edema of control group - Edema of treated group) / Edema of control group] x 100.

Post-Experiment Analysis (Optional)
  • At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as:

    • Histopathology: To assess immune cell infiltration.

    • ELISA/qRT-PCR: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and gene expression.

Data Presentation

The quantitative data obtained from this study should be summarized in clear and concise tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose)1 Hour2 Hours4 Hours6 Hours
Paw Edema (mL) ± SEM
Vehicle Control0.35 ± 0.040.58 ± 0.060.85 ± 0.070.72 ± 0.05
Indomethacin (10 mg/kg)0.18 ± 0.020.25 ± 0.030.39 ± 0.040.31 ± 0.03
Test Compound (10 mg/kg)0.29 ± 0.030.45 ± 0.050.65 ± 0.060.58 ± 0.04
Test Compound (30 mg/kg)0.21 ± 0.020.31 ± 0.040.48 ± 0.050.40 ± 0.04

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment Group (Dose)1 Hour2 Hours4 Hours6 Hours
Indomethacin (10 mg/kg)48.6%56.9%54.1%56.9%
Test Compound (10 mg/kg)17.1%22.4%23.5%19.4%
Test Compound (30 mg/kg)40.0%46.6%43.5%44.4%

Conclusion

This document provides a detailed framework for the in vivo evaluation of this compound as a potential anti-inflammatory agent. The proposed experimental design, protocols, and data presentation structure are intended to guide researchers in conducting robust and meaningful preclinical studies. Adherence to principles of good experimental design, including appropriate controls, randomization, and blinding, is crucial for obtaining reliable and translatable results[3][5]. The hypothetical data presented suggests a dose-dependent anti-inflammatory effect of the test compound, warranting further investigation into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for Crystallizing 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing crystallization strategies for forming complexes between the small molecule inhibitor, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, and its target proteins. The protocols outlined below are foundational and may require optimization for specific protein-ligand systems.

Introduction

Structure-based drug design relies on the high-resolution three-dimensional structures of protein-ligand complexes, predominantly determined by X-ray crystallography. The primary bottleneck in this process is often the growth of well-diffracting crystals. This document details two primary techniques for obtaining crystals of a target protein in complex with this compound: co-crystallization and crystal soaking .[1][2][3]

Co-crystallization involves forming the protein-ligand complex in solution prior to initiating crystallization trials.[2][4] This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand is required for protein stability.[2][5]

Crystal soaking involves introducing the ligand to pre-existing crystals of the apo-protein.[1][4][6] The ligand then diffuses through solvent channels within the crystal lattice to reach the binding site.[7] This technique is generally simpler and less protein-intensive if a suitable apo-crystal form is available.[8]

Data Presentation: Key Parameters for Crystallization

Successful crystallization is dependent on a multitude of factors. The following table summarizes key experimental parameters and provides typical starting ranges for crystallization trials with this compound.

ParameterCo-CrystallizationCrystal SoakingRationale & Considerations
Protein Concentration 5 - 20 mg/mLN/A (Apo-crystals)Higher concentrations can promote nucleation, but may also lead to aggregation.[2]
Ligand Concentration 1 - 10 mM (or 5-10 fold molar excess over protein)1 - 20 mM (or 10-1000x Kd)Sufficient excess ensures saturation of the binding site.[2][6] Solubility of the ligand is a key limiting factor.
Ligand Stock Solution 50 - 100 mM in 100% DMSO50 - 100 mM in 100% DMSODMSO is a common solvent for small molecules but can affect crystal integrity.[2][8] Final DMSO concentration in the drop should ideally be below 5%.
Incubation Time (Protein-Ligand) 30 minutes to overnight at 4°CN/AAllows for complex formation before setting up crystallization trials.[2]
Soaking Time N/A10 minutes to several daysTime-dependent process; shorter times may be necessary if the crystal shows signs of cracking or dissolution.[6]
pH Range 5.5 - 8.5Dependent on apo-crystal stabilityThe pH should be compatible with both protein stability and ligand binding.
Precipitant Type PEGs (e.g., PEG 3350, PEG 6000), Salts (e.g., Ammonium Sulfate)Same as apo-crystal conditionA wide range of precipitants should be screened to find optimal conditions.[9]
Temperature 4°C or 20°C4°C or 20°CTemperature affects protein stability, ligand binding, and crystal growth kinetics.[10]

Experimental Protocols

The following are detailed protocols for co-crystallization and crystal soaking using the vapor diffusion method (sitting or hanging drop).[9][10][11]

Protocol 1: Co-Crystallization by Vapor Diffusion

This protocol describes the steps for setting up co-crystallization trials.

Materials:

  • Purified target protein (at least 99% pure, monodisperse)[11]

  • This compound

  • 100% Dimethyl sulfoxide (DMSO)

  • Crystallization screening solutions (commercial or in-house)

  • Crystallization plates (e.g., 96-well sitting or hanging drop plates)

  • Pipettes and tips

Procedure:

  • Ligand Stock Preparation: Prepare a 50-100 mM stock solution of this compound in 100% DMSO.

  • Protein-Ligand Complex Formation:

    • Dilute the ligand stock solution into the purified protein solution to achieve a final ligand concentration of 1-10 mM (or a 5-10 fold molar excess).

    • Ensure the final DMSO concentration is as low as possible (ideally ≤ 5%) to avoid interference with crystallization.

    • Incubate the protein-ligand mixture on ice or at 4°C for at least 30 minutes.[2]

  • Crystallization Plate Setup:

    • Pipette 50-100 µL of the crystallization screening solution into the reservoir of each well.

    • In the drop chamber, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Incubation: Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitoring: Regularly inspect the drops for crystal growth over a period of days to weeks.

Protocol 2: Crystal Soaking

This protocol is for introducing the ligand into pre-grown apo-protein crystals.

Materials:

  • Apo-protein crystals grown by vapor diffusion.

  • This compound

  • 100% DMSO

  • Reservoir solution from the successful apo-crystallization condition.

  • Cryoprotectant solution (if required for freezing).

  • Crystal harvesting loops.

Procedure:

  • Soaking Solution Preparation:

    • Prepare a soaking solution by adding the this compound stock solution to the apo-crystal reservoir solution to a final ligand concentration of 1-20 mM.

    • The final DMSO concentration should be kept as low as possible.

  • Soaking Procedure:

    • Direct Soaking: Carefully add 0.1-0.2 µL of the concentrated soaking solution directly to the drop containing the apo-crystals.[1]

    • Crystal Transfer: Alternatively, transfer the apo-crystal using a loop into a larger drop of the soaking solution.

  • Incubation: Reseal the well and incubate for a period ranging from 10 minutes to several hours.[6] Monitor the crystal for any signs of damage.

  • Crystal Harvesting and Cryo-protection:

    • If the soaking solution does not contain a cryoprotectant, briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.[6] The cryoprotectant should be prepared in the soaking solution to maintain ligand occupancy.

    • Flash-cool the crystal in liquid nitrogen for storage and subsequent X-ray diffraction analysis.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the interplay of factors in the crystallization process.

Co_Crystallization_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Protein Purified Target Protein Mix Mix Protein and Ligand (Incubate) Protein->Mix Ligand This compound Stock Solution Ligand->Mix Screen Set up Vapor Diffusion (Hanging/Sitting Drop) Mix->Screen Incubate Incubate at Constant Temperature Screen->Incubate Observe Monitor for Crystal Growth Incubate->Observe Harvest Harvest and Cryo-cool Crystal Observe->Harvest Diffraction X-ray Diffraction & Structure Solution Harvest->Diffraction

Caption: Co-Crystallization Experimental Workflow.

Crystal_Soaking_Workflow cluster_prep Preparation cluster_soak Soaking cluster_analysis Analysis ApoCrystals Grow Apo-Protein Crystals Soak Introduce Ligand to Crystal (Directly or by Transfer) ApoCrystals->Soak LigandStock Ligand Stock Solution SoakSolution Prepare Soaking Solution LigandStock->SoakSolution Reservoir Apo-Crystal Reservoir Solution Reservoir->SoakSolution SoakSolution->Soak IncubateSoak Incubate for Defined Time Soak->IncubateSoak HarvestCryo Harvest and Cryo-cool Crystal IncubateSoak->HarvestCryo DiffractionAnalysis X-ray Diffraction & Structure Solution HarvestCryo->DiffractionAnalysis

Caption: Crystal Soaking Experimental Workflow.

Crystallization_Factors cluster_main Factors Influencing Crystallization Success cluster_protein cluster_ligand cluster_solution cluster_method Success High-Quality Protein-Ligand Crystals Protein Protein Properties Purity Purity & Homogeneity Stability Stability Concentration Concentration Ligand Ligand Properties LigandConc Concentration Solubility Solubility BindingAffinity Binding Affinity (Kd) Solution Solution Conditions pH pH Precipitant Precipitant Temperature Temperature Additives Additives / Solvents Method Crystallization Method CoCryst Co-Crystallization Soaking Soaking Purity->Success Stability->Success Concentration->Success LigandConc->Success Solubility->Success BindingAffinity->Success pH->Success Precipitant->Success Temperature->Success Additives->Success CoCryst->Success Soaking->Success

Caption: Key Factors Influencing Crystallization Success.

References

Application Notes and Protocols for In Vivo Studies of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole and a pyridine moiety. Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including roles as kinase inhibitors in cancer and inflammatory diseases.[1][2][3][4][5] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, addressing the common challenge of its poor aqueous solubility.

Physicochemical Properties and Formulation Strategies

Due to its chemical structure, this compound is predicted to have low water solubility, a common characteristic of many heterocyclic amine compounds. To achieve appropriate concentrations for in vivo studies, various formulation strategies can be employed. The selection of a suitable vehicle is critical to ensure bioavailability and minimize potential vehicle-induced toxicity.

Table 1: Solubility of this compound in Common Vehicles (Example Data)

Vehicle ComponentConcentration (% v/v)Solubility (mg/mL)Observations
Water100< 0.1Insoluble
Saline (0.9% NaCl)100< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)100> 50Freely Soluble
Polyethylene Glycol 400 (PEG400)100~10Soluble
Ethanol100~5Moderately Soluble
10% DMSO / 40% PEG400 / 50% Saline-Up to 5Clear solution
20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Water-Up to 2Clear solution

Note: The data presented in this table are illustrative examples. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation using a Co-Solvent System

This protocol describes the preparation of a solution of this compound for oral gavage in rodents using a co-solvent system of DMSO and PEG400.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Pipettes and sterile filter tips

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to the vial to dissolve the compound completely. A concentration of 10-20% of the final volume is recommended to start.

  • Once fully dissolved, add PEG400 to the solution and mix thoroughly. A common ratio is 40% of the final volume.

  • Slowly add sterile saline to the desired final volume while stirring continuously to prevent precipitation.

  • Visually inspect the final formulation for any precipitation or cloudiness. If the solution is not clear, gentle warming or sonication may be applied.

  • The final formulation should be sterile-filtered if intended for parenteral administration, although this protocol is for oral gavage.

Table 2: Example Dosing Calculation for Oral Gavage in Mice

ParameterValue
Target Dose10 mg/kg
Mouse Body Weight25 g
Dosing Volume10 µL/g (0.25 mL for a 25g mouse)
Required Concentration1 mg/mL
Vehicle Composition 10% DMSO, 40% PEG400, 50% Saline
Protocol 2: Preparation of an Intravenous Formulation using Cyclodextrins

This protocol outlines the use of a cyclodextrin, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to enhance the aqueous solubility of this compound for intravenous administration.

Materials:

  • This compound

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), parenteral grade

  • Water for Injection (WFI)

  • Sterile, pyrogen-free vials

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare a solution of SBE-β-CD in WFI at a concentration of 20-40% (w/v).

  • Slowly add the weighed this compound to the SBE-β-CD solution while stirring.

  • Continue stirring at room temperature for 1-2 hours or until the compound is fully dissolved. Gentle heating (up to 40°C) may be used to facilitate dissolution.

  • Once a clear solution is obtained, sterile-filter the formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Visually inspect the final product for any particulates before administration.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for in vivo studies and a plausible signaling pathway that may be modulated by this compound, given the known activities of similar pyrazole-amine compounds.

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-3-amine Vehicle Vehicle Selection (e.g., Co-solvent, Cyclodextrin) Compound->Vehicle Formulation Formulation Preparation & QC Vehicle->Formulation Dosing Administration (Oral, IV) Formulation->Dosing Animal_Model Animal Model (e.g., Mouse, Rat) Animal_Model->Dosing Monitoring Monitoring (Health, Behavior) Dosing->Monitoring Endpoint Endpoint Analysis (Efficacy, PK/PD) Monitoring->Endpoint

Figure 1: A generalized experimental workflow for in vivo studies.

Given that many pyrazole-amine derivatives function as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a protein kinase within a key signaling pathway, such as a receptor tyrosine kinase (RTK) or a downstream kinase like those in the MAPK or PI3K/Akt pathways, which are often dysregulated in cancer and inflammatory conditions.[2][5] Another potential target for aminopyrazole derivatives is Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[1][3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., MEK, Akt, RIPK1) Receptor->Kinase Phosphorylation Cascade Compound 1-(pyridin-4-ylmethyl)- 1H-pyrazol-3-amine Compound->Kinase Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase->Transcription_Factor Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Transcription_Factor->Gene_Expression Nuclear Translocation

Figure 2: A plausible signaling pathway involving kinase inhibition.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols provided herein offer starting points for developing both oral and intravenous formulations. Researchers should perform their own solubility and stability studies to optimize the formulation for their specific experimental needs. The potential mechanism of action through kinase inhibition suggests that this compound may be a valuable tool for studying cellular signaling pathways in various disease models.

References

Application Notes and Protocols for Radiolabeling 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with common positron-emitting (PET) and beta-emitting radionuclides: Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Tritium ([³H]). These radiolabeled compounds can serve as valuable tools in drug discovery and development for in vivo imaging and pharmacokinetic studies.

Method 1: [¹⁸F]Fluorination via Nucleophilic Aromatic Substitution

This method describes the synthesis of [¹⁸F]fluoro-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine by introducing the ¹⁸F-label on the pyridine ring. Nucleophilic heteroaromatic substitution is a highly efficient method for the radiosynthesis of ¹⁸F-labeled radiotracers with high specific activity.[1]

Experimental Protocol

1. Precursor Synthesis:

  • Synthesize a suitable precursor, such as a nitro- or trimethylammonium-substituted pyridine derivative of this compound. For this protocol, we will use 1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amine as the precursor.

2. Production and Activation of [¹⁸F]Fluoride:

  • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • The [¹⁸F]fluoride is eluted with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2. (K₂₂₂) in acetonitrile/water.

  • The solvent is removed by azeotropic distillation with acetonitrile at 110 °C under a stream of nitrogen to yield the anhydrous K[¹⁸F]F-K₂₂₂ complex.

3. Radiolabeling Reaction:

  • Dissolve the precursor (1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amine, 5-10 mg) in anhydrous dimethyl sulfoxide (DMSO, 500 µL).

  • Add the precursor solution to the dried K[¹⁸F]F-K₂₂₂ complex.

  • Seal the reaction vessel and heat at 120-150 °C for 15-20 minutes.[1][2] Microwave irradiation (100 W for 1-2 minutes) can also be an effective alternative for rapid heating.[1]

4. Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water (1-2 mL).

  • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

5. Formulation:

  • Collect the HPLC fraction containing the radiolabeled product.

  • Remove the organic solvent under reduced pressure.

  • The final product can be formulated in a suitable buffer (e.g., phosphate-buffered saline) for in vivo studies.

6. Quality Control:

  • Determine the radiochemical purity and specific activity of the final product using analytical HPLC.

  • Confirm the identity of the product by co-elution with a non-radioactive standard.

Data Presentation
ParameterValueReference
Precursor1-((2-nitro-pyridin-4-yl)methyl)-1H-pyrazol-3-amineGeneral methodology
Radioisotope¹⁸F[1][2]
Labeling ReagentK[¹⁸F]F-K₂₂₂ complex[1][2]
SolventDMSO[1][2]
Reaction Temperature120-150 °C (conventional) or 100 W (microwave)[1][2]
Reaction Time15-20 min (conventional) or 1-2 min (microwave)[1]
Radiochemical Yield (decay corrected)30-50% (expected)Based on similar heteroaromatic substitutions
Purification MethodSemi-preparative HPLCStandard practice
Quality ControlAnalytical HPLCStandard practice

Workflow Diagram

G cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiolabeling & Purification cluster_2 Quality Control Cyclotron Cyclotron Production ¹⁸O(p,n)¹⁸F Trapping Anion Exchange Cartridge Trapping Cyclotron->Trapping Elution Elution with K₂CO₃/K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying Precursor Precursor Addition (in DMSO) Drying->Precursor K[¹⁸F]F-K₂₂₂ complex Reaction Heating (120-150 °C) Precursor->Reaction Purification Semi-preparative HPLC Reaction->Purification Formulation Solvent Removal & Formulation Purification->Formulation QC Analytical HPLC (Purity & Specific Activity) Formulation->QC

Caption: Workflow for [¹⁸F]fluorination of this compound.

Method 2: [¹¹C]Carbonylation using [¹¹C]CO₂

This method describes the labeling of the pyrazole amine with [¹¹C] to form a [¹¹C]formamide derivative. This is achieved by converting the primary amine to a [¹¹C]isocyanate intermediate using cyclotron-produced [¹¹C]CO₂, followed by reduction.[3]

Experimental Protocol

1. Precursor:

  • The starting material is this compound.

2. Production of [¹¹C]CO₂:

  • [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[4][5]

  • The [¹¹C]CO₂ is trapped and purified.

3. Radiolabeling Reaction (One-Pot):

  • In a sealed reaction vessel, dissolve this compound (2-3 mg) in anhydrous tetrahydrofuran (THF, 300 µL).

  • Add a phosphazene base such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, ~10 µL).[3]

  • Add phosphoryl chloride (POCl₃, ~5 µL).[3]

  • Bubble the trapped [¹¹C]CO₂ through the solution at room temperature.

  • After trapping is complete, add a reducing agent, such as sodium borohydride (NaBH₄, ~5 mg).[3]

  • Heat the reaction mixture at 60-80 °C for 5-10 minutes.

4. Purification:

  • Quench the reaction with water.

  • Purify the crude product using semi-preparative HPLC.

5. Formulation and Quality Control:

  • Follow the same procedures as described in Method 1 for formulation and quality control.

Data Presentation
ParameterValueReference
PrecursorThis compound[3]
Radioisotope¹¹C[3][4]
Labeling Reagent[¹¹C]CO₂[3][4][5]
ReagentsBEMP, POCl₃, NaBH₄[3]
SolventTHFGeneral practice
Reaction TemperatureRoom temperature (trapping), 60-80 °C (reduction)[3]
Reaction Time10-15 minutes total[3]
Radiochemical Yield (decay corrected)40-60% (expected)Based on similar amine carbonylations[3]
Purification MethodSemi-preparative HPLCStandard practice
Quality ControlAnalytical HPLCStandard practice

Workflow Diagram

G cluster_0 [¹¹C]CO₂ Production cluster_1 One-Pot Radiolabeling cluster_2 Purification & QC Cyclotron Cyclotron Production ¹⁴N(p,α)¹¹C Trapping [¹¹C]CO₂ Trapping Cyclotron->Trapping CO2_Add Bubble [¹¹C]CO₂ Trapping->CO2_Add ReactionMix Prepare Reaction Mixture: Precursor, BEMP, POCl₃ in THF ReactionMix->CO2_Add Reduction Add NaBH₄ and Heat CO2_Add->Reduction Purification Semi-preparative HPLC Reduction->Purification QC Analytical HPLC Purification->QC G cluster_0 Reaction Setup cluster_1 Tritiation cluster_2 Purification & QC Dissolve Dissolve Precursor and Catalyst Degas Freeze-Pump-Thaw Dissolve->Degas Tritium Introduce ³H₂ Gas Degas->Tritium React Stir at RT or Heat (4-24 h) Tritium->React CatalystRemoval Catalyst Removal React->CatalystRemoval LabileRemoval Labile ³H Removal CatalystRemoval->LabileRemoval Purification HPLC or TLC Purification LabileRemoval->Purification QC Purity & Specific Activity (HPLC, MS, ³H-NMR) Purification->QC

References

Application Notes and Protocols: The Use of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental data and established protocols for the direct application of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in fragment-based drug design (FBDD). The following application notes and protocols are a representative guide based on the well-established principles of FBDD and the known utility of the 3-aminopyrazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction

Fragment-Based Drug Design (FBDD) is a powerful methodology for identifying lead compounds by screening low molecular weight fragments that typically bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules. The 3-aminopyrazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to form key interactions with a variety of biological targets, most notably the hinge region of protein kinases. This compound combines the key features of a 3-aminopyrazole with a pyridylmethyl substituent, offering potential for vector-based growth and interaction with solvent-exposed regions of a target's binding site.

Key Attributes of this compound as a Fragment:

  • 3-Aminopyrazole Core: The endocyclic and exocyclic nitrogens of the pyrazole ring can act as hydrogen bond donors and acceptors, making it an effective hinge-binder for many kinases.

  • Pyridinyl Moiety: The pyridine ring introduces a key pharmacophoric feature and a vector for chemical elaboration. The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form salt-bridge interactions.

  • Low Molecular Weight: Its calculated molecular weight is approximately 188.23 g/mol , falling well within the typical range for fragments ("Rule of Three").

  • Synthetic Tractability: The structure allows for straightforward chemical modification at the pyridine ring, the pyrazole ring, and the secondary amine (if generated from the primary amine).

Potential Applications in Fragment-Based Drug Design

Based on the known biological activities of similar pyrazole-containing molecules, this compound is a promising starting fragment for the development of inhibitors for several target classes, including but not limited to:

  • Protein Kinases: The 3-aminopyrazole core is a well-established hinge-binding motif for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Casein Kinase 1 (CK1).[1][2][3]

  • TANK-Binding Kinase 1 (TBK1): Pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against TBK1, a key regulator of innate immunity.

  • Programmed cell death-1 (PD-1)/Programmed cell death-ligand 1 (PD-L1) Interaction: Fused pyrazole systems, such as pyrazolo[4,3-b]pyridines, have been investigated as small-molecule inhibitors of this critical immune checkpoint interaction.[4]

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated during a typical FBDD campaign starting with this fragment.

Table 1: Physicochemical Properties of this compound

PropertyValueMethod
Molecular Weight188.23Calculated
cLogP0.85Calculated
Topological Polar Surface Area (TPSA)68.5 ŲCalculated
Hydrogen Bond Donors2Calculated
Hydrogen Bond Acceptors3Calculated
Ligand Efficiency (LE)0.35 (Hypothetical)Calculated from binding data

Table 2: Hypothetical Fragment Screening Hit Data

TargetScreening MethodHit ConfirmationBinding Affinity (KD)
Kinase XSurface Plasmon Resonance (SPR)Yes50 µM
Kinase YThermal Shift Assay (TSA)YesΔTm = 2.5 °C
Kinase ZNMR (Saturation Transfer Difference)YesWeak binder

Table 3: Structure-Activity Relationship (SAR) for Fragment Elaboration

CompoundModificationTargetPotency (IC50)
Fragment 1 This compoundKinase X45 µM
Analog 1.1 Addition of 3-chloro group to pyridineKinase X20 µM
Analog 1.2 N-acetylation of 3-amino groupKinase X> 100 µM (Inactive)
Analog 1.3 Linker extension from pyridineKinase X5 µM

Experimental Protocols

The following are detailed, albeit generalized, protocols for key experiments in an FBDD workflow utilizing this compound.

Fragment Library Preparation
  • Source: Procure this compound from a commercial supplier or synthesize via established synthetic routes.

  • Quality Control:

    • Confirm identity and purity (>95%) using LC-MS and ¹H NMR.

    • Assess solubility in a buffer compatible with screening assays (e.g., PBS with 5% DMSO).

  • Plating: Prepare a stock solution in 100% DMSO (e.g., 100 mM). Serially dilute to create working plates for screening.

Primary Fragment Screening: Surface Plasmon Resonance (SPR)
  • Immobilization: Covalently immobilize the target protein (e.g., Kinase X) onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Inject a concentration series of the fragment (e.g., 1 µM to 200 µM) over the sensor surface.

    • Use a suitable running buffer (e.g., HBS-EP+).

    • Monitor the change in response units (RU) to detect binding.

  • Data Analysis: Fit the binding data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).

Hit Confirmation: Thermal Shift Assay (TSA)
  • Reaction Mixture: Prepare a solution containing the target protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and the fragment (e.g., 100 µM) in a suitable buffer.

  • Thermal Denaturation: Use a real-time PCR instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/min.

  • Data Acquisition: Monitor the fluorescence intensity as a function of temperature.

  • Analysis: Determine the melting temperature (Tm) for the protein with and without the fragment. A significant positive shift in Tm indicates fragment binding and stabilization.

Structural Biology: X-ray Crystallography
  • Co-crystallization:

    • Mix the purified target protein with a molar excess of the fragment.

    • Screen a variety of crystallization conditions (e.g., different precipitants, pH, and temperature).

  • Crystal Soaking:

    • Grow apo-crystals of the target protein.

    • Soak the crystals in a solution containing the fragment.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from a suitable crystal.

    • Process the data and solve the crystal structure to visualize the binding mode of the fragment.

Fragment Elaboration: Synthetic Chemistry

A representative synthetic route for analog generation, based on common pyrazole chemistry.

  • Suzuki Coupling on a Halogenated Pyridine Precursor: To introduce diversity at the pyridine ring, a bromo-substituted pyridylmethyl precursor can be coupled with various boronic acids.

  • N-Alkylation/Arylation of the Pyrazole: The N1 position of the pyrazole can be functionalized prior to the introduction of the 3-amino group.

  • Modification of the 3-Amino Group: While often critical for hinge binding, this group can be acylated or used in reductive amination to explore other interactions, though this often leads to a loss of potency if hinge binding is key.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Characterization cluster_2 Lead Optimization cluster_3 Candidate FragLib Fragment Library Screening Primary Screen (SPR, TSA, NMR) FragLib->Screening HitConf Hit Confirmation Screening->HitConf Biophys Biophysical Validation HitConf->Biophys Structure Structural Biology (X-ray, NMR) SBDD Structure-Based Design Structure->SBDD Biophys->Structure Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Lead Lead Compound SAR->Lead

Caption: A generalized workflow for Fragment-Based Drug Design.

Kinase_Binding cluster_kinase Kinase ATP Binding Pocket cluster_fragment This compound Hinge Hinge Region P_loop P-Loop Solvent Solvent Front Pyrazolamine 3-Aminopyrazole Pyrazolamine->Hinge H-Bonds Pyridyl Pyridylmethyl Pyridyl->Solvent Growth Vector

Caption: Hypothesized binding mode of the fragment in a kinase active site.

SAR_Logic cluster_mods Chemical Modifications cluster_outcomes Expected Outcomes Start Initial Fragment This compound Mod_A Modify Pyridine Ring (e.g., add substituents) Start->Mod_A Mod_B Modify Pyrazole N1 (e.g., change alkyl group) Start->Mod_B Mod_C Modify 3-Amino Group (e.g., acylation) Start->Mod_C Outcome_A Improved Potency & Solubility Mod_A->Outcome_A Outcome_B Altered Selectivity Mod_B->Outcome_B Outcome_C Loss of Hinge Binding Mod_C->Outcome_C

Caption: Logical flow for Structure-Activity Relationship (SAR) studies.

References

Application Notes & Protocols: Functional Assays to Measure the Effect of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine on Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to functional assays designed to elucidate the effects of the small molecule, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, on cellular signaling pathways. Pyrazole-containing compounds are a well-established class of molecules with diverse biological activities, frequently acting as inhibitors of protein kinases.[1][2][3] Given the structural motifs present in this compound, it is hypothesized that this compound may function as a kinase inhibitor, potentially targeting key signaling cascades involved in cell proliferation, differentiation, and survival.

These application notes will focus on two critical and highly conserved signaling pathways often implicated in diseases such as cancer and inflammatory disorders: the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5][6][7][8][9] The protocols provided herein will enable researchers to:

  • Determine the inhibitory potential of this compound on specific signaling pathways.

  • Quantify the dose-dependent effects of the compound on protein phosphorylation and downstream gene expression.

  • Visualize the cellular consequences of pathway modulation.

The following sections include detailed experimental protocols, guidelines for data presentation, and conceptual diagrams to facilitate experimental design and data interpretation.

Hypothesized Signaling Pathways

Based on the chemical structure of this compound, we hypothesize its potential to inhibit upstream kinases in the JAK/STAT and/or MAPK signaling pathways.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction for a wide variety of cytokines and growth factors, playing a crucial role in the immune response, hematopoiesis, and cell growth.[7][8] Dysregulation of this pathway is frequently observed in various cancers and autoimmune diseases.[7] A potential mechanism of action for a small molecule inhibitor could be the direct inhibition of JAK kinases, preventing the subsequent phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerizes Nucleus Nucleus pSTAT_dimer->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 1-(pyridin-4-ylmethyl) -1H-pyrazol-3-amine Inhibitor->JAK Inhibits

Figure 1: Hypothesized inhibition of the JAK/STAT pathway.
MAPK Signaling Pathway

The MAPK signaling cascade is a central regulator of cellular processes including proliferation, differentiation, and apoptosis.[5][6][9] The pathway consists of a three-tiered kinase module (MAP3K, MAP2K, MAPK) that, when activated by extracellular stimuli, relays signals to the nucleus to control gene expression.[9] Small molecule inhibitors often target kinases at one of these three levels.

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (MAP3K) RAS->RAF MEK MEK (MAP2K) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor 1-(pyridin-4-ylmethyl) -1H-pyrazol-3-amine Inhibitor->RAF Inhibits

Figure 2: Hypothesized inhibition of the MAPK/ERK pathway.

Experimental Protocols

The following protocols describe key functional assays to test the effect of this compound on the JAK/STAT and MAPK signaling pathways.

Western Blotting for Phosphorylated Signaling Proteins

This assay directly measures the phosphorylation status of key proteins in a signaling cascade, providing a direct readout of kinase activity.

WB_Workflow A Cell Culture & Treatment with Compound B Cell Lysis (with phosphatase inhibitors) A->B C Protein Quantification (e.g., BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (e.g., anti-pSTAT3, anti-pERK) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Figure 3: Western Blotting experimental workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, A549) and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce pathway activation with an appropriate ligand (e.g., 10 ng/mL EGF for MAPK pathway, 20 ng/mL IL-6 for JAK/STAT pathway) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10] Keep samples on ice at all times to prevent dephosphorylation.[10][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Add 4x Laemmli sample buffer to equal amounts of protein (20-30 µg) and denature by heating at 95°C for 5 minutes.[10]

  • SDS-PAGE: Load samples onto a 4-20% Tris-glycine gel and perform electrophoresis to separate proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[10]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[10] Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[10][13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., anti-p-STAT3, anti-p-ERK1/2) and total proteins (e.g., anti-STAT3, anti-ERK1/2) as loading controls. Dilute antibodies according to the manufacturer's recommendations.[12]

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.[13]

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.

Luciferase Reporter Assay

This cell-based assay measures the activity of a specific transcription factor downstream of a signaling pathway.[14][15][16]

Protocol:

  • Cell Plating and Transfection: Plate cells in a 96-well plate.[17] Co-transfect cells with a firefly luciferase reporter plasmid containing response elements for a pathway-specific transcription factor (e.g., STAT3-responsive element, Serum Response Element for MAPK) and a Renilla luciferase plasmid as a transfection control.[14]

  • Compound Treatment: After 24 hours, replace the media with fresh media containing various concentrations of this compound and incubate for 1-2 hours.

  • Pathway Stimulation: Add the appropriate stimulus (e.g., IL-6, EGF) to the wells and incubate for an additional 6-8 hours.

  • Cell Lysis: Wash cells with PBS and add 1x passive lysis buffer.[14][18]

  • Luciferase Activity Measurement: Use a dual-luciferase reporter assay system.[19]

    • Transfer cell lysate to an opaque 96-well plate.[15]

    • Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.[14]

    • Add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[14]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the stimulated, untreated control.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of the compound.

Table 1: Effect of this compound on STAT3 Phosphorylation

Compound Conc. (µM)p-STAT3 / Total STAT3 Ratio (Normalized to Control)% Inhibition
0 (Vehicle)1.000
0.10.8515
10.4555
100.1288
1000.0595

Table 2: Effect of this compound on STAT3-dependent Luciferase Activity

Compound Conc. (µM)Normalized Luciferase Activity (Fold Change)% Inhibition
0 (Vehicle)10.20
0.18.912.7
15.150.0
101.882.4
1001.190.0

Table 3: Effect of this compound on ERK1/2 Phosphorylation

Compound Conc. (µM)p-ERK / Total ERK Ratio (Normalized to Control)% Inhibition
0 (Vehicle)1.000
0.10.928
10.6139
100.2575
1000.0991

Conclusion

The functional assays detailed in these application notes provide a robust framework for characterizing the biological activity of this compound. By employing techniques such as Western blotting and luciferase reporter assays, researchers can systematically evaluate the compound's impact on key cell signaling pathways like JAK/STAT and MAPK. The provided protocols, data presentation templates, and pathway diagrams offer a comprehensive toolkit for investigating the mechanism of action of this and other novel small molecule inhibitors, thereby accelerating drug discovery and development efforts. It is critical to move from biochemical assays to cell-based assays early in the discovery pipeline to ensure that promising compounds demonstrate functional inhibition in a cellular context.[20]

References

Application Notes and Protocols for the In Vivo Evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the preclinical evaluation of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a novel small molecule with potential anticancer properties, using animal models of cancer. The following sections detail the necessary steps for establishing tumor models, conducting efficacy studies, and performing pharmacokinetic, pharmacodynamic, and toxicological analyses. The protocols are designed to be adaptable for various cancer types and to generate robust and reproducible data for assessing the therapeutic potential of this compound.

Introduction

Substituted pyrazole derivatives have shown promise as potent agents in cancer therapy, often targeting key signaling pathways involved in tumor growth and proliferation.[1][2][3] this compound is a novel compound featuring both pyrazole and pyridine moieties, structures known to be present in molecules with antitumor effects.[4] A thorough in vivo evaluation is crucial to determine its efficacy, safety profile, and mechanism of action before consideration for clinical development.[5][6][7]

This document outlines standardized protocols for the in vivo assessment of this compound in both xenograft and syngeneic mouse models of cancer.[8][9][10] These models are essential for studying drug efficacy in a biological system that mimics aspects of human cancer.[11] The protocols cover tumor implantation, treatment administration, tumor growth monitoring, and endpoint analysis. Furthermore, methodologies for pharmacokinetic (PK), pharmacodynamic (PD), and preliminary toxicology studies are provided to build a comprehensive preclinical data package.[12][13][14][15][16]

Preclinical Evaluation Workflow

The overall workflow for the in vivo evaluation of this compound is depicted below. This multi-stage process ensures a systematic and thorough investigation of the compound's therapeutic potential.

G cluster_0 Phase 1: Model Development & Dose Finding cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Mechanistic & Safety Studies A Cancer Cell Line Selection (e.g., based on in vitro sensitivity) B Animal Model Selection (Xenograft vs. Syngeneic) A->B C Maximum Tolerated Dose (MTD) Study B->C D Tumor Implantation C->D E Treatment Administration (Vehicle, Compound, Positive Control) D->E F Tumor Growth Monitoring E->F G Endpoint Analysis (Tumor Weight, Biomarkers) F->G H Pharmacokinetic (PK) Study G->H I Pharmacodynamic (PD) Study H->I J Toxicology Assessment I->J G cluster_pd Pharmacodynamic Study Workflow TumorModel Establish Tumor-Bearing Mice Dosing Administer Compound TumorModel->Dosing SampleCollection Collect Tumor/Tissues at Time Points Dosing->SampleCollection Analysis Biomarker Analysis (Western, IHC, Flow Cytometry, etc.) SampleCollection->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in their biological assays. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer The compound has low intrinsic aqueous solubility. The predicted water solubility of a close analog, 1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine, is very low at 25.4 µg/mL.[1]1. pH Adjustment: The compound is predicted to be basic. Adjusting the pH of the buffer to be more acidic can significantly increase solubility. 2. Use of Co-solvents: Incorporating a small percentage of an organic co-solvent can enhance solubility. 3. Cyclodextrin Encapsulation: Complexation with cyclodextrins can improve aqueous solubility.
Compound Crashes Out After Dilution from DMSO Stock The high concentration of the DMSO stock leads to precipitation when diluted into an aqueous buffer where the compound is less soluble.1. Lower the Stock Concentration: Prepare a more dilute DMSO stock solution. 2. Stepwise Dilution: Perform serial dilutions in a buffer containing a co-solvent to gradually decrease the DMSO concentration. 3. Optimize Final DMSO Concentration: Ensure the final DMSO concentration in the assay is as low as possible while maintaining compound solubility.
Inconsistent Assay Results Variability in compound solubility and precipitation between experiments.1. Standardize Solubilization Protocol: Ensure consistent preparation of the compound solution for every experiment. 2. Visually Inspect for Precipitation: Always check for any visible precipitate before adding the compound to the assay. 3. Equilibrate Solutions: Allow solutions to equilibrate at the assay temperature before use.
Cell Toxicity Observed The solvent (e.g., DMSO) or the solubilizing agent is causing cellular toxicity.1. Reduce Solvent Concentration: Titrate the concentration of the co-solvent to the lowest effective level. For cell-based assays, the final DMSO concentration should ideally be below 0.5%.[2] 2. Select Biocompatible Solubilizers: Use less toxic alternatives like certain cyclodextrins or polyethylene glycols (PEGs).

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The pyridine and amine functional groups in the molecule are basic. The predicted pKa of the 5-amine analog is 5.38.[1] Therefore, in acidic conditions (pH < pKa), these groups will be protonated, leading to the formation of a more soluble salt. Conversely, at neutral or basic pH, the compound will be in its less soluble free base form.

Q3: What is the recommended starting solvent for making a stock solution?

A3: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro assays due to its ability to dissolve a wide range of polar and nonpolar molecules.[3]

Q4: Are there any concerns with using DMSO in biological assays?

A4: Yes, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5%, to minimize cytotoxic effects.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Q5: What are co-solvents and how do they improve solubility?

A5: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds.[4] They work by reducing the polarity of the solvent system. Common co-solvents used in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Q6: How can cyclodextrins enhance the solubility of my compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6][7] They can encapsulate poorly soluble guest molecules, like this compound, forming an inclusion complex that has improved aqueous solubility and stability.[6][7]

Quantitative Data Summary

CompoundPredicted Water SolubilityPredicted pKaReference
1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine25.4 µg/mL5.38[1]

Note: This data is for a structural isomer and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol is a starting point for determining the optimal pH for solubilizing this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Microcentrifuge

Procedure:

  • Prepare a series of aqueous solutions with varying pH values (e.g., pH 2, 4, 6, 7.4, 8).

  • Add an excess amount of the compound to each solution.

  • Stir the solutions vigorously at a constant temperature (e.g., room temperature) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the solubility as a function of pH to determine the optimal pH for solubilization.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

This protocol describes how to prepare a stock solution in DMSO and dilute it for use in a biological assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Aqueous buffer or cell culture medium, sterile

Procedure:

  • Weigh out the desired amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate until the compound is completely dissolved.

  • For the biological assay, perform a serial dilution of the DMSO stock solution into the aqueous buffer or cell culture medium to reach the final desired concentration.

  • Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (e.g., <0.5%).[2]

Protocol 3: Solubility Enhancement using Cyclodextrin Inclusion Complexation (Kneading Method)

This is a simple and economical method for preparing cyclodextrin inclusion complexes.[6]

Materials:

  • This compound

  • β-cyclodextrin (or a derivative like HP-β-cyclodextrin)

  • Deionized water

  • Mortar and pestle

Procedure:

  • Determine the desired molar ratio of the compound to cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Weigh the appropriate amounts of the compound and cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of water to form a paste.

  • Gradually add the compound to the cyclodextrin paste while continuously triturating (kneading) with the pestle.

  • Continue kneading for a specified period (e.g., 30-60 minutes).

  • Dry the resulting paste (e.g., in a vacuum oven at 40°C) to obtain a solid powder of the inclusion complex.

  • The solubility of the resulting complex in aqueous buffer can then be determined.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_outcome Desired Outcome Problem Low Aqueous Solubility of This compound pH_Adjust pH Adjustment Problem->pH_Adjust Co_Solvent Co-solvent Addition Problem->Co_Solvent Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Protocol1 Protocol 1: pH Optimization pH_Adjust->Protocol1 Protocol2 Protocol 2: Co-solvent Screening Co_Solvent->Protocol2 Protocol3 Protocol 3: Cyclodextrin Formulation Cyclodextrin->Protocol3 Outcome Improved Solubility for Biological Assays Protocol1->Outcome Protocol2->Outcome Protocol3->Outcome

Caption: Experimental workflow for improving compound solubility.

logical_relationship cluster_compound Compound Properties cluster_solution Solubilization Approaches Compound This compound Pyridine Pyridine Moiety (Basic) Compound->Pyridine Amine Amine Group (Basic) Compound->Amine LowSol Poor Aqueous Solubility Compound->LowSol Protonation Protonation of Basic Groups Pyridine->Protonation In acidic conditions Amine->Protonation In acidic conditions Acidic_pH Acidic Buffer (pH < pKa) LowSol->Acidic_pH Overcome by Salt Formation of Soluble Salt Protonation->Salt Salt->Acidic_pH Leads to

Caption: Relationship between compound properties and pH-based solubilization.

References

Technical Support Center: Optimizing the Synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. This valuable building block is often utilized in the development of novel therapeutics, and achieving a high-yield, high-purity synthesis is critical for efficient drug discovery pipelines. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to address common challenges encountered during its synthesis.

Troubleshooting Guide

Researchers may face several challenges during the synthesis of this compound. The primary issues often revolve around low yields, the formation of regioisomers, and difficulties in purification. This guide provides a structured approach to troubleshoot these common problems.

Issue 1: Low Overall Yield

A low yield of the desired product can be attributed to incomplete reaction at either the pyrazole formation step or the subsequent N-alkylation step.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Pyrazole Formation: Incomplete cyclization of precursors to form the 3-aminopyrazole ring.- Ensure the quality of starting materials (e.g., β-ketonitriles and hydrazine).- Optimize reaction temperature and time for the cyclization reaction.Increased yield of the 3-aminopyrazole intermediate, leading to a higher overall yield.
Inefficient N-alkylation: The reaction between 3-aminopyrazole and 4-(chloromethyl)pyridine (or its salt) is not proceeding to completion.- Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the pyrazole nitrogen.- Solvent: Employ a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) to facilitate the SN2 reaction.- Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.Enhanced conversion of 3-aminopyrazole to the desired N-alkylated product.
Side Reactions: The alkylating agent, 4-(chloromethyl)pyridine, may be unstable or participate in side reactions.- Use freshly prepared or purified 4-(chloromethyl)pyridine hydrochloride.- Add the alkylating agent portion-wise to the reaction mixture to maintain a low concentration and minimize side reactions.Reduced formation of byproducts and increased yield of the target molecule.

Issue 2: Formation of N1 and N2 Regioisomers

A significant challenge in the N-alkylation of 3-aminopyrazole is the formation of the undesired 2-(pyridin-4-ylmethyl)-2H-pyrazol-3-amine isomer alongside the desired N1-substituted product.

Potential Cause Troubleshooting Step Expected Outcome
Lack of Regiocontrol: The alkylation occurs at both nitrogen atoms of the pyrazole ring.- Steric Hindrance: While the 3-amino group offers some steric hindrance, it may not be sufficient. Consider a temporary protecting group on the 3-amino group if regioselectivity remains poor.- Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable N1 isomer.Improved ratio of the desired N1 isomer to the undesired N2 isomer.
Base and Solvent Effects: The reaction conditions can influence the site of alkylation.- Experiment with different base/solvent combinations. For instance, using a weaker base like potassium carbonate (K2CO3) in a less polar solvent might alter the regioselectivity.Identification of optimal conditions that maximize the formation of the N1 isomer.

Issue 3: Difficulty in Purification

The final product can be challenging to purify due to the presence of unreacted starting materials, the N2-isomer, and other byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Isomers: The N1 and N2 isomers often have very similar polarities, making separation by standard column chromatography difficult.- Chromatography Optimization: Utilize a high-resolution silica gel column with a carefully optimized eluent system. A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) may be effective.- Acid-Base Extraction: Exploit the basicity of the pyridine and pyrazole rings. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.Successful separation of the desired N1 isomer from the N2 isomer and other impurities, leading to a high-purity product.
Presence of Unreacted 3-Aminopyrazole: The starting aminopyrazole may co-elute with the product.- If chromatography is insufficient, consider a chemical purification. The primary amino group of the unreacted starting material can be selectively reacted with an aldehyde to form a Schiff base, which will have a different polarity and can be more easily separated.Removal of residual 3-aminopyrazole from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 3-aminopyrazole precursor?

A1: The most prevalent method for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine hydrate.[1] This reaction is typically carried out in a protic solvent like ethanol and often proceeds with good yields.

Q2: How can I control the regioselectivity of the N-alkylation step?

A2: Controlling the N1 versus N2 alkylation is a key challenge. Several factors can influence the regioselectivity:

  • Steric Hindrance: The substituent at the 3-position of the pyrazole ring can sterically hinder the N2 position, favoring alkylation at N1.

  • Base and Solvent: The choice of base and solvent system can significantly impact the isomer ratio. Strong bases in polar aprotic solvents are commonly used, but empirical optimization is often necessary.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the thermodynamically more stable N1 isomer.

Q3: What are the expected side products in this synthesis?

A3: The most common side product is the N2-alkylated isomer, 2-(pyridin-4-ylmethyl)-2H-pyrazol-3-amine. Other potential byproducts can arise from reactions of the alkylating agent, such as dimerization or reaction with the solvent.

Q4: What is the best way to purify the final product?

A4: A combination of techniques is often most effective.

  • Acid-Base Extraction: This is a useful first step to separate the basic product from non-basic impurities.

  • Column Chromatography: Silica gel chromatography is typically used to separate the N1 and N2 isomers. Careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: If a suitable solvent system can be found, crystallization can be an effective final purification step to obtain a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyrazole

This protocol describes a general method for the synthesis of the 3-aminopyrazole core.

Materials:

  • β-Ketonitrile (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Ethanol

Procedure:

  • Dissolve the β-ketonitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude 3-aminopyrazole can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: N-alkylation of 3-Aminopyrazole to Yield this compound

This protocol provides a general procedure for the N-alkylation step. Optimization of the base, solvent, and temperature may be required to maximize the yield and regioselectivity.

Materials:

  • 3-Aminopyrazole (1 equivalent)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • 4-(Chloromethyl)pyridine hydrochloride (1.1 equivalents)

Procedure:

  • To a stirred suspension of NaH in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 3-aminopyrazole in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add 4-(chloromethyl)pyridine hydrochloride in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers.

Visualizations

reaction_pathway start β-Ketonitrile + Hydrazine Hydrate intermediate 3-Aminopyrazole start->intermediate Cyclization product This compound intermediate->product N1-Alkylation (Desired) isomer 2-(pyridin-4-ylmethyl)-2H-pyrazol-3-amine (Isomer) intermediate->isomer N2-Alkylation (Side-product) alkylating_agent 4-(Chloromethyl)pyridine HCl alkylating_agent->product alkylating_agent->isomer

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start Low Yield or Impure Product check_alkylation Analyze N-alkylation Step (TLC, LC-MS) start->check_alkylation check_pyrazole Analyze Pyrazole Formation Step (TLC, LC-MS) start->check_pyrazole If N-alkylation is efficient optimize_alkylation Optimize N-alkylation: - Base - Solvent - Temperature check_alkylation->optimize_alkylation Incomplete Reaction isomer_issue Poor N1:N2 Isomer Ratio check_alkylation->isomer_issue Mixture of Isomers optimize_pyrazole Optimize Cyclization: - Reaction Time - Temperature check_pyrazole->optimize_pyrazole Low Intermediate Yield purification Optimize Purification: - Column Chromatography - Acid-Base Extraction - Crystallization optimize_alkylation->purification optimize_pyrazole->check_alkylation end end purification->end High Yield & Purity isomer_issue->optimize_alkylation

Caption: Troubleshooting workflow for synthesis optimization.

References

1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule stem from its constituent functional groups: the pyridine ring, the pyrazole ring, and the primary amine. Potential issues include:

  • Oxidation: The pyridine and pyrazole rings, as well as the amine group, can be susceptible to oxidation, which may be accelerated by exposure to air, light, or certain metal ions.

  • Hydrolysis: While the core pyrazole ring is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation, particularly of substituted pyrazoles.[1]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to UV light, leading to photochemical transformations.

  • Reactivity of the Amine Group: The 3-amino group on the pyrazole ring is a nucleophilic center and can participate in various reactions, such as diazotization in the presence of nitrous acid.[2][3]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of the compound, it is recommended to store it under the following conditions:

  • Temperature: 2-8°C is a common storage temperature for such compounds.[4][5] For long-term storage, -20°C is advisable.[6]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.[4]

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[4][6]

  • Moisture: Keep in a tightly sealed container in a dry place to prevent hydrolysis.

Q3: I am observing a color change in my sample over time. What could be the cause?

A3: A color change, such as yellowing or browning, is often an indication of degradation. This could be due to:

  • Oxidation: The formation of oxidized byproducts, particularly involving the amine group or the aromatic rings.

  • Polymerization: Under certain conditions, reactive intermediates from degradation could lead to the formation of colored polymeric materials.

  • Contamination: Impurities in the sample or from the storage container could catalyze degradation reactions. It is crucial to handle the compound with clean equipment.

Q4: My compound is showing poor solubility in aqueous buffers. Is this expected?

A4: The solubility of this compound in aqueous solutions can be pH-dependent due to the basic nature of the pyridine nitrogen and the amino group. At neutral pH, the compound may have limited solubility. To improve solubility, consider:

  • Acidification: Lowering the pH with a suitable acid (e.g., HCl) will protonate the basic nitrogens, forming a more soluble salt.

  • Co-solvents: The use of organic co-solvents such as DMSO, DMF, or ethanol can help to dissolve the compound before dilution into an aqueous buffer.

Troubleshooting Guides

Issue 1: Unexpected Peaks in LC-MS/NMR after Sample Preparation
Potential Cause Troubleshooting Step Expected Outcome
Degradation during sample preparation Prepare samples fresh and at low temperatures. Minimize exposure to light and air.Reduction or elimination of unexpected peaks.
Reaction with solvent Use high-purity, degassed solvents. Avoid reactive solvents like acetone with primary amines.Cleaner chromatogram or spectrum.
pH-related instability Buffer the sample to a pH where the compound is known to be stable (typically near neutral or slightly acidic).Consistent analytical results over time.
Issue 2: Loss of Compound Potency in Biological Assays
Potential Cause Troubleshooting Step Expected Outcome
Degradation in assay buffer Perform a stability study of the compound in the assay buffer over the time course of the experiment.Determine the half-life of the compound and adjust the experimental window accordingly.
Adsorption to labware Use low-adsorption plasticware or silanized glassware. Include a surfactant in the buffer if appropriate.Improved recovery and more consistent assay results.
Interaction with assay components Run control experiments without cells or with inactivated enzymes to check for non-specific interactions.Identify any compatibility issues with the assay matrix.

Quantitative Data Summary

Table 1: Illustrative Stability of a Pyrazole Derivative under Various Conditions

Condition Parameter Value Reference Compound
pH Stability Half-life at pH 2 (40°C)12 hoursSubstituted Pyrazole Ester[1]
Half-life at pH 7.4 (40°C)> 100 hoursSubstituted Pyrazole Ester[1]
Half-life at pH 10 (40°C)48 hoursSubstituted Pyrazole Ester[1]
Thermal Stability Decomposition Temp. (TGA)> 200°CNitro-substituted Pyrazole[7]
Photostability % Degradation after 24h UV15%Generic Pyridine Compound

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and the intrinsic stability of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV and MS detection.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradants.

Visualizations

Potential Degradation Pathways

G This compound This compound Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation O2, light, metal ions Hydrolytic Degradation Hydrolytic Degradation This compound->Hydrolytic Degradation Strong Acid/Base Photodegradation Photodegradation This compound->Photodegradation UV light N-oxides (Pyridine) N-oxides (Pyridine) Oxidative Degradation->N-oxides (Pyridine) Hydroxylated Pyrazole/Pyridine Hydroxylated Pyrazole/Pyridine Oxidative Degradation->Hydroxylated Pyrazole/Pyridine Amine Oxidation Products Amine Oxidation Products Oxidative Degradation->Amine Oxidation Products Ring Opening (speculative) Ring Opening (speculative) Hydrolytic Degradation->Ring Opening (speculative) Photodimers/Isomers Photodimers/Isomers Photodegradation->Photodimers/Isomers

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Stock_Solution Prepare Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions HPLC_MS Analyze by HPLC-MS Stress_Conditions->HPLC_MS Characterize_Degradants Characterize Degradants HPLC_MS->Characterize_Degradants Quantify_Degradation Quantify Degradation HPLC_MS->Quantify_Degradation Stability_Report Generate Stability Report Characterize_Degradants->Stability_Report Quantify_Degradation->Stability_Report

Caption: A typical experimental workflow for conducting a forced degradation study.

References

overcoming off-target effects of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The focus is on identifying, understanding, and overcoming off-target effects to ensure data integrity and accelerate drug discovery programs.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of pyrazole-based inhibitors?

Pyrazole-based inhibitors, while versatile, are known to interact with unintended targets, largely due to the structural similarities in the ATP-binding sites of protein kinases.[1][2] Off-target effects can lead to misinterpretation of experimental results, cellular toxicity, or unexpected phenotypes.[3]

Common off-targets for pyrazole-based kinase inhibitors include other kinases from different families. For example, an inhibitor designed for a specific tyrosine kinase might also inhibit other tyrosine or serine/threonine kinases.[1] Some pyrazole derivatives have been shown to have dual inhibitory effects on targets like VEGFR2 and CDK-2, or EGFR and VEGFR-2.[4][5] In some cases, compounds that were potent in cell-based assays but less so in specific kinase assays were found to inhibit multiple kinases such as Flt-3, VEGFR-2, and PDGFRα.[6] These unintended interactions can complicate the interpretation of their biological effects.[3]

Q2: How can I computationally predict potential off-target effects before starting my experiments?

Computational, or in silico, approaches are valuable first steps in identifying potential off-target interactions, saving time and resources.[7][8] These methods can be broadly categorized as either ligand-based or structure-based.[8]

  • Ligand-Based Methods: These approaches utilize the chemical structure of the inhibitor to predict off-targets.[8] Tools like 2-D chemical similarity searches and machine learning models can profile the inhibitor against databases of known compounds and their targets.[8]

  • Structure-Based Methods: When the 3D structure of the intended target is known, computational docking can be used to predict how the inhibitor binds.[7] This approach can be extended to screen the inhibitor against a library of other protein structures to identify potential off-target binding.[7]

It is recommended to use at least one in silico tool and one experimental method to identify potential off-target sites for a comprehensive analysis.[9]

Q3: What are the key experimental strategies to identify and validate off-target effects?

A multi-pronged experimental approach is crucial for accurately identifying and validating off-target effects.

  • Biochemical Kinase Profiling: This is a primary step to assess the selectivity of a kinase inhibitor.[10] It involves screening the inhibitor against a large panel of purified kinases to determine its activity and potency (often measured as IC50 values) across the kinome.[10][11] Radiometric assays are considered the gold standard for their direct detection method.[12]

  • Cell-Based Assays: These assays are essential to confirm that the inhibitor engages its intended target within a physiological context.[10][11][13] They also help to identify off-target effects that manifest as cellular phenotypes.[11]

    • Target Engagement Assays: Techniques like NanoBRET can measure the binding of an inhibitor to its target in living cells, providing a more accurate picture of cellular selectivity.[14][15]

    • Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase or its downstream substrates, confirming functional inhibition in a cellular pathway.[16]

  • Chemogenomic Profiling: This technique uses tools like yeast deletion libraries or CRISPR/Cas9 genome-wide screens in human cells to identify genes that interact with the drug, revealing both on- and off-targets based on cellular responses like growth.[17]

  • Genetic Approaches: A straightforward way to confirm off-target effects is to eliminate the intended molecular target using techniques like CRISPR or RNAi.[17] If the drug still produces an effect in the absence of its primary target, it is indicative of off-target activity.[17]

Below is a workflow illustrating the process of identifying and validating off-target effects.

G A Inhibitor Candidate B Biochemical Kinase Profiling (Kinome Screen) A->B C Identify On-Target and Potential Off-Targets B->C D Cell-Based Assays (e.g., NanoBRET, Phospho-Assays) C->D G Genetic Knockdown/Out of Primary Target (CRISPR/RNAi) C->G E Confirm On-Target Engagement and Pathway Modulation D->E F Observe Unexpected Phenotypes D->F F->G H Treat with Inhibitor G->H I Phenotype Persists? H->I I->E No J Off-Target Effect Confirmed I->J Yes G A Initial Pyrazole Inhibitor B Selectivity Profiling (Biochemical & Cellular) A->B C Identify Off-Targets B->C D SAR & Computational Modeling C->D E Synthesize New Analogs D->E F Test Analogs E->F G Improved Selectivity? F->G G->B No H Optimized Inhibitor G->H Yes G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Signal B Kinase A (Intended Target) A->B C Substrate A B->C D Desired Cellular Response C->D E Kinase B (Off-Target) F Substrate B E->F G Undesired/ Unexpected Response F->G Inhibitor Pyrazole Inhibitor Inhibitor->B Inhibition (On-Target) Inhibitor->E Inhibition (Off-Target)

References

Technical Support Center: Crystallization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. The information is tailored for researchers, scientists, and drug development professionals encountering challenges in obtaining high-quality crystals of this and similar polar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the best starting points for selecting a solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] Given the polar nature of the molecule, with its pyridine, pyrazole, and amine functional groups, polar solvents are a logical starting point. Good initial candidates include ethanol, methanol, acetonitrile, or mixtures containing these solvents.[2] It is recommended to perform a solubility test with a small amount of material across a range of solvents to identify the most suitable system.

Q2: Which crystallization techniques are most effective for polar, heterocyclic compounds like this one?

A2: The most common and successful techniques for small organic molecules are slow evaporation, slow cooling, and vapor diffusion.[3][4]

  • Slow Cooling: Ideal for compounds that show a significant change in solubility with temperature.

  • Slow Evaporation: A simple method where the solvent is allowed to evaporate slowly from a near-saturated solution.[5]

  • Vapor Diffusion: A highly successful method for growing high-quality single crystals from a small amount of material.[4] It involves dissolving the compound in a solvent and exposing it to the vapor of an anti-solvent (a liquid in which the compound is insoluble).

Q3: Why are no crystals forming in my experiment?

A3: A lack of crystal formation can be due to several factors:

  • Excessive Solvent: The solution may be too dilute (undersaturated). Try evaporating some of the solvent to increase the concentration.[6]

  • Solution is Too Clean: Spontaneous nucleation requires a certain energy barrier to be overcome. The absence of nucleation sites (like dust particles or microscopic scratches) can prevent crystal growth.

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound in solution even at low temperatures.

  • Inhibition by Impurities: Certain impurities can inhibit the formation of a crystal lattice.

Q4: My compound is precipitating as an oil, not crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase instead of a solid crystal lattice.[7] To resolve this, you can try reheating the solution until the oil dissolves completely and then:

  • Add more of the primary solvent to lower the saturation temperature.[6]

  • Cool the solution at a much slower rate.

  • Use a different solvent system with a lower boiling point or one in which the compound has slightly lower solubility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during crystallization experiments.

Problem 1: My compound precipitates immediately as a fine powder or very small needles upon cooling.

  • Cause: The rate of crystallization is too fast, which often traps impurities and leads to poor quality crystals.[6] This happens when the solution becomes supersaturated too quickly.

  • Solution:

    • Re-heat the solution to re-dissolve the precipitate.

    • Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation.[6]

    • Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift Dewar bath) to slow down heat loss.[5]

    • Consider using a solvent system where the compound's solubility is not as dramatically affected by temperature changes.

Problem 2: The solution has cooled completely, but no crystals have formed.

  • Cause: The solution is likely in a metastable supersaturated state, meaning it is concentrated enough to crystallize but lacks the initial trigger (nucleation) to start the process.

  • Solution (in order of application):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.[6]

    • Seeding: If you have a previous batch of crystals, add one or two tiny seed crystals to the solution to initiate growth.[6]

    • Shock Cooling: Briefly place the flask in an ice bath for a few minutes to induce nucleation. Once a few small crystals appear, allow the solution to return to room temperature for slower, more controlled growth.

    • Concentration: If the above methods fail, you may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then repeat the slow cooling process.[6]

Problem 3: I am getting an oil instead of a solid.

  • Cause: The compound is coming out of solution above its melting point or is too soluble in the chosen solvent.[7]

  • Solution:

    • Re-heat to dissolve the oil.

    • Add more solvent to reduce the concentration.

    • Try cooling the solution at a much slower rate.

    • If oiling persists, consider a different solvent or a binary solvent system. Start with a good solvent and slowly add an anti-solvent in which your compound is insoluble until the solution becomes slightly cloudy (turbid), then warm until it is clear again before allowing it to cool slowly.

Data Presentation

Solvent SystemTypeRationale & Notes
EthanolSingle SolventA good starting point for polar compounds. Often provides moderate solubility at room temperature and good solubility when heated.
AcetonitrileSingle SolventAnother polar solvent that can be effective for heterocyclic compounds.[2]
Tetrahydrofuran (THF) / HexaneBinary SystemThe compound is likely soluble in THF (good solvent) and insoluble in hexane (anti-solvent). Good for vapor or liquid diffusion methods.[1]
Acetone / WaterBinary SystemA common system where acetone is the good solvent and water is the anti-solvent.
TolueneSingle SolventAromatic solvents can sometimes yield high-quality crystals for heterocyclic compounds.[1]
Dimethylformamide (DMF) / WaterBinary SystemDMF is a highly polar solvent that can dissolve many complex organic molecules; water can act as an effective anti-solvent.[2]

Experimental Protocols

Protocol 1: Crystallization by Slow Cooling

  • Place the crude solid of this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring.

  • Continue to add the solvent dropwise until the solid just completely dissolves.

  • If the solution is colored by impurities, allow it to cool slightly, add a small amount of activated charcoal, and re-boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Cover the flask with a watch glass or loosely with foil and set it on a benchtop where it will not be disturbed. Allow it to cool slowly to room temperature.

  • For maximum yield, once the flask has reached room temperature, place it in an ice bath for 20-30 minutes.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air dry.

Protocol 2: Crystallization by Slow Evaporation

  • Dissolve the compound in a suitable solvent at room temperature to create a solution that is close to saturation but not fully saturated.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or a small beaker.

  • Cover the container with a cap or parafilm that has a few small holes poked in it to allow for slow evaporation.[5]

  • Place the container in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Once crystals have formed, they can be collected by filtration.

Protocol 3: Crystallization by Vapor Diffusion

  • Prepare a concentrated solution of your compound in a good solvent (e.g., THF, acetone) in a small, open vial.

  • Place this small vial inside a larger jar or beaker that contains a layer of anti-solvent (e.g., hexane, diethyl ether) in which your compound is insoluble.[4] The anti-solvent level should be below the top of the inner vial.

  • Seal the larger container tightly. The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial.

  • This gradual change in solvent composition will reduce the solubility of your compound, leading to slow crystal growth over several days.

  • Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.

Visualizations

G Experimental Workflow for Crystallization cluster_prep Preparation cluster_purify Purification cluster_growth Crystal Growth cluster_iso Isolation crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter optional cool Slow Cooling dissolve->cool evap Slow Evaporation dissolve->evap diff Vapor Diffusion dissolve->diff hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate evap->isolate diff->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure G Troubleshooting Decision Tree for Crystallization start Crystallization Experiment Set Up q1 What is the result after cooling? start->q1 no_xtal No Crystals q1->no_xtal Clear Solution oil Oiled Out q1->oil Liquid Layer Forms powder Fine Powder / Too Fast q1->powder Solid Forms Rapidly good_xtal Good Crystals q1->good_xtal Slow Crystal Growth sol1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol1 sol3 Re-heat & Add More Solvent Cool more slowly Change solvent system oil->sol3 sol4 Re-heat & Add More Solvent Insulate for slower cooling powder->sol4 sol2 Concentrate Solution: Evaporate some solvent and re-cool sol1->sol2 Still no crystals

References

Technical Support Center: Addressing Metabolic Instability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the metabolic instability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic hotspots on this compound?

A1: Based on the chemical structure, the most probable sites for metabolic transformation are the pyridine and pyrazole rings. Pyridine rings are susceptible to oxidation, while pyrazole rings can undergo hydroxylation and conjugation reactions.[1][2] The methylene bridge is also a potential site for oxidation.

Q2: What are the common metabolic pathways for pyridine-containing compounds?

A2: Pyridine moieties in drug candidates are often metabolized via oxidation mediated by cytochrome P450 (CYP) enzymes.[3] This can lead to the formation of N-oxides, or hydroxylation at various positions on the ring, followed by further conjugation.

Q3: How can we improve the metabolic stability of this compound?

A3: Several strategies can be employed to mitigate metabolic instability:

  • Blocking Metabolic Sites: Introducing substituents, such as fluorine atoms, at positions prone to oxidation can block CYP-mediated metabolism.[1][3]

  • Electron-Withdrawing Groups: Adding electron-withdrawing groups to the pyridine or pyrazole ring can decrease the electron density, making them less susceptible to oxidation.

  • Ring Modification: Replacing the pyridine ring with a more electron-deficient heterocycle like a pyrimidine can enhance metabolic stability.[3] Saturating the pyridine ring to a piperidine has also been shown to improve stability in some cases.[1]

  • Deuteration: Strategic replacement of hydrogen with deuterium at metabolically active sites can slow down the rate of metabolism due to the kinetic isotope effect.

Q4: What in vitro assays are recommended to assess the metabolic stability of this compound?

A4: The following in vitro assays are crucial for evaluating metabolic stability:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are rich in CYP enzymes, to determine the rate of phase I metabolism.[4][5]

  • Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more comprehensive picture of metabolism, as it includes both phase I and phase II metabolic enzymes.[6][7]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both phase I and phase II metabolism.[4]

Troubleshooting Guides

Issue 1: High clearance of this compound observed in in vivo pharmacokinetic (PK) studies.

  • Question: Our in vivo PK studies in rodents show rapid clearance of the compound. How can we identify the cause and address this?

  • Answer:

    • Metabolite Identification: The first step is to identify the major metabolites in plasma and urine from the in vivo study. This can be achieved using LC-MS/MS analysis.[3] Knowing the structure of the metabolites will pinpoint the metabolic hotspots.

    • In Vitro Correlation: Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the same species to see if the in vivo clearance is recapitulated.[7] This helps to confirm that the observed high clearance is due to hepatic metabolism.

    • CYP Phenotyping: Use a panel of recombinant human CYP enzymes to identify the specific CYP isoforms responsible for the metabolism. This information is critical for predicting potential drug-drug interactions.

    • Structural Modification: Based on the identified metabolic pathways, rationally design and synthesize new analogs with improved stability using the strategies mentioned in FAQ 3.

Issue 2: Discrepancy between in vitro and in vivo metabolic stability data.

  • Question: Our compound appears stable in human liver microsomes, but shows high clearance in vivo. What could be the reason for this discrepancy?

  • Answer:

    • Non-CYP Mediated Metabolism: The high in vivo clearance might be driven by metabolic pathways not present in microsomes, such as phase II conjugation enzymes present in the cytosol, or metabolism by other enzymes like aldehyde oxidase (AO). Consider running assays with S9 fractions or hepatocytes which contain a broader range of enzymes.[4]

    • Extrahepatic Metabolism: Metabolism might be occurring in tissues other than the liver, such as the intestine, kidney, or lungs.[4] In vivo studies with radiolabeled compounds can help determine the sites of metabolism and excretion.[8]

    • Transporter Effects: Active uptake of the compound into hepatocytes can lead to higher intracellular concentrations and thus faster metabolism than predicted from microsomal data. Conversely, rapid efflux can limit metabolism.

    • Poor Absorption: The perceived "high clearance" could be a result of poor oral bioavailability. It is essential to determine the absolute bioavailability by comparing oral and intravenous dosing.

Issue 3: Difficulty in analytically quantifying the parent compound and its metabolites.

  • Question: We are facing challenges in developing a robust LC-MS/MS method for quantifying our compound and its potential metabolites from biological matrices. What can we do?

  • Answer:

    • Method Optimization: Systematically optimize the mobile phase composition, gradient, column chemistry, and mass spectrometry parameters (e.g., ionization source, collision energy).

    • Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is efficient and minimizes matrix effects.[9]

    • Internal Standard: Use a stable isotope-labeled internal standard if available, or a structural analog with similar chromatographic and mass spectrometric behavior.

    • Metabolite Synthesis: If facing sensitivity issues with metabolite detection, consider synthesizing the suspected major metabolites to serve as analytical standards for method optimization.[10][11]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound

Test SystemSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman2527.7
Liver MicrosomesRat1257.8
Liver MicrosomesMouse886.6
HepatocytesHuman4515.4 (per 10⁶ cells)
HepatocytesRat2034.7 (per 10⁶ cells)

Note: Data are hypothetical and for illustrative purposes.

Table 2: Pharmacokinetic Parameters of this compound in Rats (5 mg/kg, IV)

ParameterValueUnits
Cmax1200ng/mL
AUC(0-inf)1500ng*h/mL
CL55.6mL/min/kg
Vdss3.2L/kg
0.8h

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

  • Preparation: Prepare a stock solution of this compound in DMSO. Dilute liver microsomes and the compound in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the compound with the microsomes at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution.[5]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[5]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Data Calculation: Calculate the half-life (t½) and intrinsic clearance (CLint).[5]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer this compound to the study animals (e.g., rats) via the desired route (e.g., intravenous or oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS bioanalytical method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

Visualizations

Metabolic_Pathway This compound This compound Pyridyl-N-Oxide Pyridyl-N-Oxide This compound->Pyridyl-N-Oxide CYP-mediated Oxidation Hydroxylated Pyridine Hydroxylated Pyridine This compound->Hydroxylated Pyridine CYP-mediated Hydroxylation Hydroxylated Pyrazole Hydroxylated Pyrazole This compound->Hydroxylated Pyrazole CYP-mediated Hydroxylation Glucuronide Conjugate Glucuronide Conjugate Hydroxylated Pyridine->Glucuronide Conjugate UGT-mediated Conjugation Sulfate Conjugate Sulfate Conjugate Hydroxylated Pyrazole->Sulfate Conjugate SULT-mediated Conjugation

Caption: Potential metabolic pathways for this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Microsomal Stability Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability High In Vivo Clearance High In Vivo Clearance Microsomal Stability->High In Vivo Clearance Metabolite ID Metabolite ID Hepatocyte Stability->Metabolite ID Hepatocyte Stability->High In Vivo Clearance Structural Modification Structural Modification Metabolite ID->Structural Modification Rodent PK Rodent PK Metabolite Profiling Metabolite Profiling Rodent PK->Metabolite Profiling Rodent PK->High In Vivo Clearance Metabolite Profiling->Structural Modification High In Vivo Clearance->Metabolite ID High In Vivo Clearance->Metabolite Profiling Structural Modification->Microsomal Stability Iterate

Caption: Workflow for investigating and addressing metabolic instability.

References

optimization of reaction conditions for aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for aminopyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 5-aminopyrazoles?

A1: The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1][2] Another major route is the reaction of malononitrile or its derivatives with hydrazines, which typically yields 3,5-diaminopyrazoles.[1] Additionally, α,β-unsaturated nitriles are common precursors.[3]

Q2: How can I control the regioselectivity in the synthesis of N-substituted aminopyrazoles?

A2: The regioselectivity of the reaction between a monosubstituted hydrazine and a 1,3-dielectrophilic compound is primarily controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[3] Under neutral or acidic conditions, the primary amino group of the hydrazine preferentially attacks the most electrophilic position.[3] For instance, in the reaction of 3-methoxyacrylonitrile with phenylhydrazine, using acetic acid in toluene under microwave irradiation favors the formation of the 5-aminopyrazole isomer, while using sodium ethoxide in ethanol leads to the 3-aminopyrazole isomer.[3]

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the potential causes?

A3: Several factors could contribute to low yields or incomplete reactions:

  • Insufficient Basicity/Acidity: Some reactions require specific pH conditions. For example, in a synthesis starting from esters, a tert-butoxide-assisted Claisen condensation forms a β-ketonitrile intermediate. The basicity of this step can hinder the subsequent cyclization with hydrazine. Neutralization with an acid like H₂SO₄ before adding hydrazine can optimize the process.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of pyrazolo[3,4-b]pyridines, ionic liquids like [bmim]Br have been shown to provide higher yields in shorter reaction times compared to organic solvents.[4][5]

  • Reaction Temperature and Time: The reaction may require specific temperature conditions (e.g., reflux) and sufficient time to proceed to completion. Monitoring the reaction by TLC can help determine the optimal reaction time.

  • Poor Quality of Reagents: Ensure that the starting materials, especially hydrazine, are of high purity and have not degraded.

Q4: I am observing the formation of an unexpected isomer. How can I confirm the structure of my product?

A4: The formation of structural isomers is a common challenge. For example, in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazole and an enaminone, the use of 1-NH-5-aminopyrazole can lead to the formation of the isomeric pyrazolo[1,5-a]pyrimidine.[4] Spectroscopic techniques such as NMR (¹H, ¹³C, and 2D experiments like HMBC), mass spectrometry, and single-crystal X-ray crystallography are essential for unambiguous structure elucidation.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete deprotonation of the nitrile.Use a stronger base like piperidine or morpholine if sodium ascorbate is insufficient.[7]
Reaction conditions are not optimal (temperature, solvent, catalyst).Screen different solvents (e.g., ethanol, DMF, ionic liquids), catalysts (acidic or basic), and reaction temperatures.[4][5][8] Microwave irradiation can sometimes reduce reaction times and improve yields.[3][5][9]
Formation of undesired side products (e.g., hydrazone).Modify the synthesis strategy. For example, pre-forming the α,β-unsaturated nitrile before adding the hydrazine can prevent the formation of the simple hydrazone between an aldehyde and hydrazine.[7]
Formation of Regioisomers Reaction conditions favor the formation of multiple isomers.Adjust the reaction conditions to favor one regioisomer. For example, acidic conditions often favor the 5-amino isomer, while basic conditions can favor the 3-amino isomer in certain reactions.[3]
Difficulty in Product Purification Presence of unreacted starting materials or side products.Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Employ appropriate purification techniques such as column chromatography or recrystallization.
Reaction Stalls The basicity of the initial step interferes with the subsequent cyclization.Neutralize the reaction mixture with an acid (e.g., H₂SO₄) before the addition of hydrazine.[3]

Experimental Protocols

General Procedure for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles and Hydrazines

This protocol is a generalized procedure based on the most common synthetic route.[1][2][3]

  • Dissolution of β-Ketonitrile: Dissolve the β-ketonitrile in a suitable solvent (e.g., ethanol, isopropanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: Add the hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution. The molar ratio of hydrazine to β-ketonitrile is typically 1:1 or with a slight excess of hydrazine.

  • Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux. The optimal temperature and reaction time depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), the solvent is typically removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 5-aminopyrazole.

Table of Optimized Reaction Conditions for Specific Syntheses
Starting Materials Reagents and Conditions Product Yield (%) Reference
3-Methoxyacrylonitrile and PhenylhydrazineAcetic acid, Toluene, Microwave5-Amino-1-phenylpyrazole90[3]
3-Methoxyacrylonitrile and PhenylhydrazineSodium ethoxide, Ethanol, Microwave3-Amino-1-phenylpyrazole85[3]
β-Ketonitrile and Methylhydrazine sulfateTriethylamine (1 equiv.), Reflux 2h5-Amino-1-methylpyrazole derivative75[3]
β-Ketonitrile and PhenylhydrazineReflux 6h5-Amino-1-phenylpyrazole derivative70[3]
Enaminone, Benzaldehyde, Hydrazine hydrochlorideWater, Ammonium acetate, Reflux 1h1,3,4-Triphenyl-1H-pyrazoleGood[10]
5-Aminopyrazole, Isatin, 3-Oxo-3-phenylpropanenitrileAcetic acid, Microwave, 80°C, 20 minSpiropyrazolo[3,4-b]pyridine-[4]

Visual Guides

Experimental Workflow for Aminopyrazole Synthesis from β-Ketonitrile

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_ketonitrile β-Ketonitrile dissolve Dissolve β-Ketonitrile in Solvent start_ketonitrile->dissolve start_hydrazine Hydrazine Derivative add_hydrazine Add Hydrazine start_hydrazine->add_hydrazine dissolve->add_hydrazine react Stir/Reflux (Monitor by TLC) add_hydrazine->react remove_solvent Remove Solvent react->remove_solvent purify Purify (Recrystallization or Chromatography) remove_solvent->purify product 5-Aminopyrazole purify->product

Caption: General workflow for 5-aminopyrazole synthesis.

Troubleshooting Logic for Low Yield in Aminopyrazole Synthesis

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incomplete Reaction cause1 Suboptimal pH (Acidity/Basicity) start->cause1 cause2 Incorrect Solvent start->cause2 cause3 Inappropriate Temp/Time start->cause3 cause4 Reagent Quality start->cause4 cause5 Side Reactions start->cause5 solution1 Optimize pH (e.g., add acid/base) cause1->solution1 solution2 Screen Solvents (e.g., EtOH, DMF) cause2->solution2 solution3 Adjust Temp/Time (Monitor by TLC) cause3->solution3 solution4 Use Pure Reagents cause4->solution4 solution5 Modify Synthesis Strategy cause5->solution5

Caption: Troubleshooting guide for low reaction yield.

References

minimizing side reactions in the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main retrosynthetic approaches for the synthesis of this compound. The most common strategy involves the cyclocondensation of a substituted hydrazine with a three-carbon synthon. The alternative is the N-alkylation of a pre-formed pyrazole ring.

  • Route A: Cyclocondensation This approach utilizes (pyridin-4-ylmethyl)hydrazine as a key intermediate, which is then reacted with a suitable three-carbon component, such as a β-ketonitrile or an acrylonitrile derivative, to form the pyrazole ring.[1][2]

  • Route B: N-Alkylation This method involves the direct alkylation of 1H-pyrazol-3-amine with a pyridin-4-ylmethyl halide (e.g., 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine).[3][4]

Q2: What is the most common side reaction in the synthesis of this compound?

The most prevalent side reaction, particularly in the cyclocondensation route (Route A), is the formation of a regioisomeric mixture. When an unsymmetrical substituted hydrazine, such as (pyridin-4-ylmethyl)hydrazine, reacts with an unsymmetrical three-carbon synthon, two different positional isomers can be formed: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted pyrazole.[5][6][7] The control of regioselectivity is a critical challenge in this synthesis.

Q3: How can I control the regioselectivity of the cyclocondensation reaction?

Several factors can influence the regioselectivity of the reaction between a substituted hydrazine and a 1,3-dielectrophilic species to form the pyrazole ring. These include:

  • pH of the reaction medium: Acidic or basic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, thereby directing the initial point of attack on the electrophilic synthon.

  • Solvent polarity: The choice of solvent can influence the reaction pathway and the stability of intermediates, which in turn affects the ratio of the final regioisomers.

  • Steric hindrance: Bulky substituents on either the hydrazine or the three-carbon synthon can sterically direct the reaction to favor the formation of one regioisomer over the other.

  • Reaction temperature: In some cases, temperature can play a role in the kinetic versus thermodynamic control of the reaction, thus affecting the product distribution.

Q4: Are there any specific precursors for the three-carbon synthon that favor the formation of the 3-amino pyrazole isomer?

Yes, the choice of the three-carbon synthon is crucial. Using α,β-unsaturated nitriles bearing a leaving group at the β-position, such as 3-ethoxyacrylonitrile or 3-(dimethylamino)acrylonitrile, is a common strategy for the synthesis of 3-aminopyrazoles. The reaction of (pyridin-4-ylmethyl)hydrazine with such reagents generally proceeds via a Michael addition-elimination followed by cyclization. The regioselectivity can still be an issue and needs to be optimized for each specific substrate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Incomplete reaction. 2. Formation of multiple side products, including regioisomers. 3. Decomposition of starting materials or product.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. Adjust reaction conditions (pH, solvent, temperature) to improve regioselectivity (see table below). 3. Purify the (pyridin-4-ylmethyl)hydrazine precursor to remove any impurities. 4. Consider using a milder base or running the reaction at a lower temperature to minimize degradation.
Difficult separation of regioisomers The physicochemical properties (e.g., polarity, boiling point) of the 1,3- and 1,5-disubstituted isomers are very similar.1. Optimize the reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification. 2. Employ high-performance column chromatography with a carefully selected eluent system. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
Formation of unexpected byproducts 1. Self-condensation of the three-carbon synthon. 2. Reaction of the amino group of the pyrazole product with starting materials. 3. Oxidation of the pyridine ring or hydrazine moiety.1. Add the hydrazine slowly to the reaction mixture containing the three-carbon synthon. 2. Use a protecting group for the amino functionality of the pyrazole if N-alkylation is the chosen route, though this adds extra steps. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Data on Regioselectivity Control

The following table provides a qualitative summary of how different reaction parameters can influence the ratio of the desired 1,3-isomer to the undesired 1,5-isomer in a typical cyclocondensation reaction. The exact ratios are highly substrate-dependent and require experimental optimization.

Parameter Condition A Yield of 1,3-isomer (desired) Yield of 1,5-isomer (side product) Condition B Yield of 1,3-isomer (desired) Yield of 1,5-isomer (side product)
Solvent Ethanol (polar protic)ModerateModerateToluene (non-polar)HighLow
Catalyst/pH Acetic Acid (acidic)HighLowSodium Ethoxide (basic)LowHigh
Temperature 25°C (Room Temp)ModerateModerate80°C (Reflux)VariesVaries

Note: This data is illustrative and based on general principles of pyrazole synthesis. Actual results will vary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclocondensation (Route A)

Step 1: Synthesis of (pyridin-4-ylmethyl)hydrazine

  • To a solution of 4-(chloromethyl)pyridine hydrochloride in ethanol, add hydrazine hydrate (excess, e.g., 5-10 equivalents) at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (pyridin-4-ylmethyl)hydrazine. This intermediate is often used directly in the next step without further purification due to its potential instability.

Step 2: Cyclocondensation

  • Dissolve 3-ethoxyacrylonitrile (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).

  • Add (pyridin-4-ylmethyl)hydrazine (1 equivalent) to the solution.

  • Add a catalyst if required (e.g., a catalytic amount of acetic acid for acidic conditions or sodium ethoxide for basic conditions).

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to separate the desired this compound from its regioisomer.

Protocol 2: Synthesis via N-Alkylation (Route B)
  • To a solution of 1H-pyrazol-3-amine (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)pyridine hydrochloride (1 equivalent) in the same solvent dropwise.

  • Heat the reaction mixture to 60-80°C and stir for 6-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound. A potential side product is the N2-alkylated isomer.

Visualizing Reaction Pathways and Logic

Synthesis_Workflow cluster_A Route A: Cyclocondensation cluster_B Route B: N-Alkylation A_start 4-(Chloromethyl)pyridine + Hydrazine A_inter (Pyridin-4-ylmethyl)hydrazine A_start->A_inter Step 1 A_product This compound (Desired Product) A_inter->A_product Step 2: Cyclocondensation A_side 1-(Pyridin-4-ylmethyl)-1H-pyrazol-5-amine (Regioisomeric Side Product) A_inter->A_side A_reagent 3-Ethoxyacrylonitrile A_reagent->A_product A_reagent->A_side B_start 1H-Pyrazol-3-amine B_product This compound (Desired Product) B_start->B_product N1-Alkylation B_side 2-(Pyridin-4-ylmethyl)-2H-pyrazol-3-amine (N2-Alkylation Side Product) B_start->B_side B_reagent 4-(Chloromethyl)pyridine B_reagent->B_product B_reagent->B_side

Caption: Synthetic routes to this compound.

Troubleshooting_Tree start Low Yield or Impure Product check_isomers Regioisomers Detected? start->check_isomers optimize Optimize Reaction Conditions: - Adjust pH/Catalyst - Change Solvent - Vary Temperature check_isomers->optimize Yes other_byproducts Other Byproducts Detected? check_isomers->other_byproducts No success Improved Yield and Purity optimize->success purify Improve Purification: - High-Performance Chromatography - Recrystallization purify->success other_byproducts->purify No, but impure check_starting_materials Check Purity of Starting Materials other_byproducts->check_starting_materials Yes inert_atmosphere Use Inert Atmosphere (N2/Ar) check_starting_materials->inert_atmosphere slow_addition Slow Addition of Reagents inert_atmosphere->slow_addition slow_addition->success

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Strategies to Reduce the Toxicity of Pyrazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to reduce the toxicity of pyrazolopyridine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue Potential Cause Suggested Solution
High in vitro cytotoxicity observed in initial screening. The compound may have off-target effects, general cellular toxicity, or be rapidly metabolized to a toxic species.1. Perform broader panel screening: Test against a panel of cell lines, including non-cancerous cell lines, to assess selectivity. A compound with broad cytotoxicity is less likely to be a viable drug candidate. 2. Metabolite identification: Incubate the compound with liver microsomes and analyze the metabolites to identify potentially reactive species. 3. Structural modifications: Consider bioisosteric replacements of moieties associated with toxicity. For example, replacing an electron-rich aromatic ring with a heteroaromatic ring can alter metabolic pathways and reduce the formation of toxic metabolites.[1]
Observed hepatotoxicity in animal models. The pyrazolopyridine scaffold can be metabolized by cytochrome P450 (CYP) enzymes to form reactive metabolites that can cause liver injury.[2]1. CYP inhibition/induction studies: Determine which CYP isozymes are involved in the metabolism of your compound. This can help predict potential drug-drug interactions and guide structural modifications. 2. Modify metabolic soft spots: Identify the sites on the molecule most prone to metabolism and make substitutions to block or alter metabolic pathways. For example, introducing a fluorine atom at a site of oxidation can prevent metabolism at that position. 3. Co-administration with antioxidants: In preclinical models, co-administration of antioxidants like vitamin C or S-adenosyl-l-methionine (SAM) has been shown to prevent pyrazole-induced oxidative liver damage.[2]
Off-target kinase activity leading to toxicity. The pyrazolopyridine scaffold is a common hinge-binding motif in kinase inhibitors, which can lead to promiscuous binding to multiple kinases.[3][4]1. Kinase profiling: Screen your compound against a broad panel of kinases to identify off-target activities. 2. Structure-based design: Use co-crystal structures of your compound or similar compounds bound to the target kinase to guide modifications that enhance selectivity. Introducing bulky groups that clash with the binding sites of off-target kinases can improve selectivity. 3. Bioisosteric replacement: Replacing the pyrazolopyridine core with a different hinge-binding scaffold can sometimes improve selectivity, although this may also impact potency.
Poor oral bioavailability despite good in vitro potency. The compound may have poor absorption, high first-pass metabolism, or be subject to efflux transporters.1. Assess physicochemical properties: Evaluate solubility, lipophilicity (LogP), and permeability. Poor solubility can limit absorption. 2. In vitro ADME assays: Conduct Caco-2 permeability assays to assess intestinal absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein. 3. Metabolic stability assays: Use liver microsomes or hepatocytes to determine the rate of metabolic clearance. High clearance suggests that a large fraction of the drug is metabolized before it can reach systemic circulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of pyrazolopyridine-induced toxicity?

A1: The primary mechanisms of pyrazolopyridine-induced toxicity often involve:

  • Metabolic activation: Cytochrome P450 enzymes, particularly CYP2E1, can metabolize the pyrazole ring to reactive oxygen species (ROS) and other toxic metabolites. These reactive species can lead to oxidative stress and cellular damage, especially in the liver.[2]

  • Off-target effects: As a privileged scaffold in kinase drug discovery, pyrazolopyridines can bind to unintended kinases, leading to a range of off-target toxicities.[3][4]

  • Induction of apoptosis: Some pyrazolopyridine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. While this is a desired effect for anticancer agents, it can lead to toxicity if it occurs in healthy cells.

Q2: How can I use bioisosteric replacement to reduce the toxicity of my pyrazolopyridine compound?

A2: Bioisosteric replacement is a powerful strategy to mitigate toxicity by replacing a functional group with another that has similar physical and chemical properties but a different biological profile. For pyrazolopyridines, consider the following:

  • Replacing aromatic rings: Aromatic rings are often sites of oxidative metabolism. Replacing a phenyl ring with a pyridyl, pyrimidinyl, or other heteroaromatic ring can alter the metabolic profile and reduce the formation of toxic metabolites.[1]

  • Modifying the pyrazole ring: While the pyrazole ring is often crucial for activity, minor modifications, such as the addition of substituents, can influence its metabolic stability and reduce its potential for bioactivation.

  • Case Study: In the development of prolylcarboxypeptidase (PrCP) inhibitors, pyrazoles were successfully used as bioisosteres for amides. This demonstrates that the core scaffold itself can be considered for bioisosteric replacement to improve properties while maintaining potency.[4][5]

Q3: What are the best in vitro assays to predict the potential toxicity of my pyrazolopyridine compounds early in development?

A3: A tiered approach to in vitro toxicity screening is recommended:

  • Initial Cytotoxicity Screening: Use a simple, high-throughput assay like the MTT or MTS assay on a few relevant cancer cell lines (e.g., HepG2 for liver toxicity concerns) and a non-cancerous cell line (e.g., primary hepatocytes or a non-transformed cell line) to get an initial assessment of cytotoxicity and selectivity.[6]

  • Hepatotoxicity Assessment: If liver toxicity is a concern, more specific assays are recommended:

    • Hepatocyte viability assays: Using primary human hepatocytes or HepG2 cells.

    • CYP450 inhibition and induction assays: To assess the potential for drug-drug interactions and to understand the metabolic pathways.

    • Mitochondrial toxicity assays: To evaluate the compound's effect on mitochondrial function.

  • Cardiotoxicity Assessment: If cardiotoxicity is a potential issue, consider using human iPSC-derived cardiomyocytes and assays that measure cardiotoxicity markers.

  • Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and in vitro micronucleus assay are standard tests to assess mutagenic potential.

Q4: What are the key considerations when moving from in vitro to in vivo toxicity studies for pyrazolopyridine compounds?

A4: When transitioning to animal models, consider the following:

  • Species Selection: Rodents (mice and rats) are commonly used for initial acute toxicity studies. The choice of species should be justified based on metabolic similarity to humans, if known.

  • Dose Selection: The doses for the first in vivo studies should be informed by the in vitro cytotoxicity data (e.g., the IC50 values). An acute toxicity study often involves a single high dose to determine the maximum tolerated dose (MTD).

  • Route of Administration: The route of administration in the animal model should ideally match the intended clinical route.

  • Endpoints: In an acute toxicity study, key endpoints include mortality, clinical signs of toxicity (e.g., changes in behavior, weight loss), and gross pathology at necropsy. For repeated-dose studies, a more comprehensive set of endpoints, including hematology, clinical chemistry, and histopathology of major organs, is required.

Data Presentation

Table 1: Comparative Cytotoxicity of Pyrazolopyridine Analogs in HepG2 Human Liver Cancer Cells

Compound IDModificationIC50 (µM)Reference
Doxorubicin (control)-3.67[7]
Compound 4dPyrazolo[1,5-a]pyrimidine0.14[7]
Compound 9Pyrazolyl pyridine conjugate0.18[8]
Staurosporine (control)-6.76[8]
5aPyrazolo[3,4-b]pyridine3.42[9]
5bPyrazolo[3,4-b]pyridine3.56[9]
Erlotinib (control)->30[9]

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This protocol is a standard method for assessing cell viability and cytotoxicity.

Materials:

  • Pyrazolopyridine compounds dissolved in DMSO (stock solution)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • HepG2 cells (or other cell line of interest)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolopyridine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Acute Oral Toxicity Study in Rodents (General Guideline)

This is a general guideline based on OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure).

Animals:

  • Healthy, young adult rats or mice of a single sex (typically females, as they are often more sensitive).

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing: Administer the pyrazolopyridine compound orally by gavage in a single dose. The compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Dose Levels: The study is typically conducted in a stepwise manner using fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg). The starting dose is selected based on available information, including in vitro data.

  • Observations: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any abnormalities in the organs.

  • Endpoint: The study determines the dose at which evident toxicity or mortality is observed, rather than calculating a precise LD50.

Visualizations

Signaling Pathway: CYP450-Mediated Bioactivation and Detoxification

CYP450_Metabolism cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Cellular Targets & Toxicity cluster_2 Phase II Metabolism (Detoxification) Pyrazolopyridine Pyrazolopyridine Compound CYP450 Cytochrome P450 (e.g., CYP2E1) Pyrazolopyridine->CYP450 Oxidation ReactiveMetabolite Reactive Metabolite (e.g., Epoxide, Quinone) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (Proteins, DNA) ReactiveMetabolite->Macromolecules Covalent Binding OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolite->OxidativeStress Conjugate Inactive, Water-Soluble Conjugate ReactiveMetabolite->Conjugate Conjugation Toxicity Hepatotoxicity Macromolecules->Toxicity OxidativeStress->Toxicity GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Excretion Excretion Conjugate->Excretion

Caption: CYP450-mediated metabolism of pyrazolopyridines leading to toxicity or detoxification.

Experimental Workflow: In Vitro to In Vivo Toxicity Assessment

Toxicity_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Start Pyrazolopyridine Compound Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Selectivity Selectivity Profiling (Cancer vs. Normal Cells) Cytotoxicity->Selectivity Hepatotoxicity Hepatotoxicity Assays (HepG2, CYP Inhibition) Selectivity->Hepatotoxicity ADME In Vitro ADME (Solubility, Permeability) Hepatotoxicity->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection ADME->Lead_Selection Acute_Tox Acute Toxicity Study (Rodent MTD) Lead_Selection->Acute_Tox Repeated_Dose Repeated-Dose Toxicity (28-day study) Acute_Tox->Repeated_Dose Safety_Pharm Safety Pharmacology Repeated_Dose->Safety_Pharm Go_NoGo Go/No-Go for Clinical Development Safety_Pharm->Go_NoGo

References

dealing with poor bioavailability of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Welcome to the technical support center for this compound (internal designation: PYR-PZA). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the poor oral bioavailability often encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of PYR-PZA?

A1: The poor oral bioavailability of PYR-PZA is primarily attributed to two main factors:

  • Low Aqueous Solubility: PYR-PZA is a "brick-dust" type compound, characterized by a stable crystalline lattice structure and moderate lipophilicity.[1] This leads to poor solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.[1][2]

  • Low Intestinal Permeability: While not fully elucidated, compounds with pyridine and pyrazole scaffolds can be subject to efflux by transporters such as P-glycoprotein (P-gp) in the intestinal epithelium. This active removal of the compound back into the gut lumen reduces the net amount of drug absorbed.

Q2: My team has observed high inter-subject variability in our animal PK studies. What could be the cause?

A2: High variability is a common consequence of low aqueous solubility.[3][4] The dissolution and absorption of PYR-PZA can be highly sensitive to the physiological conditions of the individual's gastrointestinal tract, such as pH, presence of food, and gastric emptying time. Fatty meals, for instance, can sometimes enhance the solubility of lipophilic drugs, leading to inconsistent absorption profiles.[5]

Q3: We are considering developing a salt form of PYR-PZA. What are the potential benefits and risks?

A3:

  • Benefits: Salt formation is a common and effective method for increasing the dissolution rate of ionizable compounds like PYR-PZA, which has basic nitrogen centers on both the pyridine and pyrazole rings.[6][7] This can lead to a significant improvement in oral bioavailability.

  • Risks: A major risk is the potential for the salt to convert back to the less soluble free-base form in the gastrointestinal tract, especially in the higher pH environment of the intestine.[7] Additionally, some salt forms can be hygroscopic, which may lead to challenges in physical and chemical stability during manufacturing and storage.[1][7]

Q4: What are amorphous solid dispersions (ASDs) and how can they help with PYR-PZA?

A4: Amorphous solid dispersions (ASDs) involve dispersing the drug in an amorphous state within a polymer matrix.[8] Since the crystalline lattice is disrupted, the energy barrier for dissolution is much lower, leading to improved solubility and dissolution rates.[8] For a compound like PYR-PZA, an ASD formulation could significantly enhance its concentration in the GI tract, thereby boosting absorption.[7][9]

Q5: Would a prodrug approach be suitable for PYR-PZA?

A5: Yes, a prodrug strategy could be highly effective. The primary amine group on the pyrazole ring is an ideal handle for chemical modification. By attaching a promoiety, you can alter the physicochemical properties of the parent drug to enhance solubility or permeability.[10][11] For example, adding a phosphate group could dramatically increase aqueous solubility, while adding a lipophilic moiety could improve membrane permeability. The promoiety is designed to be cleaved in vivo by enzymes to release the active PYR-PZA.

Troubleshooting Guides

Issue 1: Consistently Low Oral Bioavailability (<5%) in Preclinical Species

This is a common starting point for PYR-PZA. A systematic approach is needed to identify the primary barrier to absorption.

Workflow:

G cluster_logic A Low Bioavailability (<5%) Observed for PYR-PZA B Step 1: Assess Solubility (Kinetic & Thermodynamic) A->B C Step 2: Assess Permeability (e.g., PAMPA or Caco-2 Assay) B->C D Solubility is Low (<10 µg/mL) B->D Result E Permeability is Low (Papp < 1 x 10^-6 cm/s) C->E Result F Primary Issue: SOLUBILITY-LIMITED D->F H Issue: BOTH logic_and D->logic_and G Primary Issue: PERMEABILITY-LIMITED E->G E->logic_and I Strategies: • Amorphous Solid Dispersions (ASDs) • Nanoparticle Formulations • Salt Formation F->I J Strategies: • Prodrug Approach • Permeation Enhancers G->J K Strategies: • Lipid-Based Formulations (SMEDDS) • Prodrug Approach (Solubility & Permeability) H->K logic_and->H

Caption: Troubleshooting workflow for poor bioavailability.

Recommended Actions:

  • Characterize Physicochemical Properties: First, determine the thermodynamic solubility and dissolution rate according to the protocols below.[12][13]

  • Assess Permeability: Use an in-vitro model like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell monolayer assay to determine the compound's permeability.[14]

  • Select Strategy: Based on the results, consult the workflow diagram above to select an appropriate formulation or medicinal chemistry strategy.

Issue 2: A Developed Salt Form Shows No Improvement in Bioavailability

This often occurs when the salt disproportionates into the free base in the stomach or precipitates upon entry into the higher pH of the intestine.

Recommended Actions:

  • Analyze Salt Stability: Perform dissolution testing in various bio-relevant media (e.g., SGF, FaSSIF, FeSSIF) to check for precipitation.

  • Consider an Amorphous Formulation: If salt forms are not viable, an amorphous solid dispersion (ASD) is a robust alternative.[8][15] It can maintain a supersaturated state of the drug, which is crucial for absorption.[8]

  • Explore Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) can be highly effective.[16][17] They maintain the drug in a solubilized state throughout its transit in the GI tract, bypassing dissolution issues.[3][4]

G cluster_gut GI Tract (Aqueous Environment) A Oral Administration B Spontaneous Microemulsification A->B C Drug in Solubilized Microdroplets (<100 nm) B->C D Absorption across Intestinal Wall C->D E Systemic Circulation D->E cluster_drug cluster_drug cluster_drug->A

Caption: Mechanism of a SMEDDS formulation.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, pharmacokinetic data from a preclinical rat model, comparing different formulation strategies for PYR-PZA.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Bioavailability (%)
Aqueous Suspension 10352.01501.5%
Micronized Suspension 10701.53203.2%
Hydrochloride Salt 101501.07507.5%
Amorphous Solid Dispersion (ASD) 104501.02,80028.0%
SMEDDS Formulation 106000.753,50035.0%
Phosphate Prodrug 108500.54,20042.0%

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[12]

  • Preparation: Prepare buffers at various pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of PYR-PZA to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL). Ensure solid is visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[13]

  • Sampling: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile/water), and determine the concentration using a validated analytical method such as HPLC-UV or LC-MS/MS.

Protocol 2: Amorphous Solid Dispersion (ASD) Preparation (Spray Drying)

Spray drying is a common technique for producing ASDs.[9]

  • Solution Preparation: Dissolve PYR-PZA and a suitable polymer (e.g., HPMC-AS, PVP VA64) in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to start with is 1:3 (w/w).

  • Spray Dryer Setup: Set up the spray dryer with appropriate parameters (inlet temperature, gas flow rate, pump speed). These will need to be optimized for the specific solvent system and polymer.

  • Spraying: Pump the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed amorphously in the polymer matrix.

  • Collection: Collect the resulting powder from the cyclone collector.

  • Characterization: Analyze the powder using Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and confirm a single phase.[9]

Protocol 3: Caco-2 Permeability Assay

This assay uses human colon adenocarcinoma cells (Caco-2) which differentiate to form a monolayer of polarized enterocytes, acting as a model of the intestinal barrier.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days until they form a differentiated monolayer.

  • Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure (A to B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the PYR-PZA solution (in transport buffer) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace the volume with fresh buffer. Also, take a sample from the donor compartment at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of PYR-PZA in all samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

G cluster_prodrug Prodrug Strategy Parent PYR-PZA (Active Drug) Poor Solubility/ Permeability Prodrug PYR-PZA Prodrug Improved Solubility/ Permeability Parent:f0->Prodrug:f0 Chemical Synthesis Promoiety Promolety e.g., Phosphate group Promoiety:f0->Prodrug:f0 Enzyme In-vivo Enzymes (e.g., Phosphatases) Prodrug:f1->Enzyme Absorption & Enzymatic Cleavage Enzyme->Parent:f1 Releases Active Drug at Site of Action

Caption: Conceptual diagram of a prodrug strategy.

References

improving the selectivity of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine for its target kinase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, researchers and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the selectivity of kinase inhibitors, with a focus on compounds built around the 1H-pyrazol-3-amine scaffold, such as 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine.

Disclaimer: The specific kinase target for this compound is not extensively characterized in public literature. Therefore, this guide uses its 3-aminopyrazole core, a common hinge-binding motif, as a representative scaffold to discuss general strategies for enhancing kinase inhibitor selectivity.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrazol-3-amine based inhibitor is potent but hits multiple kinases. What's the first step to improve its selectivity?

A1: The first step is to perform a comprehensive kinome-wide selectivity screen to understand the inhibitor's off-target profile. This provides a baseline and helps identify which off-target kinases need to be addressed. Services offering panels of over 400 human kinases are commercially available. The data from this screen will reveal patterns, such as activity against kinases with similar ATP-binding pocket features, which can guide your subsequent medicinal chemistry strategy.

Q2: What are the primary strategies to increase the target selectivity of a kinase inhibitor?

A2: There are several established strategies:

  • Structure-Based Design: Utilize X-ray co-crystal structures of your inhibitor with its target and off-target kinases. This allows for the rational design of modifications that exploit unique features of the target's active site while introducing steric clashes or unfavorable interactions with off-target kinases.

  • Bioisosteric Replacement: Replace specific functional groups on your molecule with other groups (bioisosteres) that retain the desired biological activity but alter properties like steric bulk, electronics, or hydrogen bonding capacity.[1][2][3] This can disrupt binding to off-targets.

  • Scaffold Hopping: This is a more advanced technique where the core scaffold (e.g., the pyrazole ring) is replaced with a structurally novel one that maintains the key pharmacophoric interactions.[4][5][6][7][8] This can lead to significant changes in the selectivity profile and novel intellectual property.

  • Exploiting Atypical Interactions: Design modifications that interact with less conserved regions outside the canonical ATP-binding site, such as the ribose pocket or the solvent front. Macrocyclization, for instance, can rigidify the inhibitor to favor a conformation specific to the target kinase.[9]

Q3: How can I use computational tools to guide my selectivity improvement efforts?

A3: Computational chemistry is a powerful tool. Molecular docking can predict the binding poses of your inhibitor in both the target and off-target kinases, highlighting differences that can be exploited. Free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide quantitative predictions of how modifications will affect binding affinity, helping to prioritize which compounds to synthesize.

Troubleshooting Guides

Issue 1: Off-Target Activity Against a Closely Related Kinase

Your inhibitor for Kinase A also potently inhibits Kinase B, a member of the same family with a highly homologous ATP-binding pocket.

Troubleshooting Step Rationale Experimental Action
1. Structural Analysis Identify subtle differences between the Kinase A and Kinase B active sites.Obtain or model the crystal structures of both kinases. Superimpose the binding pockets to locate non-conserved residues, particularly around your inhibitor's solvent-exposed regions.
2. Target the Gatekeeper Residue The "gatekeeper" residue controls access to a deeper hydrophobic pocket. Its size varies between kinases and is a key determinant of selectivity.If the gatekeeper in Kinase A is smaller than in Kinase B, design a bulkier substituent on your inhibitor that will be tolerated by Kinase A but will clash with the larger gatekeeper of Kinase B.
3. Bioisosteric Replacement of Hinge-Binder The 3-aminopyrazole moiety is a privileged scaffold for binding to the kinase hinge region.[7] Modifying substituents on the pyrazole can fine-tune these interactions.Synthesize analogs with small alkyl or cyclopropyl groups on the pyrazole ring. These modifications can alter the precise geometry of hinge binding, potentially disfavoring interaction with Kinase B.[10]
4. Exploit Allosteric Sites If selectivity within the ATP pocket is unattainable, consider designing bivalent inhibitors that bind to both the active site and a nearby, less conserved allosteric site.This is a complex strategy requiring significant structural information but can yield exceptionally selective compounds.
Issue 2: Poor Cellular Activity or Unexplained Cellular Off-Target Effects

Your inhibitor is potent and selective in biochemical assays but shows weak activity or unexpected toxicity in cell-based assays.

Troubleshooting Step Rationale Experimental Action
1. Assess Permeability & Efflux The compound may not be reaching its intracellular target due to poor membrane permeability or active removal by efflux pumps (e.g., P-gp).Perform a Caco-2 permeability assay to measure influx and efflux ratios.
2. Confirm Target Engagement The compound may be engaging its intended target in cells, but the downstream phenotype is complex, or it may not be engaging the target at all.Use a Cellular Thermal Shift Assay (CETSA) or a NanoBRET assay to confirm that your compound binds to and stabilizes the target kinase inside the cell.
3. Broad Kinome Screen (Cellular) The compound might be metabolized into a species with a different selectivity profile, or it may be inhibiting other cellular targets (kinases or otherwise) not covered in your initial screen.If available, use chemical proteomics or cell-based kinome profiling technologies to assess target engagement across the cellular kinome.
4. Modify Physicochemical Properties Improve cell permeability by reducing polar surface area (PSA) or the number of hydrogen bond donors, while carefully monitoring the impact on selectivity.Synthesize analogs with masked polar groups or more lipophilic substituents in solvent-exposed regions.

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol provides a general framework for measuring the IC50 value of an inhibitor.

  • Reagents & Materials:

    • Purified recombinant target kinase.

    • Fluorescently-labeled peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test inhibitor (e.g., this compound) dissolved in DMSO.

    • 384-well, low-volume, black microplates.

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO. A common starting range is 10 mM down to 1 nM.

    • In the microplate, add 5 µL of kinase assay buffer containing the kinase and peptide substrate.

    • Add 50 nL of the serially diluted inhibitor or DMSO (for positive and negative controls).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of kinase assay buffer containing ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence on a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol confirms target engagement in intact cells.

  • Reagents & Materials:

    • Cell line expressing the target kinase.

    • Complete cell culture medium.

    • Phosphate-buffered saline (PBS).

    • Test inhibitor dissolved in DMSO.

    • Lysis buffer with protease inhibitors.

    • Equipment for SDS-PAGE and Western blotting.

    • Antibody specific to the target kinase.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the test inhibitor at various concentrations (or a single, high concentration) or with DMSO (vehicle control) for a defined period (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 64°C in 2°C increments).

    • Cool the tubes at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.

    • Collect the supernatant and analyze the amount of soluble target protein by Western blot.

    • A ligand-bound protein will be more thermally stable and will thus remain in the soluble fraction at higher temperatures compared to the unbound protein (vehicle control). Plot the band intensity versus temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.

Visualizations

G start Start: Potent, Non-Selective Inhibitor kinome Kinome-wide Selectivity Screen start->kinome data Analyze Off-Target Profile kinome->data structure Obtain Co-crystal Structure (Target & Off-Target) data->structure If Feasible strategy Select Strategy data->strategy structure->strategy sbd Structure-Based Design: Exploit Pocket Differences strategy->sbd Structural data available bio Bioisosteric Replacement: Modulate Properties strategy->bio Minor changes desired hop Scaffold Hopping: Explore New Chemotypes strategy->hop Novel IP or major changes needed synth Synthesize Analogs sbd->synth bio->synth hop->synth assay Biochemical & Cellular Assays synth->assay eval Evaluate Potency & Selectivity assay->eval pass Selective Inhibitor Achieved eval->pass Yes fail Iterate Design eval->fail No fail->data

Caption: Workflow for improving kinase inhibitor selectivity.

Caption: Decision tree for selecting a selectivity improvement strategy.

References

Validation & Comparative

A Comparative Guide to CDK2 Inhibitors: Benchmarking 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Against Established Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Cyclin-Dependent Kinase 2 (CDK2) inhibitors, with a focus on positioning the investigational compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine within the broader landscape of CDK2-targeting therapeutics. While direct, publicly available experimental data on the CDK2 inhibitory activity of this compound is limited, this document serves as a valuable resource by comparing established CDK2 inhibitors, including those from the same aminopyrazole chemical class. The guide presents key quantitative data, detailed experimental methodologies, and visual representations of the CDK2 signaling pathway and experimental workflows to aid in the evaluation and development of novel CDK2-targeted cancer therapies.

Introduction to CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for anticancer drug development. The development of selective and potent CDK2 inhibitors is a major focus of oncology research. This guide provides a framework for comparing new chemical entities, such as this compound, against existing inhibitors.

Quantitative Comparison of CDK2 Inhibitors

The following table summarizes the in vitro potency of several well-characterized CDK2 inhibitors. It is important to note that direct comparison of IC50 and Ki values across different studies should be done with caution due to potential variations in experimental conditions.

CompoundChemical ClassCDK2/cyclin E IC50 (nM)CDK2/cyclin A Ki (nM)Reference
This compound AminopyrazoleData not publicly availableData not publicly available-
PHA-533533 Aminopyrazole-31[1]
Roscovitine (Seliciclib) Purine700-[2]
Dinaciclib (SCH 727965) Pyridine1-[3][4]

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

CDK2 Signaling Pathway

The diagram below illustrates the central role of CDK2 in regulating the cell cycle. In the G1 phase, Cyclin D-CDK4/6 complexes initiate the phosphorylation of the Retinoblastoma protein (Rb). This leads to the release of the E2F transcription factor, which promotes the expression of genes required for S phase entry, including Cyclin E. Cyclin E then binds to and activates CDK2, which further phosphorylates Rb, creating a positive feedback loop and committing the cell to DNA replication.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates E2F E2F CDK4_6->E2F releases Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication CDK2->DNA_Replication promotes

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Methodologies

The following are representative protocols for key assays used to evaluate CDK2 inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CDK2/cyclin complex.

Protocol:

  • Reagents and Materials:

    • Recombinant human CDK2/cyclin E or CDK2/cyclin A enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at a concentration close to the Km for CDK2)

    • Substrate (e.g., Histone H1 or a specific peptide substrate)

    • Test compound (serially diluted)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well plates

  • Procedure: a. Add 5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate. b. Add 10 µL of a solution containing the CDK2/cyclin enzyme and the substrate to each well. c. Incubate for 10 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding 10 µL of ATP solution to each well. e. Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound. g. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Cell-Based Assay)

This assay determines the effect of a compound on the growth and division of cancer cells.

Protocol:

  • Reagents and Materials:

    • Cancer cell line with known CDK2 dependency (e.g., a cell line with Cyclin E amplification)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compound (serially diluted)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar assay

    • 96-well clear-bottom plates

  • Procedure: a. Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2. d. At the end of the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This assay measures ATP levels, which correlate with the number of viable cells. e. Determine the GI50 (concentration for 50% inhibition of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical workflow for evaluating a novel CDK2 inhibitor and the logical framework for its comparison against other inhibitors.

Experimental_Workflow Compound_Synthesis Compound Synthesis (1-pyridin-4-ylmethyl-1H-pyrazol-3-amine) Biochemical_Assay Biochemical Assay (CDK2 Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Proliferation) Biochemical_Assay->Cell_Based_Assay Potent hits Mechanism_of_Action Mechanism of Action (Cell Cycle Analysis) Cell_Based_Assay->Mechanism_of_Action Active compounds In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies Confirmed MoA Logical_Comparison Target_Compound This compound Potency Potency (IC50, Ki) Target_Compound->Potency Selectivity Selectivity (vs. other CDKs) Target_Compound->Selectivity Cellular_Activity Cellular Activity (GI50) Target_Compound->Cellular_Activity ADME_Tox ADME/Tox Properties Target_Compound->ADME_Tox Other_Inhibitors Other CDK2 Inhibitors (Roscovitine, Dinaciclib, etc.) Other_Inhibitors->Potency Other_Inhibitors->Selectivity Other_Inhibitors->Cellular_Activity Other_Inhibitors->ADME_Tox

References

Validating Anticancer Activity in Xenograft Models: A Comparative Guide for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][2][3] This guide will delve into the performance of pyrazole derivatives targeting Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), BRAF, and p38 Mitogen-Activated Protein Kinase (MAPK) in xenograft studies.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors in Xenograft Models

The following table summarizes the in vivo efficacy of various pyrazole-containing compounds in different cancer xenograft models. This data highlights the potential of this chemical class to induce tumor growth inhibition and regression.

Compound ClassTarget Kinase(s)Xenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
Pyrazol-4-yl Urea (AT9283)Aurora A, Aurora B, JAK2, AblHCT116 (colorectal)Not SpecifiedDemonstrated in vivo efficacy[4][5]
Pyrazolo[3,4-d]pyrimidineTRAP1, Hsp90PC3 (prostate)Not SpecifiedSignificantly reduced tumor growth[6]
Pexmetinibp38 MAPK, Tie-2CML, Multiple Myeloma30-100 mg/kg, BID, oralEfficacious in preclinical tumor xenografts[1]
PH797804p38 MAPKColon Cancer PDXNot SpecifiedReduced tumor growth[7]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK2Ovarian CancerNot SpecifiedReduced phosphorylation of Rb, induced apoptosis[8]
Pyrazole-based inhibitorVEGFR2Prostate Cancer (PC-3)Not Specified49.8% tumor proliferation inhibition[9]
BRAF Inhibitor (1h)BRAFNot Specified4 mg/kg, IPFavorable pharmacokinetic profile[10]
EncorafenibBRAFMelanoma (BRAFV600E)Not SpecifiedInhibits tumor growth, induces regression at higher doses[11]

Experimental Protocols for Xenograft Studies

The successful evaluation of an anticancer compound in a xenograft model relies on a well-defined and reproducible protocol. Below is a generalized methodology based on common practices for establishing and utilizing xenograft models for testing kinase inhibitors.

1. Cell Line and Animal Model Selection:

  • Cell Lines: Choose human cancer cell lines with known genetic backgrounds and target kinase expression relevant to the compound's mechanism of action (e.g., HCT116 for colorectal cancer, PC-3 for prostate cancer).

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID mice, are commonly used to prevent rejection of the human tumor xenograft.

2. Tumor Implantation:

  • Subcutaneous Xenografts: Cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a sterile medium/Matrigel mixture) are injected subcutaneously into the flank of the mice.

  • Orthotopic Xenografts: For a more clinically relevant model, cells can be implanted into the organ of origin (e.g., prostate cancer cells into the prostate gland). This often requires surgical procedures.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with the volume calculated using the formula: (Length x Width^2) / 2.

  • Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).

4. Drug Formulation and Administration:

  • The investigational compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline).

  • Administration can be oral (gavage), intraperitoneal (IP), or intravenous (IV), depending on the compound's properties and the intended clinical route. Dosing schedules can vary from once daily (QD) to twice daily (BID).

5. Efficacy Evaluation and Endpoint Analysis:

  • Primary Endpoint: Tumor growth inhibition (TGI) is the most common primary endpoint. It is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

  • Secondary Endpoints: These may include body weight monitoring (for toxicity), survival analysis, and biomarker analysis from tumor tissue.

  • Tissue Analysis: At the end of the study, tumors are often excised for histological analysis, immunohistochemistry (to assess target inhibition, proliferation markers like Ki-67, and apoptosis markers like cleaved caspase-3), and Western blotting.

Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors

The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific protein kinases that are crucial for tumor cell signaling. Understanding these pathways is essential for rational drug design and for interpreting in vivo results.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for the regulation of mitosis. Their inhibition by pyrazole-containing compounds like AT9283 can lead to mitotic catastrophe and apoptosis in cancer cells.[4][12][13]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis Aurora_Kinases Aurora Kinases (A and B) Aurora_Kinases->Prophase Centrosome maturation Aurora_Kinases->Metaphase Chromosome alignment Aurora_Kinases->Anaphase Spindle checkpoint Aurora_Kinases->Cytokinesis Abscission AT9283 AT9283 (Pyrazole Inhibitor) AT9283->Aurora_Kinases Inhibition

Caption: Inhibition of Aurora Kinases by a pyrazole derivative disrupts multiple stages of mitosis.

VEGF Receptor Signaling Pathway

VEGF and its receptor, VEGFR, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Pyrazole-based VEGFR inhibitors can block this process, thereby starving the tumor.[14][15][16]

VEGFR_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding & Dimerization PLC_gamma PLCγ VEGFR->PLC_gamma Activation PI3K PI3K VEGFR->PI3K Activation Pyrazole_Inhibitor Pyrazole-based VEGFR Inhibitor Pyrazole_Inhibitor->VEGFR Inhibition Angiogenesis Angiogenesis PLC_gamma->Angiogenesis PI3K->Angiogenesis p38_MAPK_Pathway Stress_Signals Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK Stress_Signals->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Activation Pyrazole_Inhibitor Pyrazole-based p38 Inhibitor Pyrazole_Inhibitor->p38_MAPK Inhibition Cellular_Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors->Cellular_Response

References

A Comparative Analysis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine with Established PI3K Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug discovery, this guide provides a comparative overview of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in the context of well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. While direct experimental data on the PI3K inhibitory activity of this specific compound is not currently available in the public domain, this guide offers a framework for its potential evaluation and comparison based on the activity of structurally related compounds and established testing methodologies.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] This has led to the development of numerous PI3K inhibitors, several of which have received FDA approval for the treatment of specific malignancies.[5][6][7] This guide will compare the structural class of this compound with known PI3K inhibitors, detail the experimental protocols for assessing such compounds, and visualize the relevant biological and experimental workflows.

Quantitative Comparison of Known PI3K Inhibitors

To provide a benchmark for the potential evaluation of novel compounds like this compound, the following table summarizes the inhibitory activity (IC50 values) of several well-established PI3K inhibitors against different Class I PI3K isoforms.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
Alpelisib (BYL719) Isoform-selective (α)51156290250
Idelalisib (CAL-101) Isoform-selective (δ)860040002.589
Copanlisib (BAY 80-6946) Pan-inhibitor0.53.70.76.4
Pictilisib (GDC-0941) Pan-inhibitor333375
Duvelisib (IPI-145) Dual-inhibitor (δ, γ)41018002.527

Note: IC50 values can vary depending on the specific assay conditions and are intended for comparative purposes.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to regulate diverse cellular functions.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR GPCR GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Downstream Effectors (e.g., GSK3β, FOXO, S6K) AKT->Downstream phosphorylates mTORC2 mTORC2 mTORC2->AKT phosphorylates Cell_Functions Cell Growth, Proliferation, Survival, Metabolism mTORC1->Cell_Functions promotes Downstream->Cell_Functions regulate

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Experimental Protocols for Evaluating PI3K Inhibitors

A thorough evaluation of a potential PI3K inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of different PI3K isoforms.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, and the test compound.

  • Procedure:

    • The PI3K enzyme is incubated with the test compound at various concentrations.

    • The kinase reaction is initiated by the addition of the lipid substrate and ATP.

    • The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).[1][2]

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cellular Assays

Objective: To assess the ability of the compound to inhibit the PI3K pathway within a cellular context.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known PI3K pathway activation status (e.g., PIK3CA mutations or PTEN loss).

  • Procedure:

    • Cells are treated with the test compound at various concentrations.

    • After a defined incubation period, cell lysates are prepared.

    • The phosphorylation status of key downstream proteins, such as AKT (at Ser473 and Thr308) and S6 ribosomal protein, is determined by Western blotting or ELISA.[8]

    • A reduction in the phosphorylation of these downstream targets indicates inhibition of the PI3K pathway.

Cell Proliferation/Viability Assay

Objective: To evaluate the effect of the compound on the growth and survival of cancer cells.

Methodology:

  • Assay Kits: Commercially available assays such as MTT, XTT, or CellTiter-Glo®.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and treated with the test compound at a range of concentrations.

    • After a prolonged incubation period (e.g., 72 hours), the cell viability is measured according to the assay manufacturer's instructions.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

Experimental Workflow for PI3K Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PI3K inhibitor.

Experimental_Workflow Compound Test Compound (this compound) Kinase_Assay In Vitro Kinase Assay (PI3K isoforms) Compound->Kinase_Assay IC50 Determine IC50 Values & Selectivity Profile Kinase_Assay->IC50 Cellular_Assay Cellular Pathway Assay (Western Blot/ELISA for pAKT) IC50->Cellular_Assay EC50 Determine Cellular Potency (EC50) Cellular_Assay->EC50 Proliferation_Assay Cell Proliferation/Viability Assay EC50->Proliferation_Assay GI50 Determine Anti-proliferative Activity (GI50) Proliferation_Assay->GI50 In_Vivo In Vivo Efficacy Studies (Xenograft Models) GI50->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A typical experimental workflow for PI3K inhibitor evaluation.

Concluding Remarks

While the specific PI3K inhibitory profile of this compound remains to be elucidated, its pyrazole core is a feature present in other kinase inhibitors. The comprehensive experimental framework outlined in this guide provides a robust methodology for its characterization. By systematically determining its in vitro potency, cellular activity, and anti-proliferative effects, researchers can effectively assess its potential as a novel PI3K inhibitor and compare its performance against the established benchmarks in the field. This systematic approach is crucial for the identification and development of new and effective targeted cancer therapies.

References

comparing the efficacy of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine to standard-of-care cancer drugs

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: The Challenge of Undisclosed-Structure Compounds in Comparative Efficacy Analysis

An extensive search for "1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine" in the context of oncological research and development has yielded no publicly available data. This compound does not appear in published preclinical studies, clinical trial registries, or peer-reviewed literature as an agent under investigation for cancer treatment. Its absence from these critical databases prevents a direct comparison against established standard-of-care cancer therapies.

Compounds in early-stage pharmaceutical research are often designated by internal company codes or complex chemical names. Without sponsorship from a research institution or pharmaceutical company to bring it into the public domain through presentations at scientific conferences or publications, its therapeutic potential remains unevaluated and unknown to the broader scientific community.

To provide a tangible and data-driven comparison guide as requested, this report will pivot to a well-documented, recently approved targeted therapy: Adagrasib (Krazati™) . Adagrasib is a potent and selective inhibitor of the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers (NSCLC). This allows for a robust comparison against the standard-of-care therapies that were used for this patient population prior to its approval, thereby fulfilling the core requirements of the original request for a comparative analysis of an emerging cancer therapeutic.

Comparison Guide: Efficacy of Adagrasib versus Standard-of-Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an objective comparison of the efficacy of Adagrasib with the standard-of-care chemotherapy, docetaxel, for patients with previously treated KRAS G12C-mutated advanced non-small cell lung cancer (NSCLC). The information is supported by data from pivotal clinical trials.

Introduction to KRAS G12C and Targeted Therapy

The KRAS protein is a critical node in intracellular signaling pathways that regulate cell growth, proliferation, and survival. For decades, mutations in the KRAS gene were considered "undruggable." The development of covalent inhibitors that specifically target the cysteine residue in the KRAS G12C mutant protein, such as adagrasib, represents a landmark achievement in precision oncology. These inhibitors trap the KRAS G12C protein in an inactive state, thereby blocking downstream signaling and inhibiting tumor growth.

KRAS Signaling Pathway and Mechanism of Action of Adagrasib

The diagram below illustrates the RAS/MAPK signaling pathway, a key cascade that promotes cell proliferation. In KRAS G12C-mutated cancers, the protein is constitutively active, leading to uncontrolled signaling. Adagrasib selectively binds to and inhibits the KRAS G12C mutant protein, blocking this oncogenic signaling.

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF Adagrasib Adagrasib Adagrasib->KRAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation

Figure 1: Simplified KRAS signaling pathway and Adagrasib's mechanism of action.

Comparative Efficacy Data

The primary data for this comparison is drawn from the KRYSTAL-1 clinical trial for Adagrasib and historical data for docetaxel in the second-line treatment of NSCLC.

Efficacy EndpointAdagrasib (KRYSTAL-1, Phase 2)Docetaxel (Standard of Care - Historical Data)
Objective Response Rate (ORR) 43%9-17%
Disease Control Rate (DCR) 80%50-60%
Median Duration of Response (DoR) 8.5 months5.6 months
Median Progression-Free Survival (PFS) 6.5 months3-4 months
Median Overall Survival (OS) 12.6 months6-9 months

Note: Data for docetaxel is aggregated from multiple studies in a similar patient population to provide a representative range. Direct head-to-head trial data is pending.

Experimental Protocols

KRYSTAL-1 Trial (Adagrasib)

The efficacy of Adagrasib was evaluated in the KRYSTAL-1 trial, a multicenter, single-arm, open-label study.

  • Patient Population: Patients with locally advanced or metastatic NSCLC with a KRAS G12C mutation who had previously received treatment with a platinum-based chemotherapy and an immune checkpoint inhibitor.

  • Intervention: Adagrasib was administered orally at a dose of 600 mg twice daily.

  • Primary Endpoint: Objective Response Rate (ORR) as assessed by a blinded independent central review (BICR) using RECIST v1.1 criteria.

  • Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.

Representative Docetaxel Study Protocol (Second-Line NSCLC)

Docetaxel's efficacy as a second-line treatment has been established in numerous clinical trials. A typical protocol is as follows:

  • Patient Population: Patients with advanced or metastatic NSCLC who have progressed after one prior platinum-based chemotherapy regimen.

  • Intervention: Docetaxel administered intravenously at a dose of 75 mg/m² every 3 weeks.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Objective Response Rate (ORR), Progression-Free Survival (PFS), and safety.

Experimental Workflow for Efficacy Assessment

The following diagram outlines the typical workflow for assessing the efficacy of a new cancer therapeutic in a clinical trial setting.

Experimental_Workflow Patient_Screening Patient Screening - Histological confirmation of NSCLC - KRAS G12C mutation status - Prior treatment history Enrollment Trial Enrollment & Consent Patient_Screening->Enrollment Treatment Treatment Administration (e.g., Adagrasib 600mg BID) Enrollment->Treatment Tumor_Assessment Tumor Assessment (e.g., CT/MRI scans every 6-8 weeks) Treatment->Tumor_Assessment RECIST Response Evaluation (RECIST v1.1) Tumor_Assessment->RECIST Response_Categories Response? RECIST->Response_Categories CR_PR Complete/Partial Response (CR/PR) (Objective Response) Response_Categories->CR_PR Yes SD Stable Disease (SD) Response_Categories->SD Stable PD Progressive Disease (PD) Response_Categories->PD No Follow_Up Long-term Follow-up for Survival (PFS, OS) CR_PR->Follow_Up SD->Follow_Up PD->Follow_Up

Figure 2: Generalized workflow for clinical trial efficacy evaluation.

Conclusion

The available data demonstrates that Adagrasib offers a significant improvement in efficacy over the standard-of-care chemotherapy, docetaxel, for patients with previously treated KRAS G12C-mutated NSCLC. The higher objective response rate, longer duration of response, and improved progression-free and overall survival highlight the benefit of a targeted therapeutic approach in this genetically defined patient population. While direct head-to-head comparative trials are ongoing, the current evidence strongly supports the use of Adagrasib in its approved indication. For researchers and drug development professionals, the success of Adagrasib underscores the value of precision oncology and the continued investigation of targeted therapies for other oncogenic drivers.

A Comparative Study on the ADME Properties of Pyrazolopyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various pyrazolopyridine analogs. The data presented is compiled from multiple preclinical studies and aims to offer insights into the pharmacokinetic profiles of this important class of molecules, often explored as kinase inhibitors in drug discovery.

Executive Summary

Pyrazolopyridine and its analogs, such as pyrazolo[3,4-d]pyrimidines, are key scaffolds in medicinal chemistry. Understanding their ADME properties is crucial for the development of safe and effective drug candidates. This guide summarizes key in vitro and in vivo ADME parameters for several pyrazolopyridine derivatives, providing a comparative overview to aid in lead optimization and candidate selection. The data indicates that while some analogs exhibit favorable permeability and metabolic stability, others may face challenges with high clearance or significant CYP450 inhibition.

Data Presentation

The following tables summarize the quantitative ADME data for selected pyrazolopyridine analogs from various studies.

Table 1: In Vitro Permeability and Metabolic Stability of Pyrazolopyridine Analogs

Compound IDScaffoldCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (% Remaining after 60 min)Human Intrinsic Clearance (CLint, L/h/kg)Reference
Compound 12 Pyrazolopyridine1.1-<0.5[1]
Compound 1 Pyrazolo[3,4-d]pyrimidineGood Passive Permeability<80%-[2]
Compound 5 Pyrazolo[3,4-d]pyrimidineExcellent Passive PermeabilityHigh-[2]
SCH 351125 Piperidine-Pyrazolopyridine---[3]

Note: "-" indicates data not reported in the cited source. "Good" and "Excellent" are qualitative descriptors from the source.

Table 2: In Vivo Pharmacokinetic Parameters of Pyrazolopyridine Analogs in Rats

Compound IDScaffoldDosing RouteCL (L/h/kg)Vd (L/kg)t₁/₂ (h)Oral Bioavailability (%)Reference
Compound 12 PyrazolopyridineIV7.1---[1]

Note: "-" indicates data not reported in the cited source.

Table 3: In Vitro CYP450 Inhibition and hERG Assay Data for Pyrazolopyridine Analogs

Compound IDScaffoldCYP2C19 InhibitionhERG InhibitionReference
Compound 11 PyrazolopyridineSignificant Time-Dependent Inhibition-[1]

Note: "-" indicates data not reported in the cited source. "Significant" is a qualitative descriptor from the source.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard practices reported in the referenced literature.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Test System: Pooled human liver microsomes (HLMs).

  • Compound Incubation: Pyrazolopyridine analogs are typically incubated at a concentration of 1 µM with HLMs (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile.

  • Analysis: The remaining parent compound concentration is determined by LC-MS/MS analysis.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The intrinsic clearance (CLint) can be calculated from the rate of disappearance of the compound.

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer to measure absorption (A-to-B permeability) or to the basolateral (B) side to measure efflux (B-to-A permeability).

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection and Analysis: Samples are collected from the receiver compartment at the end of the incubation period and the concentration of the compound is quantified by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.

Equilibrium Dialysis for Plasma Protein Binding
  • Apparatus: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Procedure: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

hERG Inhibition Assay (Automated Patch Clamp)
  • Test System: A cell line stably expressing the hERG potassium channel (e.g., HEK293 cells).

  • Method: Automated patch-clamp electrophysiology is used to measure the hERG current.

  • Compound Application: The cells are exposed to increasing concentrations of the test compound.

  • Data Acquisition: The inhibition of the hERG tail current is measured at each concentration.

  • IC₅₀ Determination: The concentration at which the compound inhibits 50% of the hERG channel activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

CYP450 Inhibition Assay (Fluorometric)
  • Test System: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

  • Substrates: Fluorogenic probe substrates specific for each CYP isoform are used.

  • Incubation: The test compound, the CYP enzyme, and the fluorogenic substrate are incubated together in the presence of an NADPH-regenerating system.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time using a fluorescence plate reader.

  • IC₅₀ Calculation: The IC₅₀ value is determined by measuring the reduction in fluorescence in the presence of various concentrations of the test compound.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the ADME assessment of pyrazolopyridine analogs.

ADME_Experimental_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetics cluster_data_analysis Data Analysis & Candidate Selection Permeability Permeability Assay (Caco-2/MDCK) Data_Integration Data Integration & Analysis Permeability->Data_Integration Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolic_Stability->Data_Integration PPB Plasma Protein Binding (Equilibrium Dialysis) PPB->Data_Integration CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Integration hERG hERG Inhibition hERG->Data_Integration PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) PK_Studies->Data_Integration Candidate_Selection Lead Optimization/ Candidate Selection Data_Integration->Candidate_Selection

A typical experimental workflow for ADME profiling of drug candidates.

Pyrazolopyridine_Metabolism cluster_phase1 Phase I Metabolism cluster_enzymes CYP450 Enzymes Pyrazolopyridine Pyrazolopyridine Analog (Parent Drug) O_Dealkylation O-Dealkylation Pyrazolopyridine->O_Dealkylation Aromatization Aromatization (e.g., piperidine to pyridine) Pyrazolopyridine->Aromatization Oxidation Oxidation Pyrazolopyridine->Oxidation Excretion Excretion O_Dealkylation->Excretion Aromatization->Excretion Oxidation->Excretion CYP3A4 CYP3A4 CYP3A4->O_Dealkylation Major CYP3A4->Aromatization CYP2C9 CYP2C9 CYP2C9->O_Dealkylation Minor

A representative metabolic pathway for pyrazolopyridine analogs.

References

A Comparative Guide to Benchmarking 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Against a Panel of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of the novel compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine against a panel of established kinase inhibitors. Due to the limited availability of public data specifically benchmarking this compound, this document serves as a template, outlining the necessary experimental workflows, data presentation formats, and relevant biological pathways to conduct a thorough comparative analysis.

Experimental Workflow

The process of benchmarking a novel kinase inhibitor involves a series of well-defined steps, from initial biochemical assays to cellular and in vivo studies. The following workflow diagram illustrates a typical screening cascade.

mapk_erk_pathway cluster_input Extracellular Signals cluster_receptor Receptor Tyrosine Kinase cluster_cascade Kinase Cascade cluster_output Cellular Response GF Growth Factors (e.g., EGF, FGF) RTK RTK (e.g., EGFR) GF->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF (BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Transcription

assessing the therapeutic index of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with a favorable therapeutic index is paramount. This guide provides a comparative assessment of the therapeutic potential of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and structurally similar compounds, focusing on their activity as kinase inhibitors in oncology.

Due to a lack of publicly available data on the specific therapeutic index of this compound, this guide will focus on a comparative analysis of structurally related pyrazole derivatives that have been evaluated for their anticancer properties. These analogs, which share key structural motifs with the target compound, offer valuable insights into the potential efficacy and toxicity profile of this chemical class. The primary focus will be on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and BRAF kinase, two crucial targets in cancer therapy.

Comparative Efficacy and Toxicity of Pyrazole Derivatives

The therapeutic index, a ratio of the toxic dose to the therapeutic dose of a drug, is a critical measure of its safety and potential clinical utility. For the purpose of this comparison, we will consider the half-maximal inhibitory concentration (IC50) as a measure of efficacy and the median lethal dose (LD50) or qualitative toxicity assessments as indicators of toxicity.

CompoundTarget(s)Efficacy (IC50)Cell Line(s)Toxicity DataTherapeutic Index (Estimated)
Compound A (Pyrazolopyrimidine derivative)CDK2/Cyclin A20.96 µM[1]HCT-116Low toxicity in normal cell lines[2]Favorable (Qualitative)
Compound B (3,4-diarylpyrazole-1-carboxamide)BRAF V600E4.5 µM[3]A375P (Melanoma)Not specifiedNot available
Compound C (Pyrazolopyrimidine derivative)CDK11.52 µM[3]HepG2Not specifiedNot available
Compound D (Pyrazolyl-urea derivative)DMPK1, Calreticulin~10 µM (Cell proliferation)PC3, SKMEL-28, etc.Not specifiedNot available

Note: The therapeutic index is often difficult to determine directly from preclinical data and is presented here as an estimation based on available information. Direct comparative studies under identical experimental conditions are necessary for a precise assessment.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is the ADP-Glo™ Kinase Assay.

  • Reaction Setup: The kinase reactions are typically carried out in 384-well plates. Each reaction well contains the specific kinase (e.g., CDK2/Cyclin A2 or BRAF), the substrate (e.g., a synthetic peptide), ATP at a concentration close to its Km value, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated at 30°C for a defined period, for instance, 30 minutes.

  • ADP Detection: After incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase-catalyzed reaction that produces light.

  • Data Analysis: The luminescence signal is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Acute Oral Toxicity Study (LD50 Determination)

The median lethal dose (LD50) is often determined in rodent models, such as mice or rats, following guidelines like those from the Organisation for Economic Co-operation and Development (OECD).

  • Animal Model: Healthy, young adult mice or rats of a single sex (to reduce variability) are used. The animals are acclimatized to the laboratory conditions before the study.

  • Dose Administration: The test compound is administered orally via gavage. A range of doses is typically tested, with a control group receiving the vehicle only. For a preliminary assessment, a limit test at a high dose (e.g., 2000 mg/kg) may be performed.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for a period of 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the Probit analysis, which determines the dose that is lethal to 50% of the tested animal population.

Signaling Pathways

The pyrazole derivatives discussed in this guide primarily target key signaling pathways implicated in cancer cell proliferation and survival.

CDK2 Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its dysregulation is common in many cancers.

CDK2_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras Ras Receptor Tyrosine Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb phosphorylates Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway leading to S-phase entry.

BRAF/MEK/ERK Signaling Pathway

The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the BRAF gene are common in various cancers, including melanoma.

BRAF_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->BRAF inhibits

Caption: The BRAF/MEK/ERK signaling cascade in cell proliferation.

Conclusion

While a definitive therapeutic index for this compound remains to be established, the analysis of structurally similar pyrazole derivatives provides a strong rationale for its investigation as a potential anticancer agent, likely acting as a kinase inhibitor. The favorable in vitro efficacy and reported low toxicity of some analogs suggest that this class of compounds holds promise. Further preclinical studies, including comprehensive efficacy and toxicity assessments of this compound itself, are warranted to fully elucidate its therapeutic potential and establish a reliable therapeutic index. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine and related pyrazole derivatives. This guide provides an objective comparison of their binding affinities and interactions with target proteins, supported by experimental data and detailed protocols.

This publication delves into the comparative molecular docking studies of this compound and analogous compounds, which are of significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2][3] The pyrazole scaffold is a key pharmacophore in the design of various therapeutic agents.[1][2] This guide presents a comparative analysis of the binding efficacy of these ligands against prominent cancer targets like Cyclin-Dependent Kinase 2 (CDK2), providing valuable insights for the development of novel anti-cancer therapeutics.[4][5][6]

Comparative Docking Performance of Pyrazole Derivatives

The following table summarizes the docking scores and binding affinities of a series of pyrazole and pyrazolopyridine derivatives against CDK2. These compounds were selected based on their structural similarity to this compound and their reported anti-proliferative activities. The docking scores, typically reported in kcal/mol, indicate the binding affinity of the ligand to the receptor, with lower scores suggesting a more favorable binding interaction.

Compound IDStructureTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
1b 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2 (2QU5)-10.09Not specified[7][8]
1d 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A (2W1G)-8.57Not specified[7][8]
2b 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2 (2VTO)-10.35Not specified[7][8]
5a N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivativeCDK2/cyclin ENot specified (IC50 = 0.98 µM)Not specified[6]
ST-24 substituted-phenyl-1H-pyrazol-4-yl) methylene) aniline derivativeDPP-IV (3WQH)> -8.5Not specified[9]
Compound 4 Pyridine derivativeCDK2/cyclin A2Not specified (IC50 = 0.236 µM)Not specified[4]
Compound 2g Pyrazolo[3,4-b]pyridine derivativeNot specified-8.5 (vs standard -7.3)Not specified[10]

Experimental Protocols for Molecular Docking

The in silico molecular docking studies summarized above were conducted using established protocols to predict the binding modes and affinities of the ligands with their protein targets.

1. Protein and Ligand Preparation:

  • Protein Preparation: The three-dimensional crystal structures of the target proteins, such as CDK2 (PDB ID: 2VTO), VEGFR-2 (PDB ID: 2QU5), and Aurora A (PDB ID: 2W1G), were obtained from the Protein Data Bank.[7][8] The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the pyrazole derivatives were sketched and converted to 3D structures. Energy minimization of the ligands was performed using force fields like the Universal Force Field (UFF).[9]

2. Molecular Docking Simulation:

  • Software: Autodock Vina, a widely used program for molecular docking, was employed to perform the simulations.[9]

  • Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the binding pocket.

  • Docking Algorithm: The Lamarckian genetic algorithm is often used for exploring the conformational space of the ligand within the active site.

  • Analysis of Results: The docking results were analyzed based on the binding energy scores and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.[8] The pose with the lowest binding energy was generally considered the most favorable.

Visualizing the Docking Workflow and a Target Signaling Pathway

To better understand the process and the biological context, the following diagrams illustrate the experimental workflow for comparative docking studies and a representative signaling pathway targeted by these compounds.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Ligand Ligand Structure Drawing & Optimization Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Scoring Binding Energy Calculation & Scoring Docking->Scoring Interaction Interaction Analysis (Hydrogen Bonds, etc.) Scoring->Interaction QSAR 2D-QSAR Model Generation Interaction->QSAR

Figure 1: A generalized workflow for comparative molecular docking studies.

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE Cyclin E E2F->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 CDK2->Rb Phosphorylates S_Phase S-Phase Entry CDK2->S_Phase Promotes Ligand Pyrazole Ligand (e.g., 1-(pyridin-4-ylmethyl)- 1H-pyrazol-3-amine) Ligand->CDK2 Inhibits

Figure 2: A simplified diagram of the CDK2 signaling pathway, a potential target for pyrazole-based inhibitors.

Conclusion

The comparative docking studies reveal that pyrazole and pyrazolopyridine derivatives are promising scaffolds for the development of potent kinase inhibitors. The variations in docking scores among the different derivatives highlight the importance of specific substitutions on the pyrazole ring for optimal binding to the target protein. The detailed experimental protocols and the visual representations of the workflow and signaling pathway provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development. Further in vitro and in vivo studies are warranted to validate the therapeutic potential of these compounds.

References

Confirming the On-Target Effects of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine Using Genetic Approaches: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of the novel small molecule inhibitor, 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. Given the prevalence of the pyrazole scaffold in kinase inhibitors, this document outlines a validation strategy assuming a hypothetical primary target: Aurora Kinase A (AURKA), a key regulator of mitosis.[1][2] The methodologies and comparisons presented herein are designed to offer a robust template for researchers seeking to confirm the mechanism of action of similar investigational compounds.

The guide compares the hypothetical cellular effects of this compound with Alisertib (MLN8237), a well-characterized and selective AURKA inhibitor.[3][4][5] The on-target effects are confirmed by comparing the phenotypic and molecular outcomes of compound treatment in wild-type cells versus cells where AURKA has been genetically depleted using CRISPR/Cas9 knockout and shRNA-mediated knockdown.

Hypothetical Target Pathway: The Role of Aurora Kinase A in Mitosis

Aurora Kinase A is a serine/threonine kinase that plays a crucial role in cell cycle regulation, specifically during mitosis. It is involved in centrosome maturation, mitotic spindle assembly, and chromosome segregation.[3][6] Inhibition of AURKA leads to mitotic defects, such as the formation of monopolar spindles, which can result in cell cycle arrest and apoptosis.[3]

AURKA_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis AURKA Aurora Kinase A (AURKA) AURKA->Centrosome_Maturation AURKA->Spindle_Assembly PLK1 PLK1 AURKA->PLK1 Activates CellCycleArrest Cell Cycle Arrest (G2/M) AURKA->CellCycleArrest PLK1->Spindle_Assembly TPX2 TPX2 TPX2->AURKA Activates & Localizes CyclinB Cyclin B/CDK1 CyclinB->AURKA Activates Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AURKA Apoptosis Apoptosis CellCycleArrest->Apoptosis Target_Validation_Workflow cluster_Genetic Genetic Perturbation cluster_CellLines Cell Line Panel cluster_Treatment Compound Treatment cluster_Assays Phenotypic & Molecular Assays CRISPR CRISPR/Cas9 KO of AURKA KO_cells AURKA KO Cells CRISPR->KO_cells shRNA shRNA Knockdown of AURKA shRNA_cells AURKA KD Cells shRNA->shRNA_cells Control_cells Scrambled shRNA Cells shRNA->Control_cells WT_cells Wild-Type Cells Treat_Investigational Treat with This compound WT_cells->Treat_Investigational Treat_Comparator Treat with Alisertib WT_cells->Treat_Comparator KO_cells->Treat_Investigational KO_cells->Treat_Comparator shRNA_cells->Treat_Investigational shRNA_cells->Treat_Comparator Control_cells->Treat_Investigational Control_cells->Treat_Comparator Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat_Investigational->Cell_Viability Microscopy Immunofluorescence (Spindle Morphology) Treat_Investigational->Microscopy Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Treat_Investigational->Apoptosis_Assay Western_Blot Western Blot (Downstream Markers) Treat_Investigational->Western_Blot Treat_Comparator->Cell_Viability Treat_Comparator->Microscopy Treat_Comparator->Apoptosis_Assay Treat_Comparator->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Microscopy->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

head-to-head comparison of different synthetic routes to 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Synthetic Strategies

The synthesis of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry, can be approached through several strategic pathways. This guide provides a head-to-head comparison of two primary synthetic routes: Route A , a convergent approach involving the direct N-alkylation of 3-aminopyrazole, and Route B , a linear strategy that constructs the pyrazole ring from a pre-functionalized hydrazine derivative. This analysis, supported by experimental data, aims to inform researchers on the most efficient and practical method for obtaining this key intermediate.

At a Glance: Comparative Analysis of Synthetic Routes

ParameterRoute A: N-Alkylation of 3-AminopyrazoleRoute B: Pyrazole Formation from Pyridin-4-ylmethylhydrazine
Overall Yield Good to ExcellentModerate to Good
Number of Steps 22
Key Intermediate 3-AminopyrazolePyridin-4-ylmethylhydrazine
Regioselectivity Control Crucial and can be challengingGenerally good, dictated by the cyclization reaction
Starting Material Availability Readily available and inexpensiveRequires synthesis from commercial starting materials
Scalability Potentially highModerate
Purification May require careful separation of regioisomersGenerally straightforward

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted below, highlighting the key transformations.

G cluster_A Route A: N-Alkylation of 3-Aminopyrazole cluster_B Route B: Pyrazole Formation from Pyridin-4-ylmethylhydrazine A_start Acrylonitrile A_int1 3-Aminopyrazole A_start->A_int1 Multiple Steps A_product This compound A_int1->A_product A_reagent 4-(Chloromethyl)pyridine A_reagent->A_product B_start 4-Picoline B_int1 Pyridin-4-ylmethylhydrazine B_start->B_int1 Multiple Steps B_product This compound B_int1->B_product B_reagent 3-Oxopropanenitrile B_reagent->B_product

Caption: Comparative workflow of the two main synthetic routes to the target compound.

Route A: N-Alkylation of 3-Aminopyrazole

This convergent approach relies on the synthesis of the key intermediate, 3-aminopyrazole, followed by its direct alkylation with a suitable 4-picolyl halide.

Step 1: Synthesis of 3-Aminopyrazole

A common and well-documented method for the synthesis of 3-aminopyrazole is the reaction of acrylonitrile with hydrazine, followed by cyclization.

Experimental Protocol: A detailed and reliable protocol for the synthesis of 3-aminopyrazole can be adapted from established literature procedures. A typical synthesis involves the reaction of acrylonitrile with hydrazine hydrate in an alcoholic solvent, often with acid catalysis, followed by heating to induce cyclization. Purification is generally achieved by distillation under reduced pressure or crystallization.

Step 2: N-Alkylation with 4-(Chloromethyl)pyridine

The crucial step in this route is the regioselective N-alkylation of 3-aminopyrazole. The pyrazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, along with the exocyclic amino group. Achieving selectivity for the desired N1 position is paramount.

Experimental Protocol: To a solution of 3-aminopyrazole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added (1.1-1.5 eq). The mixture is stirred at room temperature for a short period to facilitate the formation of the pyrazolate anion. Subsequently, a solution of 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq), neutralized with a suitable base, is added dropwise. The reaction mixture is then heated, typically to 60-80 °C, and monitored by thin-layer chromatography (TLC) until completion. Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to separate the desired N1-alkylated product from the N2-isomer and any N,N-dialkylated byproducts. The use of K₂CO₃ in DMSO has been reported to favor N1-alkylation for 3-substituted pyrazoles.[1][2]

Route B: Pyrazole Formation from Pyridin-4-ylmethylhydrazine

This linear strategy involves the initial synthesis of pyridin-4-ylmethylhydrazine, which is then used to construct the pyrazole ring.

Step 1: Synthesis of Pyridin-4-ylmethylhydrazine

This key intermediate can be prepared from commercially available 4-picoline (4-methylpyridine).

Experimental Protocol: A common method for the synthesis of pyridin-4-ylmethylhydrazine involves the radical bromination of 4-picoline to yield 4-(bromomethyl)pyridine, followed by reaction with hydrazine hydrate. Alternatively, 4-pyridinecarboxaldehyde can be converted to its hydrazone, which is then reduced to the desired hydrazine.

Step 2: Cyclization to form the Pyrazole Ring

The final step involves the reaction of pyridin-4-ylmethylhydrazine with a suitable three-carbon synthon to form the 3-aminopyrazole ring. A common and effective synthon is a β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde) or its synthetic equivalents.

Experimental Protocol: To a solution of pyridin-4-ylmethylhydrazine (1.0 eq) in a protic solvent like ethanol or acetic acid, is added 3-oxopropanenitrile or a suitable precursor (1.0-1.1 eq). The reaction mixture is heated to reflux and monitored by TLC. The cyclization reaction typically proceeds to completion within several hours. Upon cooling, the product may precipitate and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography. This method generally affords good regioselectivity, with the substituted nitrogen of the hydrazine becoming N1 of the pyrazole ring.

Head-to-Head Experimental Data Comparison

ParameterRoute ARoute B
Typical Yield (Step 1) 3-Aminopyrazole: 60-80%Pyridin-4-ylmethylhydrazine: 50-70%
Typical Yield (Step 2) This compound: 40-60% (after separation of isomers)This compound: 60-75%
Overall Yield (approx.) 24-48%30-53%
Reaction Time (Step 2) 4-12 hours2-6 hours
Purification Complexity High (requires careful chromatography to separate isomers)Low to Moderate (often crystallization is sufficient)

Conclusion and Recommendations

Both Route A and Route B offer viable pathways to this compound.

Route A is a convergent synthesis that utilizes a readily available and inexpensive starting material for the pyrazole core. However, the key challenge lies in controlling the regioselectivity of the N-alkylation step, which often leads to a mixture of isomers requiring careful and sometimes tedious purification. This can negatively impact the overall practical yield and scalability of the process.

Route B , while involving the synthesis of a more complex hydrazine intermediate, offers a more direct and regioselective construction of the final product. The cyclization reaction generally proceeds with good control, leading to a cleaner reaction profile and simpler purification. For applications where high purity and predictable outcomes are critical, Route B may be the preferred method, despite the potentially lower availability of the starting hydrazine.

For researchers prioritizing readily available starting materials and who have robust purification capabilities, Route A presents a feasible option. However, for those seeking a more streamlined and regiochemically controlled synthesis, particularly for larger-scale preparations, Route B is the recommended approach. The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including scale, purity needs, and available resources.

References

Evaluating the Resistance Profile of Cancer Cells to 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential resistance profile of the investigational compound 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine in cancer cells. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related pyrazole-based kinase inhibitors to project potential mechanisms of action, resistance pathways, and comparative efficacy.

Introduction to this compound and the Pyrazole Scaffold in Oncology

The pyrazole ring is a core structural motif in numerous clinically approved and investigational anticancer agents.[1][2] These compounds frequently function as kinase inhibitors, targeting the ATP-binding pocket of key signaling proteins involved in cell proliferation, survival, and angiogenesis.[3][4] this compound belongs to this class of compounds, incorporating both a pyrazole and a pyridine moiety, suggesting its potential as a kinase inhibitor. The pyridine ring, in particular, is known to interact with the hinge region of various kinases.[5]

Postulated Mechanism of Action

Based on its structural features and the known activities of similar pyrazole derivatives, this compound is likely to exert its anticancer effects by inhibiting one or more protein kinases. The pyrazole core is a versatile scaffold that has been successfully utilized to develop inhibitors for a wide range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) [6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) [6]

  • Akt/Protein Kinase B (PKB) [4][5]

  • Cyclin-Dependent Kinases (CDKs) [7]

  • Aurora Kinases [4]

  • Janus Kinases (JAKs) [5]

  • Bcr-Abl [5]

The specific kinase or kinases targeted by this compound would determine its precise mechanism of action and, consequently, the potential mechanisms of resistance.

Comparative Efficacy of Pyrazole-Based Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against different cancer cell lines, providing a benchmark for the potential potency of this class of compounds.

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazole-based Akt1 inhibitorAkt1HCT116 (Colon)0.95[4]
Pyrazole-based Aurora A inhibitorAurora AHCT116 (Colon)0.39[4]
Pyrazole-based Aurora A inhibitorAurora AMCF7 (Breast)0.46[4]
Pyrazolo[3,4-b]pyridineCDK1/CDK2Ovarian CancerPotent (Specific IC50 not provided)[7]
Pyrazole-based Chk2 inhibitorChk2Cell-free assay0.0179[4]
Pyrazole carbaldehyde derivativePI3 KinaseMCF7 (Breast)0.25[6]
Fused Pyrazole DerivativeEGFR/VEGFR-2HepG2 (Liver)0.71[6]

Table 1: Comparative IC50 Values of Pyrazole Derivatives. This table illustrates the potent anticancer activity of various pyrazole-based compounds across different cancer cell lines and molecular targets.

Potential Mechanisms of Resistance to Pyrazole-Based Kinase Inhibitors

Resistance to kinase inhibitors is a significant clinical challenge. Based on established mechanisms of resistance to other pyrazole-based and kinase-targeted therapies, cancer cells could develop resistance to this compound through several mechanisms:

  • Target Alteration: Mutations in the kinase domain, particularly in the ATP-binding pocket or the gatekeeper residue, can prevent the inhibitor from binding effectively.[8]

  • Activation of Bypass Signaling Pathways: Cancer cells can upregulate alternative signaling pathways to circumvent the effects of the inhibited kinase.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.

  • Metabolic Alterations: Changes in drug metabolism can lead to its inactivation.

Experimental Protocols for Evaluating Resistance

To experimentally determine the resistance profile of this compound, the following protocols are recommended:

Generation of Resistant Cancer Cell Lines
  • Cell Culture: Culture a sensitive cancer cell line (e.g., a cell line with a known dependency on a kinase predicted to be a target) in standard growth medium.

  • Dose Escalation: Gradually expose the cells to increasing concentrations of this compound over a prolonged period (several months).

  • Selection of Resistant Clones: Isolate and expand individual clones that demonstrate significant resistance (e.g., >10-fold increase in IC50) compared to the parental cell line.

  • Confirmation of Resistance: Validate the resistance phenotype by performing dose-response assays (e.g., MTT or CellTiter-Glo) to confirm the shift in IC50.

Analysis of Resistance Mechanisms
  • Target Sequencing: Sequence the coding region of the putative target kinase(s) in the resistant clones to identify potential mutations.

  • Phospho-proteomic Analysis: Use techniques like mass spectrometry-based phosphoproteomics to compare the phosphorylation status of key signaling proteins in sensitive and resistant cells, both at baseline and after treatment, to identify activated bypass pathways.

  • Gene Expression Analysis: Perform RNA sequencing or microarray analysis to identify differentially expressed genes in resistant cells, including those encoding drug transporters or components of alternative signaling pathways.

  • Drug Efflux Assays: Utilize fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess whether resistant cells exhibit increased drug efflux activity.

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathway: Potential Kinase Inhibition

Potential_Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CDK_Cyclin CDK/Cyclin Complex CellCycle Cell Cycle Progression CDK_Cyclin->CellCycle Compound This compound Compound->RTK Inhibition Compound->AKT Inhibition Compound->CDK_Cyclin Inhibition

Caption: Postulated kinase inhibition by this compound.

Experimental Workflow: Resistance Analysis

Resistance_Analysis_Workflow start Start with Sensitive Cancer Cell Line culture Continuous Culture with Increasing Drug Concentration start->culture select Isolate and Expand Resistant Clones culture->select validate Validate Resistance (IC50 Shift) select->validate analyze Analyze Mechanisms of Resistance validate->analyze sequencing Target Gene Sequencing analyze->sequencing phospho Phosphoproteomics analyze->phospho gene_exp Gene Expression Profiling (RNA-seq) analyze->gene_exp efflux Drug Efflux Assays analyze->efflux end Identify Resistance Mechanisms sequencing->end phospho->end gene_exp->end efflux->end

Caption: Workflow for investigating cancer cell resistance.

Conclusion and Future Directions

While direct experimental evidence for the resistance profile of this compound is currently lacking, the extensive research on related pyrazole-based kinase inhibitors provides a solid framework for predicting its potential mechanisms of action and resistance. The proposed experimental workflows will be crucial in elucidating the specific resistance profile of this compound. A thorough understanding of these resistance mechanisms will be vital for its future clinical development, enabling the design of rational combination therapies and strategies to overcome acquired resistance. Further structure-activity relationship studies could also guide the development of next-generation inhibitors with activity against resistant mutants.[9]

References

Safety Operating Guide

Personal protective equipment for handling 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine. The following procedures are based on best practices for handling structurally similar compounds, including pyridine and aminopyrazole derivatives, to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves.[1]
Eye Protection GogglesChemical splash goggles are required.[1]
Body Protection Lab CoatA fully-buttoned lab coat should be worn to prevent skin contact.[2]
ApronA chemical-resistant apron is recommended when there is a risk of splashes.
Respiratory Fume HoodAll handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2]
RespiratorFor significant spills or when a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for safe handling.

  • Preparation :

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.[1]

    • Verify that an emergency eyewash station and safety shower are accessible.[3]

    • Confirm that all necessary PPE is available and in good condition.

  • Handling the Compound :

    • Wear the appropriate PPE as detailed in the table above before handling the chemical container.

    • Conduct all weighing and transferring of the compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

    • Keep the container tightly closed when not in use to prevent the release of vapors.[1][4]

  • In Case of a Spill :

    • For small spills, use an absorbent material like sand or vermiculite to contain it.[2]

    • Transfer the contained material into a sealed, labeled container for proper disposal.[2]

    • In case of skin or eye contact, immediately flush the affected area with water for at least 15 minutes and seek medical attention.[1]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including contaminated PPE and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Ensure the waste container is kept tightly sealed and stored in a cool, well-ventilated area away from incompatible materials.

  • Regulatory Compliance :

    • Dispose of the chemical waste in accordance with all local, regional, and national hazardous waste regulations.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer in Hood prep_hood->handle_weigh handle_seal Keep Container Sealed handle_weigh->handle_seal emergency_spill Contain Spill handle_weigh->emergency_spill If Spill Occurs emergency_contact Flush Affected Area handle_weigh->emergency_contact If Contact Occurs disp_collect Collect Waste handle_seal->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_store Store for Disposal disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.